molecular formula C14H19NO5 B1338370 Boc-DL-m-tyrosine CAS No. 174732-96-8

Boc-DL-m-tyrosine

Cat. No.: B1338370
CAS No.: 174732-96-8
M. Wt: 281.3 g/mol
InChI Key: FABANBOJFXYSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-m-tyrosine is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABANBOJFXYSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-DL-m-tyrosine: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine). This synthetic amino acid derivative is a crucial building block in peptide synthesis and plays a significant role in the development of novel therapeutics and research compounds.

Core Chemical and Physical Properties

This compound is a white to off-white powder, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group of DL-m-tyrosine. This modification enhances its stability and solubility in organic solvents, making it highly suitable for peptide synthesis.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its related isomers for comparative reference.

PropertyValueReference Isomer Data
Molecular Formula C₁₄H₁₉NO₅-
Molecular Weight 281.31 g/mol -
CAS Number 174732-96-8Boc-L-tyrosine: 3978-80-1[2][3], Boc-D-tyrosine: 70642-86-3[4]
Appearance White powder-
Melting Point Data not availableBoc-L-tyrosine: 133-135 °C[3][5]
Optical Rotation [α]²⁰D0 ± 1° (c=1 in Dioxane)Boc-L-tyrosine methyl ester: +51 ± 3° (c=1 in CHCl₃)[6]
Solubility Soluble in organic solvents such as methanol and DMSO; sparingly soluble in water.-

Chemical Structure and Identifiers

The structure of this compound features a hydroxyl group at the meta position of the phenyl ring, distinguishing it from the more common para-isomer.

2D Chemical Structure:

IdentifierString
SMILES C1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)O
InChI InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)7-8-5-4-6-9(16)11-8/h4-6,10-11,16H,7H2,1-3H3,(H,15,19)(H,17,18)

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound

This protocol describes a general method for the N-protection of DL-m-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • DL-m-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Hydrochloric acid (HCl) or Citric Acid (5% solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve DL-m-tyrosine (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water. Add a base such as sodium hydroxide or triethylamine (1.5-2 equivalents) to the solution and stir until all solids are dissolved.[7][8]

  • Reaction: Cool the mixture in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture, either neat or dissolved in a small amount of dioxane.[9]

  • Stirring: Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water.[8]

  • Extraction of By-products: Extract the aqueous mixture with a non-polar organic solvent like ethyl acetate or ether to remove any unreacted (Boc)₂O and the oxime byproduct.[8]

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a dilute solution of HCl or 5% citric acid.[7][8]

  • Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Method: Reversed-phase HPLC is a standard method for determining the purity of Boc-protected amino acids.[10][]

  • Column: A C18 column is typically used.[]

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and water, often with an acidic modifier like trifluoroacetic acid (TFA), is employed.

  • Detection: UV detection at a wavelength of 210-220 nm is common.

  • Chiral Analysis: To separate the D and L enantiomers, a chiral stationary phase (e.g., macrocyclic glycopeptide-based CSPs) is required.[10]

Spectroscopic Analysis for Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[7][12]

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃, DMSO-d₆, or CD₃OD.[7][12]

    • Expected ¹H NMR signals: Characteristic signals include those for the aromatic protons, the α-proton, the β-protons, and the nine equivalent protons of the Boc group (typically a sharp singlet around 1.4 ppm).[7][9]

    • Expected ¹³C NMR signals: Resonances corresponding to the carbonyl carbons (carboxyl and carbamate), aromatic carbons, α- and β-carbons, and the carbons of the Boc group are expected.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups.[7][13]

    • Sample Preparation: The sample can be analyzed as a KBr pellet.[7]

    • Expected Absorption Bands:

      • ~3300 cm⁻¹ (O-H and N-H stretching)

      • ~2980 cm⁻¹ (C-H stretching of alkyl groups)

      • ~1710 cm⁻¹ (C=O stretching of the carboxylic acid)

      • ~1680 cm⁻¹ (C=O stretching of the Boc carbamate)

      • ~1510 cm⁻¹ (N-H bending)

Role in Peptide Synthesis

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino functionality, preventing it from reacting during the coupling of the next amino acid in the sequence.[14][15][16]

The key feature of the Boc group is its stability under basic and neutral conditions but its lability to moderately strong acids like trifluoroacetic acid (TFA).[14][15] This allows for its selective removal without cleaving the peptide from the resin support or removing more acid-stable side-chain protecting groups.[17]

Workflow: this compound in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical process of incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin.

SPPS_Workflow Resin Resin with Free Amine Coupling 1. Coupling: Add this compound + Coupling Agent (e.g., DCC) Resin->Coupling Wash1 2. Wash Coupling->Wash1 ProtectedPeptide Resin-Peptide (N-term Boc-protected) Wash1->ProtectedPeptide Deprotection 3. Deprotection: Add TFA ProtectedPeptide->Deprotection Wash2 4. Wash Deprotection->Wash2 Neutralization 5. Neutralization: Add Base (e.g., DIEA) Wash2->Neutralization Wash3 6. Wash Neutralization->Wash3 NextCycle Ready for Next Coupling Cycle Wash3->NextCycle NextCycle->Coupling Repeat for next Boc-AA-OH FinalCleavage Final Cleavage from Resin (e.g., HF) NextCycle->FinalCleavage After last cycle

Caption: Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

This iterative process of coupling, washing, deprotection, and neutralization is repeated until the desired peptide sequence is assembled.[18][19][20] The final step involves the cleavage of the completed peptide from the solid resin, typically using a strong acid like hydrogen fluoride (HF).[21]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Boc-DL-m-tyrosine

This guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-DL-meta-tyrosine (this compound), a protected amino acid derivative crucial for peptide synthesis and various applications in drug development.[1][2] The document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams for clarity.

Introduction to this compound

This compound is a derivative of DL-m-tyrosine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is essential in peptide synthesis to prevent unwanted side reactions at the amino group, allowing for the controlled and sequential formation of peptide bonds.[2][3] The Boc group is stable under various conditions but can be readily removed using mild acids, such as trifluoroacetic acid (TFA), making it an ideal protecting group in solid-phase peptide synthesis (SPPS).[4][5]

Table 1: Physicochemical Properties of DL-m-Tyrosine and this compound

PropertyDL-m-Tyrosine (Starting Material)This compound (Final Product)Reference
CAS Number 775-06-4142847-18-5[2][6]
Molecular Formula C₉H₁₁NO₃C₁₄H₁₉NO₅[2][6]
Molecular Weight 181.19 g/mol 281.30 g/mol [2][6]
Appearance White to off-white crystalline powderWhite powder[2][6]
Melting Point 275 °C133-135 °C (for L-isomer)[6][7]
Purity (Typical) ≥98%≥99% (HPLC)[2][6]

Synthesis of this compound

The most common method for synthesizing this compound involves the reaction of DL-m-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The base deprotonates the amino group of the tyrosine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the (Boc)₂O.

G General Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Boc Protection cluster_2 Work-up & Isolation A DL-m-tyrosine D Dissolution & Basification A->D B Solvent System (e.g., Dioxane/Water) B->D C Base (e.g., NaOH, NaHCO₃) C->D F Reaction at Room Temp (Stir for several hours) D->F Add (Boc)₂O E Di-tert-butyl dicarbonate ((Boc)₂O) E->F G Acidification (e.g., HCl to pH 2-4) F->G Reaction Mixture H Extraction (e.g., Ethyl Acetate) G->H I Washing & Drying (Brine, Na₂SO₄) H->I J Solvent Evaporation I->J K Crude this compound J->K

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the Boc protection of amino acids.[8][9]

Materials:

  • DL-m-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1,4-Dioxane

  • Water (H₂O)

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve DL-m-tyrosine (1 equivalent) in a 2:1 mixture of 1,4-dioxane and water.

  • Add 1 M NaOH solution (approx. 4.5 equivalents) to the mixture and stir until the amino acid is fully dissolved.[9]

  • Cool the solution in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (approx. 1.1 equivalents) to the reaction mixture while stirring.[8]

  • Allow the reaction to warm to room temperature and continue stirring for 3-12 hours.[8][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-4 with 2 M HCl.[9][10]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).[8][9]

  • Combine the organic layers and wash with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[8][9] The crude product is typically an oil or a solid.

Table 2: Typical Reaction Parameters

ParameterValueReference
Reactant Ratio (Amino Acid : (Boc)₂O) 1 : 1.1-1.3[8]
Base NaOH, NaHCO₃, or Triethylamine[8][9][11]
Solvent Dioxane/Water, Dichloromethane[8][9]
Reaction Temperature 0 °C to Room Temperature[8]
Reaction Time 3 - 20 hours[8][9][12]
Typical Yield 90 - 94%[4][8][13]

Purification of this compound

The crude product obtained from the synthesis often contains unreacted starting materials and byproducts, such as the di-protected N,O-bis(Boc)-tyrosine.[10] Therefore, purification is a critical step to achieve the desired purity of ≥99%. The two most common methods are recrystallization and flash column chromatography.

G Purification Workflow for this compound cluster_recrystallization Recrystallization Steps cluster_chromatography Chromatography Steps A Crude this compound B Recrystallization A->B High Purity Needed & Crystalline Product C Flash Column Chromatography A->C Close-Polarity Impurities (e.g., Di-Boc byproduct) D Pure this compound B1 Dissolve in minimal hot solvent (e.g., Ethyl Acetate) B2 Add anti-solvent (e.g., Hexane) until turbid B1->B2 B3 Cool slowly to promote crystallization B2->B3 B4 Filter, wash with cold solvent, and dry B3->B4 B4->D C1 Adsorb crude product onto silica gel C3 Load sample onto column C1->C3 C2 Pack column with silica in non-polar solvent C2->C3 C4 Elute with solvent gradient of increasing polarity C3->C4 C4->D Combine pure fractions & evaporate solvent

Caption: Purification options for crude this compound.

Experimental Protocol 1: Purification by Recrystallization

Recrystallization is effective when the desired product and impurities have significantly different solubilities in a chosen solvent system.[10]

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Hexane (or Petroleum Ether)[8]

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the crude solid completely.[10]

  • Slowly add hexane (a less polar co-solvent) dropwise while stirring until the solution becomes slightly and persistently turbid.[10]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.[10]

  • Dry the purified crystals under vacuum. Multiple recrystallizations may be required to achieve high purity.[10]

Experimental Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with small differences in polarity, such as removing the di-Boc byproduct.[10]

Materials:

  • Crude this compound

  • Silica Gel

  • Hexane

  • Ethyl Acetate

Procedure:

  • Slurry Preparation: Dissolve a small portion of the crude product and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.[10]

  • Column Packing: Prepare a glass column packed with silica gel in a non-polar solvent (e.g., hexane).[10]

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.[10]

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (Ethyl Acetate).[10]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

An In-depth Technical Guide to the Solubility of Boc-DL-m-tyrosine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine). A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation strategies in peptide synthesis and drug development.

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information from closely related compounds and provides a robust experimental framework for determining precise solubility values.

Solubility Profile

Table 1: Qualitative Solubility of a Structurally Related Compound: Boc-Tyr(Bzl)-OH

SolventChemical ClassSolubilityDescription
Dimethylformamide (DMF)AmideClearly SolubleHigh degree of solubility, suitable for concentrated solutions.[1]
Dichloromethane (DCM)Halogenated HydrocarbonSolubleReadily dissolves to form a clear solution for synthesis.[1]
ChloroformHalogenated HydrocarbonSolubleGood solubility for various applications.[1]
Ethyl Acetate (EtOAc)EsterSolubleSuitable for reactions and chromatography.[1]
Dimethyl Sulfoxide (DMSO)SulfoxideSolubleA strong solvent for dissolving Boc-protected amino acids.[1]
AcetoneKetoneSolubleCan be used as a solvent for dissolution.[1]
Methanol (MeOH)AlcoholSolubleDissolves to form a clear solution.[1]
Ethanol (EtOH)AlcoholAlmost TransparentGood solubility, forms a nearly clear solution.[1]

Note: The term "soluble" generally implies that a significant amount of the compound can be dissolved to form a clear solution suitable for most synthetic applications. "Clearly soluble" suggests a high degree of solubility.[1]

For reference, a quantitative data point for a similar compound, Boc-L-Tyrosine methyl ester , shows a solubility of 100 mg/mL in DMSO , requiring ultrasonication for dissolution.[2]

Experimental Protocol for Solubility Determination

For applications requiring precise quantitative solubility data for this compound, the following isothermal equilibrium method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Organic solvents of interest (e.g., DMF, DCM, Methanol, Ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMF or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to several vials, ensuring undissolved solid is present.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials and place them in a constant temperature shaker.

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solids.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the standard calibration curve.

    • Analyze the diluted samples and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., ~275 nm).[1]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the solubility of this compound in the test solvent, taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL, g/100mL, or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration & Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration prep_samples Prepare Saturated Samples equilibrate Equilibrate at Constant Temp prep_samples->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample hplc HPLC Analysis filter_sample->hplc hplc->calibration calculate Calculate Solubility calibration->calculate

Workflow for determining solubility.

General Workflow for Boc-SPPS

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

G start Start with Resin-Bound Peptide deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 5% DIEA in DCM) deprotection->neutralization coupling Coupling of next Boc-Amino Acid (e.g., DCC/HOBt) neutralization->coupling wash Wash Resin coupling->wash wash->deprotection Repeat for next amino acid final_cleavage Final Cleavage from Resin (e.g., HF or TFMSA) wash->final_cleavage Final cycle end Purified Peptide final_cleavage->end

A single cycle in Boc-SPPS.

References

Physicochemical characteristics of Boc-DL-m-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-DL-m-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl-DL-meta-tyrosine (this compound) is a protected, non-proteinogenic amino acid derivative. It serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for the controlled and sequential formation of peptide bonds, making it an invaluable tool in Solid-Phase Peptide Synthesis (SPPS).

The "DL" designation indicates that the compound is a racemic mixture of both the D and L enantiomers. The "meta" position of the hydroxyl group on the phenyl ring, as opposed to the "para" position in natural tyrosine, confers unique structural and electronic properties. This modification can lead to peptides and peptidomimetics with altered receptor binding affinities, specificities, and enhanced stability against enzymatic degradation.[1] This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in research and drug development.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[2] The Boc protecting group enhances its stability and solubility in common organic solvents, which is advantageous for synthetic applications.[2]

A summary of its key physicochemical data is presented below.

PropertyValueReference
CAS Number 174732-96-8[3]
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.3 g/mol
Appearance White to off-white powder[1]
Melting Point Data not available for the specific m-isomer; Boc-L-tyrosine melts at 133-135 °C.[4][5]
Solubility Soluble in organic solvents such as methanol, DMSO, and ethanol; sparingly soluble in water.[1][2]
Optical Rotation [α]²⁰/D ≈ 0° (as a racemic DL-mixture). For comparison, Boc-DL-tyrosine is 0 ± 1° (c=1 in Dioxane).

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for the DL-m isomer are not readily published, the following tables provide expected characteristic signals based on its structure and data from closely related analogues like Boc-L-tyrosine.[6][7]

Table 2.1: Expected ¹H NMR Spectral Data (Solvent: CDCl₃ or MeOD)

ProtonsExpected Chemical Shift (δ) ppmMultiplicityIntegration
Aromatic6.6 - 7.2m4H
-NH (Amide)~5.0d or br s1H
-CH (α-proton)~4.5m1H
-CH₂- (β-protons)2.9 - 3.2m2H
-C(CH₃)₃ (Boc)~1.4s9H

Table 2.2: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃ or MeOD)

CarbonExpected Chemical Shift (δ) ppm
C=O (Carboxylic Acid)~175
C=O (Boc)~156
Aromatic C-OH~157
Aromatic C-H / C-C115 - 138
C (Boc Quaternary)~80
~57
~37
C(CH₃)₃ (Boc)~28

Table 2.3: Expected FT-IR Spectral Data (Method: KBr Pellet)

Functional GroupExpected Absorption Band (cm⁻¹)Description
O-H Stretch3300 - 2500 (broad)Carboxylic acid
O-H Stretch3600 - 3300Phenolic
N-H Stretch~3350Urethane
C-H Stretch3050 - 3000Aromatic
C-H Stretch2980 - 2930Aliphatic (Boc & backbone)
C=O Stretch~1710Carboxylic acid dimer
C=O Stretch~1690Urethane (Boc group)
C=C Stretch1600, 1500, 1450Aromatic ring

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol describes the N-protection of DL-m-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).[7][8]

Materials:

  • DL-m-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane and Water (or THF and Water)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve DL-m-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.5 equivalents). Stir the mixture at room temperature until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove unreacted (Boc)₂O and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the product should form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product, typically as a white foam or solid.[7]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectra on a 300 MHz or higher NMR spectrometer. Use standard parameters for ¹H and ¹³C{¹H} acquisitions.

FT-IR Spectroscopy (KBr Pellet Method): [6]

  • Sample Preparation: Grind 1-2 mg of the dry, purified product with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Applications in Research and Drug Development

This compound is primarily used as a specialized building block in the synthesis of peptides and other complex organic molecules.

Role in Peptide Synthesis

The Boc group provides temporary protection of the α-amino group, which is essential for the stepwise elongation of a peptide chain in Solid-Phase Peptide Synthesis (SPPS).[9] The use of an unnatural amino acid like m-tyrosine allows for the creation of novel peptides with potentially enhanced properties such as increased resistance to proteolysis, which can improve in-vivo half-life.[1] The workflow for incorporating a Boc-protected amino acid in SPPS follows a well-defined cycle.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection 1. Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Coupling Agent) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Elongated Elongated (n+1) Peptide-Resin Wash3->Elongated Elongated->Deprotection Repeat Cycle

Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Utility in Drug Discovery

The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacological profiles.[10] Modifying a lead peptide sequence with this compound in place of a natural amino acid can influence its conformation, receptor binding, and metabolic stability. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize drug candidates for potency, selectivity, and durability.

Drug_Discovery_Workflow Lead Lead Peptide (Natural AAs) Synthesis Analogue Synthesis (Incorporate Boc-DL-m-Tyr) Lead->Synthesis SAR Exploration Screening In Vitro Screening (Binding, Activity) Synthesis->Screening Screening->Synthesis Iterate Design Optimization Lead Optimization Screening->Optimization Improved Profile ADME In Vivo / ADME-Tox (Stability, PK/PD) Optimization->ADME ADME->Optimization Further Refinement Candidate Drug Candidate ADME->Candidate Success

Caption: Conceptual drug discovery workflow using unnatural amino acids for lead optimization.

Conclusion

This compound is a synthetically valuable derivative of tyrosine, distinguished by its Boc-protected amine and the meta-position of its hydroxyl group. Its well-defined physicochemical properties and the established protocols for its synthesis and incorporation make it a powerful tool for researchers. Its primary application lies in the construction of novel peptides and peptidomimetics, enabling the systematic modification of biological molecules to enhance their therapeutic potential in drug discovery and development.

References

An In-depth Technical Guide on the Core Role of the Boc Protecting Group in Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. Its application to the amino acid tyrosine is of critical importance due to the reactive nature of tyrosine's phenolic hydroxyl group. This guide provides a comprehensive technical overview of the role of the Boc group in the chemistry of tyrosine derivatives, focusing on its application in solid-phase peptide synthesis (SPPS), the prevention of side reactions, and its impact on the overall synthetic strategy.

The Fundamental Role of the Boc Group in Tyrosine Chemistry

The primary function of the Boc group in relation to tyrosine is to temporarily block the α-amino group (Nα), preventing it from participating in unwanted reactions during peptide bond formation. This acid-labile protecting group is a key component of the Boc/Bzl (benzyl) and Boc/Boc strategies in SPPS.[1][2] In these approaches, the Boc group ensures that coupling reactions proceed specifically at the desired N-terminus of the growing peptide chain.[3]

The phenolic hydroxyl group of the tyrosine side chain is also susceptible to side reactions, most notably O-acylation, during peptide coupling steps.[3][4] To circumvent this, the hydroxyl group is typically protected with a group that is stable to the conditions used for Nα-Boc removal. Common protecting groups for the tyrosine side chain in Boc-based SPPS include benzyl (Bzl), 2,6-dichlorobenzyl (Cl2Bzl), and in some cases, another Boc group.[3][5]

The choice between these side-chain protecting groups is dictated by the overall synthetic strategy, particularly the final cleavage conditions required to deprotect the peptide and release it from the solid support.[1] The differential lability of the Nα-Boc group and the side-chain protecting groups forms the basis of orthogonal protection schemes, which are essential for the successful synthesis of complex peptides.[6][7]

Boc Protection Strategies for Tyrosine Derivatives

Two primary strategies utilizing Boc-protected tyrosine are prevalent in SPPS:

  • The Boc/Bzl Strategy: This is a classic approach where the Nα-amino group is protected by the acid-labile Boc group, and the tyrosine hydroxyl group is protected by a benzyl ether.[2][8] The Boc group is removed at each cycle of peptide synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA), while the benzyl group remains intact.[1] The benzyl group is then removed during the final cleavage step, often with a stronger acid like hydrogen fluoride (HF).[9][10]

  • The Boc/Boc Strategy: In this less common but notable strategy, both the Nα-amino group and the side-chain hydroxyl group of tyrosine are protected with Boc groups (Boc-Tyr(Boc)-OH).[11] The lability of the side-chain Boc group to the same acidic conditions as the Nα-Boc group means the tyrosine side chain is deprotected at each synthesis cycle.[12] While this simplifies the final deprotection, it exposes the reactive hydroxyl group to potential O-acylation during subsequent coupling steps, necessitating careful optimization of reaction conditions.[12]

The decision between these strategies is influenced by factors such as the length and complexity of the peptide, the presence of other acid-sensitive residues, and the available cleavage reagents.[1]

Boc_Strategies_for_Tyrosine cluster_BocBzl Boc/Bzl Strategy cluster_BocBoc Boc/Boc Strategy Start Target Peptide with Tyrosine BocBzl_Tyr Boc-Tyr(Bzl)-OH Start->BocBzl_Tyr BocBoc_Tyr Boc-Tyr(Boc)-OH Start->BocBoc_Tyr Boc_Deprotection_Bzl Nα-Boc Deprotection (TFA) BocBzl_Tyr->Boc_Deprotection_Bzl Coupling_Bzl Coupling Next Amino Acid Boc_Deprotection_Bzl->Coupling_Bzl Repeat for each cycle Coupling_Bzl->Boc_Deprotection_Bzl Repeat for each cycle Final_Cleavage_Bzl Final Cleavage (e.g., HF) Coupling_Bzl->Final_Cleavage_Bzl Final_Peptide Final_Peptide Final_Cleavage_Bzl->Final_Peptide Deprotected Peptide Boc_Deprotection_Boc Nα- and O-Boc Deprotection (TFA) BocBoc_Tyr->Boc_Deprotection_Boc Coupling_Boc Coupling Next Amino Acid Boc_Deprotection_Boc->Coupling_Boc Repeat for each cycle Coupling_Boc->Boc_Deprotection_Boc Repeat for each cycle Final_Cleavage_Boc Final Cleavage (e.g., HF) Coupling_Boc->Final_Cleavage_Boc Final_Cleavage_Boc->Final_Peptide Deprotected Peptide

Caption: Decision workflow for choosing between Boc/Bzl and Boc/Boc strategies for tyrosine incorporation.

Side Reactions and Mitigation Strategies

The use of strong acids for Boc deprotection can lead to undesired side reactions involving the tyrosine residue. The tert-butyl cation (t-butyl⁺), generated during the cleavage of the Boc group, is a reactive electrophile that can attack the electron-rich aromatic ring of tyrosine.[11][13]

Two primary side reactions are of concern:

  • C-alkylation: The t-butyl cation can alkylate the tyrosine ring, leading to the formation of 3-tert-butyl-tyrosine. This side reaction can occur at a level of 0.5-1.0%.[11]

  • Fries-type Rearrangement: With Boc-Tyr(Boc)-OH, the Boc group on the phenolic oxygen can migrate to the aromatic ring, resulting in an acylated tyrosine derivative. This intramolecular rearrangement is catalyzed by strong acids.[11]

The most effective method to prevent these side reactions is the addition of scavengers to the deprotection cocktail. Scavengers are nucleophilic species that trap the reactive carbocations before they can modify the peptide.[11][13]

ScavengerTarget Side ReactionNotes
AnisoleC-alkylationA common and effective scavenger for capturing benzyl and tert-butyl cations.[13]
ThioanisoleC-alkylation, Tryptophan modificationParticularly effective at preventing modification of tryptophan residues.[13]
Triisopropylsilane (TIS)C-alkylationA powerful reducing scavenger that is very effective at quenching carbocations.[13]
Dimethylsulfide (DMS)Methionine oxidationCan help prevent the oxidation of methionine residues if present.[13]

Optimization of deprotection conditions, such as minimizing deprotection time and performing the reaction at a lower temperature, can also help to reduce the incidence of side reactions.[11]

Side_Reaction_Mitigation cluster_deprotection Boc Deprotection (TFA) cluster_mitigation Mitigation Boc_Tyr Boc-Tyrosine Residue Cleavage Cleavage Boc_Tyr->Cleavage TFA TFA TFA->Cleavage Deprotected_Tyr Deprotected Tyrosine Cleavage->Deprotected_Tyr Desired Path tButyl_Cation tert-butyl cation (t-butyl⁺) Cleavage->tButyl_Cation Byproduct Generation C_Alkylation C-alkylation (3-tert-butyl-tyrosine) tButyl_Cation->C_Alkylation Fries_Rearrangement Fries-type Rearrangement tButyl_Cation->Fries_Rearrangement Scavengers Scavengers (e.g., Anisole, TIS) tButyl_Cation->Scavengers Trapping Neutralized_Cation Neutralized Cation Scavengers->Neutralized_Cation

Caption: Mitigation of side reactions during Boc deprotection of tyrosine.

Experimental Protocols

This protocol describes the protection of the α-amino group of L-tyrosine.[8][14]

Materials:

  • L-tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated potassium hydrogen sulfate (KHSO₄) solution

Procedure:

  • Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane and cool the solution to 0 °C.

  • Add L-tyrosine and a solution of Boc₂O in dioxane to the cooled solution.

  • Stir the reaction mixture at room temperature overnight.

  • Add water and acidify the mixture with a saturated solution of KHSO₄ to a pH of 4.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Boc-L-tyrosine.[8][14]

This protocol outlines a standard method for the removal of the Nα-Boc group.[15]

Materials:

  • Boc-Tyr(Bzl)-OH

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Scavenger (e.g., anisole)

  • Cold diethyl ether

Procedure:

  • Dissolve Boc-Tyr(Bzl)-OH in anhydrous DCM in a round-bottom flask (concentration of approximately 0.1-0.2 M).

  • Add a suitable scavenger, such as anisole (5-10 equivalents), to the solution.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.

  • Remove the TFA and DCM under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Isolate the product by filtration, wash with cold diethyl ether, and dry under vacuum.[15]

This generalized protocol describes a single coupling cycle in Boc-SPPS.[1][12]

Materials:

  • Peptide-resin

  • Boc-Tyr(Bzl)-OH or Boc-Tyr(Boc)-OH

  • Coupling reagent (e.g., HBTU/HOBt or DCC)

  • Activator base (e.g., DIPEA)

  • Deprotection solution: 25-50% (v/v) TFA in DCM with scavengers

  • Neutralization solution: 5-10% (v/v) DIPEA in DCM

  • Solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Drain the DCM and add the deprotection solution (TFA/DCM with scavengers). Agitate for 15-30 minutes.[12]

  • Washing: Wash the resin with DCM and a neutralization buffer.[12]

  • Coupling: Pre-activate the protected tyrosine derivative with a coupling reagent and activator base in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours, or until the coupling is complete as indicated by a Kaiser test.[16]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat the cycle for the next amino acid in the sequence.

Boc_SPPS_Cycle Start Start: Peptide-Resin with N-terminal Boc Deprotection 1. Boc Deprotection (25-50% TFA in DCM) Start->Deprotection Washing1 2. Washing (DCM, Neutralization Buffer) Deprotection->Washing1 Coupling 3. Coupling (Activated Boc-Tyr-OH) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Next Amino Acid Cycle Washing2->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: Workflow for a single Boc-SPPS cycle for tyrosine incorporation.

Applications in Drug Discovery and Development

Boc-protected tyrosine derivatives are indispensable tools in drug discovery and development.[2][17] They are key building blocks in the synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor ligands.[16][17] For instance, Boc-Tyr(Bzl)-OH is crucial in the synthesis of Angiotensin II receptor antagonists, which are used to treat hypertension.[2] The ability to incorporate modified tyrosine analogues, such as O-methyl-D-tyrosine, allows for the fine-tuning of a peptide's pharmacological properties, including its stability, receptor binding affinity, and in vivo half-life.[18] The development of peptidomimetics, which mimic the structure and function of peptides but have improved drug-like properties, also heavily relies on the use of protected amino acid derivatives like Boc-tyrosine.[2][19]

Conclusion

The Boc protecting group plays a multifaceted and critical role in the chemistry of tyrosine derivatives. Its primary function is to enable the controlled, stepwise synthesis of peptides by protecting the α-amino group. The strategic selection of complementary side-chain protecting groups for the tyrosine hydroxyl function, in conjunction with optimized reaction conditions and the use of scavengers, allows for the efficient and high-fidelity synthesis of complex tyrosine-containing peptides. A thorough understanding of the principles of Boc protection and deprotection, as well as the potential side reactions and their mitigation, is essential for researchers, scientists, and drug development professionals working to create novel peptide-based therapeutics.

References

An In-depth Technical Guide to Boc-DL-m-tyrosine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine), a key building block for introducing the unnatural amino acid meta-tyrosine into peptides and other complex organic molecules. This document covers its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Introduction

This compound is a derivative of the proteinogenic amino acid tyrosine, distinguished by the meta-position of the hydroxyl group on the phenyl ring. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for its use in standard peptide synthesis methodologies. The incorporation of unnatural amino acids like m-tyrosine is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptides, such as metabolic stability, receptor affinity, and selectivity.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for this compound and related, well-characterized tyrosine derivatives for comparison.

Table 1: Physicochemical Properties

PropertyThis compoundBoc-L-tyrosine (p-isomer)Boc-O-methyl-L-tyrosine
CAS Number 174732-96-8[1]3978-80-1[2]53267-93-9[3]
Molecular Formula C₁₄H₁₉NO₅[1]C₁₄H₁₉NO₅C₁₅H₂₁NO₅[3][4]
Molecular Weight 281.31 g/mol [1]281.30 g/mol 295.33 g/mol [3][4]
Appearance White powderWhite to off-white solidWhite to off-white solid[4]
Melting Point Not available133-135 °C[2]92-96 °C[4]
Optical Rotation 0 ± 1° (c=1 in Dioxane)+3.0° (c=2 in acetic acid)Not available
Solubility Not availableSoluble in organic solventsSoluble in methanol, ethanol, DMSO[4]

Table 2: Spectroscopic Data (Reference Data for Related Compounds)

Data TypeBoc-L-tyrosine (p-isomer)Boc-L-tyrosine methyl ester (p-isomer)
¹H NMR (Solvent) (CD₃OD, 300 MHz)[5](CDCl₃, 400 MHz)[4]
¹H NMR Shifts (ppm) 7.03 (d, 2H), 6.70 (d, 2H), 4.28 (m, 1H), 3.04 (dd, 1H), 2.81 (dd, 1H), 1.39 (s, 9H)[5]6.95 (d), 6.74 (d), 5.08 (br s), 4.54 (m), 3.70 (s), 3.03 (m), 1.42 (s)[4]
¹³C NMR (Solvent) Not readily available(CDCl₃)[4]
¹³C NMR Shifts (ppm) Not readily available172.5, 155.5, 155.2, 130.3, 127.8, 115.4, 80.1, 54.8, 52.2, 37.5, 28.3[4]
IR (KBr, cm⁻¹) Not readily availableNot readily available

Synthesis of this compound

A general and robust method for the N-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following is a detailed experimental protocol adapted for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of DL-m-tyrosine

Materials:

  • DL-m-tyrosine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve DL-m-tyrosine in a mixture of 1,4-dioxane and water (2:1 v/v).

  • Add sodium bicarbonate (2.0 equivalents) to the solution and stir until it is completely dissolved. Alternatively, use 1N NaOH to adjust the pH to approximately 9-10.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis of this compound m_tyrosine DL-m-tyrosine reaction Boc Protection Reaction m_tyrosine->reaction boc_anhydride Boc₂O boc_anhydride->reaction base Base (e.g., NaHCO₃) Dioxane/Water base->reaction acidification Acidification (HCl) reaction->acidification Work-up extraction Extraction (Ethyl Acetate) acidification->extraction purification Purification extraction->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) to introduce m-tyrosine into a peptide sequence. The presence of the meta-hydroxyl group can lead to unique biological activities and pharmacological profiles compared to the natural para-isomer.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using standard Boc-based SPPS protocols. The general workflow involves the sequential coupling of Boc-protected amino acids to a resin-bound peptide, followed by deprotection of the N-terminus to allow for the next coupling cycle.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence (Boc-SPPS)

This protocol outlines a single coupling cycle for the incorporation of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or DCM.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DMF. Wash the resin with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids.

G cluster_spps Boc-SPPS Cycle for m-Tyrosine Incorporation start Resin-Bound Peptide (with free amine) coupling Couple this compound (HBTU/DIEA in DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection (50% TFA in DCM) wash1->deprotection wash2 Wash (DCM) deprotection->wash2 neutralization Neutralization (DIEA in DMF) wash2->neutralization wash3 Wash (DMF) neutralization->wash3 next_cycle Ready for Next Coupling Cycle wash3->next_cycle

A typical Boc-SPPS cycle for incorporating this compound.

Biological Relevance of m-Tyrosine

The presence of m-tyrosine in biological systems is often associated with oxidative stress. Hydroxyl radicals can oxidize phenylalanine to produce both m-tyrosine and o-tyrosine. Therefore, peptides containing m-tyrosine can be valuable tools for studying the biological consequences of oxidative damage.

G cluster_bio Biological Context of m-Tyrosine Formation oxidative_stress Oxidative Stress (e.g., from inflammation, radiation) hydroxyl_radical Hydroxyl Radical (•OH) oxidative_stress->hydroxyl_radical generates phenylalanine Phenylalanine hydroxyl_radical->phenylalanine oxidizes m_tyrosine m-Tyrosine phenylalanine->m_tyrosine forms protein_incorp Protein Incorporation (misfolding, aggregation) m_tyrosine->protein_incorp signaling_alt Altered Cell Signaling protein_incorp->signaling_alt leads to

Formation of m-tyrosine under oxidative stress.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for the synthesis of peptides and other molecules containing the unnatural amino acid m-tyrosine. Its use allows researchers to explore the effects of this isomeric substitution on biological activity, providing a powerful tool for drug discovery and the study of oxidative stress. While specific quantitative data for this compound is limited, established protocols for Boc protection and peptide synthesis can be readily adapted for its use.

References

Applications of Boc-DL-m-tyrosine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is perpetual. Unnatural amino acids represent a cornerstone in this endeavor, providing unique structural motifs to overcome the limitations of endogenous peptides and to serve as versatile scaffolds for small molecule drug design. Among these, Boc-DL-m-tyrosine, a protected form of meta-tyrosine, has emerged as a valuable building block. Its distinct substitution pattern on the aromatic ring offers different steric and electronic properties compared to the natural para-isomer, enabling the exploration of novel chemical space in drug discovery.

This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry. It covers its role in the synthesis of peptidomimetics, enzyme inhibitors, and receptor antagonists, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications of this compound

This compound serves as a versatile starting material and building block in several key areas of medicinal chemistry:

  • Peptide and Peptidomimetic Synthesis: The incorporation of m-tyrosine into peptide sequences can significantly alter their conformation and stability. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the creation of peptides with modified biological activity and resistance to enzymatic degradation.[1] These peptidomimetics are designed to mimic the function of natural peptides but with improved pharmacological properties.

  • Enzyme Inhibitors: The m-tyrosine scaffold can be elaborated into non-peptide small molecules that act as inhibitors of various enzymes. Its unique geometry allows for specific interactions within enzyme active sites that may not be achievable with p-tyrosine derivatives.

  • Receptor Antagonists: Derivatives of m-tyrosine have been successfully developed as antagonists for G-protein coupled receptors (GPCRs). The meta-substituted phenol provides a different vector for interaction with receptor binding pockets compared to the para-substituted counterpart, leading to unique structure-activity relationships (SAR).

Data Presentation: Biological Activity of m-Tyrosine Derivatives

The following tables summarize quantitative data for various compounds synthesized using tyrosine derivatives, including those conceptually derived from this compound, showcasing their potential in different therapeutic areas.

Table 1: Inhibitory Activity of Tyrosine Derivatives against Myeloid Cell Leukemia-1 (Mcl-1)

CompoundBinding Affinity (Kᵢ, μM)
5g 0.18
6l 0.27
6c 0.23

Data extracted from a study on tyrosine derivatives as Mcl-1 inhibitors, demonstrating potent anti-cancer activity.[2]

Table 2: Antagonist Activity of Tyrosine Derivatives at the 5HT₂ₐ Receptor

CompoundIn Vitro Activity (IC₅₀, nM)
14a 0.17

Data from a study on peripheral 5HT₂ₐ receptor antagonists for nonalcoholic fatty liver disease, highlighting the potential for treating metabolic disorders.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and evaluation of molecules derived from this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an m-Tyrosine Containing Peptide

This protocol outlines the manual Boc-SPPS for incorporating an m-tyrosine residue into a peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-L-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)

Procedure:

  • Resin Swelling and First Amino Acid Attachment:

    • Swell the Merrifield resin in DMF in a reaction vessel.

    • Attach the C-terminal Boc-protected amino acid to the resin using a suitable coupling method (e.g., cesium salt method).

  • Boc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-amino acid (e.g., this compound) (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

    • Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Purification:

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis of a Non-Peptide Tyrosine Derivative as an Mcl-1 Inhibitor

This protocol is a general representation based on the synthesis of tyrosine-derived Mcl-1 inhibitors.[2]

Materials:

  • Boc-L-tyrosine methyl ester

  • Appropriate aryl halides

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

Procedure:

  • Suzuki Coupling:

    • To a solution of Boc-L-tyrosine methyl ester and the aryl halide in 1,4-dioxane, add the palladium catalyst, ligand, and base.

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the purified product in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the ester is completely hydrolyzed.

    • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the final carboxylic acid derivative.

  • Boc Deprotection (if required for final compound):

    • Treat the Boc-protected compound with a solution of TFA in DCM to remove the Boc group.

    • Concentrate the solution to remove excess TFA and DCM to obtain the final product.

Protocol 3: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

    • Prepare a solution of the enzyme and the substrate in the assay buffer.

  • Assay Procedure:

    • Add a small volume of the inhibitor solution (or DMSO for control) to the wells of the 96-well plate.

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the application of this compound.

experimental_workflow cluster_synthesis Synthesis & Modification cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Boc_m_Tyr This compound Peptide_Synth Peptide/Peptidomimetic Synthesis (SPPS) Boc_m_Tyr->Peptide_Synth Small_Mol_Synth Small Molecule Synthesis (e.g., Suzuki Coupling) Boc_m_Tyr->Small_Mol_Synth Bio_Assay In Vitro Bioassays (e.g., Enzyme Inhibition, Receptor Binding) Peptide_Synth->Bio_Assay Small_Mol_Synth->Bio_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Signaling) Bio_Assay->Cell_Assay In_Vivo In Vivo Models (e.g., Disease Models) Cell_Assay->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Peptide_Synth Lead_Opt->Small_Mol_Synth

Caption: Drug discovery workflow using this compound.

gpcr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand m-Tyrosine Derivative (Antagonist) GPCR GPCR Ligand->GPCR Binds to receptor G_Protein G-Protein (αβγ) GPCR->G_Protein Blocks activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No activation Second_Messenger Second Messenger (e.g., cAMP) Production Blocked Effector->Second_Messenger Cellular_Response Downstream Cellular Response Inhibited Second_Messenger->Cellular_Response

Caption: GPCR antagonism by an m-tyrosine derivative.

Conclusion

This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique structural features provide a gateway to novel chemical entities with tailored biological activities. From enhancing the stability of therapeutic peptides to forming the core of potent enzyme inhibitors and receptor antagonists, the applications of this unnatural amino acid are extensive and continue to expand. The synthetic protocols and structure-activity data presented in this guide underscore the significant potential of this compound in the development of next-generation therapeutics. As our understanding of molecular recognition and disease pathways deepens, the strategic use of such building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

An In-Depth Technical Guide to Boc-DL-m-tyrosine for Novel Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rational design of novel peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of unnatural amino acids (UAAs) provides a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited receptor affinity. Boc-DL-meta-tyrosine is a UAA that offers a subtle yet profound structural modification to the canonical L-tyrosine. By shifting the hydroxyl group from the para to the meta position on the phenyl ring, researchers can probe and modulate the intricate interactions that govern peptide function.

This technical guide provides a comprehensive overview of the use of N-α-(tert-butoxycarbonyl)-DL-meta-tyrosine (Boc-DL-m-tyrosine) in peptide design. We will explore the rationale for its use, detail the synthetic protocols for its incorporation, and discuss potential applications and design strategies for developing next-generation peptide therapeutics and biomaterials.

Physicochemical Properties and Rationale for Use

The strategic value of meta-tyrosine lies in its unique physicochemical properties compared to its natural para-isomer. These differences, though seemingly minor, can have significant impacts on a peptide's structure and biological activity.

Rationale for Incorporating meta-Tyrosine:

  • Altered Hydrogen Bonding: The hydroxyl group of para-tyrosine is crucial for the biological activity of many peptides, often forming a key hydrogen bond within a receptor binding pocket. Shifting this group to the meta position alters the distance and angle of potential hydrogen bonds, which can be exploited in structure-activity relationship (SAR) studies to map binding requirements or to convert receptor agonists into antagonists.

  • Modified Side-Chain Geometry: The repositioning of the hydroxyl group changes the overall steric and electronic profile of the side chain. This can influence peptide conformation, disrupt or create new π-π stacking interactions, and alter the peptide's interaction with its biological target.[1]

  • Enhanced Stability: The para-hydroxyl group of tyrosine is a known site for enzymatic modifications, such as phosphorylation and sulfation, which can modulate peptide activity but also represent pathways for degradation or clearance. The meta-hydroxyl group is not a substrate for many of these enzymes, making m-tyrosine-containing peptides potentially more resistant to such post-translational modifications.

  • Probing Oxidative Stress Mechanisms: Endogenous meta-tyrosine is a known biomarker of oxidative stress, formed by the hydroxylation of phenylalanine by free radicals.[2][3] Incorporating m-tyrosine into synthetic peptides can therefore be a tool to create probes or inhibitors for biological pathways that recognize and process oxidatively damaged proteins.[4]

Table 1: Comparison of Physicochemical Properties

PropertyL-Tyrosine (p-Tyrosine)DL-Tyrosine (m-Tyrosine)Rationale for Design Impact
Structure 4-hydroxyphenylalanine3-hydroxyphenylalanineAlters H-bond vector and steric profile.
Phenolic pKa ~10.1~9.7m-Tyrosine is slightly more acidic, which may affect ionization state and binding in specific pH environments.
Stereochemistry L-isomerRacemic (DL) mixtureThe use of a DL-mixture will result in diastereomeric peptides, requiring separation. L- or D-isomers are often preferred for stereospecificity.[5]
Reactivity Substrate for tyrosinases, kinases, sulfotransferases.Generally not a substrate for the same enzymes.Can confer resistance to common post-translational modifications, increasing in vivo stability.

Synthesis of Peptides Containing this compound

The incorporation of this compound into a growing peptide chain is readily achieved using well-established solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a robust method for this purpose.

General Workflow for Peptide Synthesis

The overall workflow involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

General Workflow for Boc-SPPS Start Start with Resin Support Attach Attach First Amino Acid (Boc-AA-OH) to Resin Start->Attach Deprotect Boc Deprotection (TFA Treatment) Attach->Deprotect Begin Cycle Neutralize Neutralization (DIEA Treatment) Deprotect->Neutralize Couple Couple Next Amino Acid (Boc-m-Tyr-OH + Activator) Neutralize->Couple Wash Wash Resin Couple->Wash Repeat Repeat Cycle for Each Amino Acid Wash->Repeat Repeat->Deprotect Yes (More AAs) Cleave Final Cleavage & Deprotection (HF) Repeat->Cleave No (Sequence Complete) Purify Purify Peptide (HPLC) Cleave->Purify End Characterized Peptide Purify->End

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

The following protocols outline the key steps for the manual synthesis of a peptide containing this compound using a Boc/Bzl strategy on a Merrifield resin.

First Amino Acid Attachment to Resin
  • Objective: To anchor the C-terminal amino acid to the solid support.

  • Protocol (Cesium Salt Method):

    • Dissolve the C-terminal Boc-amino acid (2.5 mmol) in a solution of ethanol and water.

    • Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Swell the Merrifield resin (1 g) in dimethylformamide (DMF).

    • Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin.

    • Heat the mixture at 50°C for 12-24 hours.

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and dichloromethane (DCM).

    • Dry the resin under vacuum.

Peptide Chain Elongation: One Synthesis Cycle

This cycle is repeated for each amino acid in the sequence, including the this compound.

a. Boc Deprotection:

  • Wash the peptide-resin with DCM (3x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

  • Filter, then add a fresh 50% TFA/DCM solution and agitate for 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

b. Neutralization:

  • Wash the peptide-resin with DMF (3x).

  • Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x) to remove excess base.

c. Amino Acid Coupling (incorporating this compound):

  • In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the activation mixture and let it stand for 2 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate for 1-2 hours.

  • Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), extend the coupling time or recouple.

  • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection
  • Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.

  • Caution: This procedure uses anhydrous hydrogen fluoride (HF), which is extremely hazardous and requires specialized equipment and training.

  • Protocol:

    • Dry the final peptide-resin thoroughly under vacuum.

    • Transfer the resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., p-cresol, thioanisole) to protect sensitive residues.

    • Cool the vessel to -10°C and slowly distill anhydrous HF into it.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resulting peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove scavengers.

    • Extract the peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).

Purification and Characterization
  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Since this compound was used, the final product will be a mixture of diastereomers, which may be separable by careful chromatography.

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Table 2: Summary of Reagents for a Boc-SPPS Cycle

StepReagent/SolventPurposeTypical Concentration/Time
Deprotection Trifluoroacetic Acid (TFA) in DCMRemoves the N-α-Boc group.50% (v/v) / 30 min
Neutralization Diisopropylethylamine (DIEA) in DMFNeutralizes the TFA salt to a free amine.10% (v/v) / 2 x 5 min
Activation HBTU/HOBt/DIEA in DMFForms an active ester of the amino acid.3 eq. / 2 min pre-activation
Coupling Activated Boc-AA-OH in DMFForms the new peptide bond.1-2 hours
Washing DCM, DMF, IsopropanolRemoves excess reagents and byproducts.N/A
Cleavage Anhydrous Hydrogen Fluoride (HF)Cleaves peptide from resin and removes side-chain protecting groups.90% with 10% scavengers / 1-2 hr

Design Strategies and Potential Applications

The incorporation of this compound opens up several avenues for rational peptide design.

Design Logic for m-Tyrosine Incorporation cluster_outcomes Potential Outcomes & Applications node_start node_start node_action node_action node_outcome node_outcome node_concept node_concept edge_logic edge_logic start Known Bioactive Peptide (contains p-Tyrosine) action Substitute p-Tyr with m-Tyr using Boc-DL-m-Tyr-OH start->action outcome1 Altered Receptor Binding (Change in H-bond network) action->outcome1 SAR Study outcome2 Increased Metabolic Stability (Resistance to PTMs) action->outcome2 Pharmacokinetics outcome3 Novel Material Properties (Altered Self-Assembly) action->outcome3 Biomaterials outcome4 New Biological Probe (Mimics Oxidative Damage) action->outcome4 Chemical Biology

Caption: Logic diagram for substituting p-tyrosine with m-tyrosine.

  • Structure-Activity Relationship (SAR) Studies: The most direct application is in SAR studies. By comparing the activity of a native peptide with its m-tyrosine analog, researchers can definitively determine the importance of the para-hydroxyl's position for receptor binding and activation.[6]

  • Conversion of Agonists to Antagonists: For many peptide hormones, the precise positioning of the tyrosine hydroxyl is essential for triggering the conformational change in the receptor that leads to signal transduction. By misplacing this group, an m-tyrosine analog may bind to the receptor without activating it, thereby acting as a competitive antagonist.

  • Improving Pharmacokinetics: Peptides containing m-tyrosine may exhibit a longer in-vivo half-life due to increased resistance to enzymatic degradation or modification, a critical attribute for therapeutic peptides.[5]

  • Development of Novel Biomaterials: Tyrosine-rich peptides are known to form self-assembling materials like hydrogels and nanofibers.[7] The altered geometry and hydrogen-bonding capability of m-tyrosine can be used to create novel materials with unique structural and mechanical properties.

Challenges and Future Perspectives

While a powerful tool, the use of this compound presents certain challenges. The use of a racemic mixture complicates the synthesis, resulting in diastereomers that are often difficult to separate and may have different biological activities. For therapeutic development, the use of enantiomerically pure Boc-L-m-tyrosine or Boc-D-m-tyrosine is strongly recommended to ensure a homogeneous final product.[5] Furthermore, given the association of endogenous m-tyrosine with cellular damage, the potential for off-target toxicity of m-tyrosine-containing peptides must be carefully evaluated during preclinical development.[4]

References

The Role of Boc-DL-m-tyrosine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Boc-DL-m-tyrosine, a protected non-proteinogenic amino acid, and its applications in neuroscience research. While direct neurobiological studies on the Boc-protected form are limited, its primary utility lies in its role as a stable precursor for the controlled delivery and study of its active form, meta-tyrosine (m-tyrosine). This document details the synthesis and deprotection of this compound, the established neurobiological effects of m-tyrosine, and relevant experimental protocols. M-tyrosine is a known biomarker of oxidative stress and has been shown to exhibit neurotoxic properties, including its misincorporation into proteins and its impact on catecholaminergic systems. Understanding these mechanisms is crucial for researchers investigating neurodegenerative diseases, oxidative stress-related neuronal damage, and the intricacies of neurotransmitter pathways.

Introduction to this compound

This compound is a derivative of DL-m-tyrosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection renders the amino acid inert during chemical synthesis, such as in peptide synthesis, and can facilitate its transport and controlled release in biological systems.[1] In the context of neuroscience, this compound serves as a valuable tool for introducing m-tyrosine into experimental models to study its downstream effects on neuronal function. The Boc group is typically removed in situ by acidic conditions to release the active m-tyrosine.

Synthesis and Deprotection of this compound

The synthesis of this compound is a standard procedure in organic chemistry. A common method involves the reaction of DL-m-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Deprotection: The removal of the Boc group is essential for m-tyrosine to exert its biological effects. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).

The Neurobiological Significance of m-Tyrosine

Once deprotected, m-tyrosine can influence several key neuronal processes. Unlike its isomer L-tyrosine, which is a precursor for catecholamine synthesis, m-tyrosine is not a direct substrate for this pathway in the same manner. However, it can significantly impact neuronal health and function.

m-Tyrosine as a Biomarker of Oxidative Stress

M-tyrosine is formed in vivo through the hydroxylation of phenylalanine by hydroxyl radicals. Its presence in tissues, particularly the brain, is considered a reliable biomarker of oxidative stress.[2][3] Elevated levels of m-tyrosine have been associated with various neurodegenerative conditions where oxidative damage is a key pathological feature.

Neurotoxic Effects of m-Tyrosine

Emerging evidence suggests that m-tyrosine is not merely a passive bystander of oxidative stress but may actively contribute to neurotoxicity through several mechanisms:

  • Protein Misincorporation: m-Tyrosine can be mistakenly incorporated into proteins in place of L-phenylalanine by phenylalanyl-tRNA synthetase.[1][4] This leads to the formation of aberrant proteins with altered structure and function, potentially triggering cellular stress responses and apoptosis.

  • Induction of Oxidative Stress: High concentrations of tyrosine isomers have been shown to induce oxidative stress in neuronal cells, leading to the generation of reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[5][6][7]

  • False Neurotransmitter Potential: Due to its structural similarity to tyrosine and related neurotransmitters, there is a potential for m-tyrosine or its metabolites to act as false neurotransmitters.[8] This could involve uptake into presynaptic terminals, packaging into vesicles, and release, thereby disrupting normal synaptic transmission.

Signaling Pathways Potentially Modulated by m-Tyrosine

While specific signaling cascades directly activated by m-tyrosine are still under investigation, its known effects on oxidative stress and protein misincorporation suggest the involvement of several key pathways.

G m_Tyrosine m-Tyrosine OxidativeStress Oxidative Stress (ROS Production) m_Tyrosine->OxidativeStress ProteinMisc Protein Misincorporation m_Tyrosine->ProteinMisc MAPK MAPK Pathway (e.g., p38, JNK) OxidativeStress->MAPK PKC PKC Activation OxidativeStress->PKC Neuroinflammation Neuroinflammation OxidativeStress->Neuroinflammation ER_Stress ER Stress (UPR) ProteinMisc->ER_Stress CREB CREB Phosphorylation MAPK->CREB Apoptosis Apoptosis & Neuronal Dysfunction MAPK->Apoptosis PKC->CREB ER_Stress->Apoptosis Neuroinflammation->Apoptosis

Figure 1: Potential signaling pathways affected by m-Tyrosine.

Increased oxidative stress is known to activate stress-activated protein kinase pathways such as p38 MAPK and JNK.[9][10] Protein misincorporation can lead to the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. Both pathways can ultimately converge on the activation of apoptotic signaling. Furthermore, oxidative stress can lead to the activation of Protein Kinase C (PKC), which is implicated in neurodegeneration.[11][12] These kinases can, in turn, modulate the phosphorylation of transcription factors like CREB, affecting gene expression related to neuronal survival and plasticity.[13][14]

Data Presentation

The following tables summarize quantitative data from studies on tyrosine isomers and related compounds in neuroscience research.

Table 1: Effects of Tyrosine and its Analogs on Neurotransmitter Systems

CompoundModel SystemConcentration/DoseEffectFold Change/Percentage ChangeReference
L-m-tyrosineRat striatum (in vivo microdialysis)60 mg/kgIncreased extracellular dopamine~250% increase from baseline[15]
L-DOPARat striatum (in vivo microdialysis)60 mg/kgIncreased extracellular dopamine~1200% increase from baseline[15]
L-TyrosineRat striatum (in vivo microdialysis)500 µMPotentiated MDMA-induced dopamine increaseSignificant potentiation (p < 0.05)[16]
Tyrosine DepletionRat ventral hippocampus (in vivo microdialysis)N/ALowered DOPA levelsSignificant reduction[17]

Table 2: Neurotoxic and Oxidative Stress-Related Effects of Tyrosine Isomers

CompoundModel SystemConcentration/DoseEffectQuantitative MeasureReference
m-TyrosineChinese Hamster Ovary (CHO) cells0.25 mMInhibition of colony formation~60% inhibition[1]
m-TyrosineChinese Hamster Ovary (CHO) cells24-hour incubationIncorporation into cellular proteins1% of radiolabeled m-tyrosine[1]
L-TyrosineRat hippocampus (acute administration)500 mg/kgIncreased lipid peroxidationSignificant increase in TBARS levels[5]
L-TyrosineRat cerebellum, hippocampus, striatum (acute administration)500 mg/kgIncreased protein carbonyl contentSignificant increase[5]
L-TyrosineRat cerebellum, hippocampus, striatum (acute administration)500 mg/kgDecreased Superoxide Dismutase (SOD) activitySignificant decrease[5]

Experimental Protocols

The following are example protocols for the use of this compound and the study of m-tyrosine in a neuroscience context. These should be adapted based on specific experimental needs.

In Vitro Deprotection of this compound for Cell Culture Studies

G Start Dissolve this compound in organic solvent (e.g., Dioxane) Add_Acid Add strong acid (e.g., HCl in Dioxane) at 0°C Start->Add_Acid Stir Stir at room temperature (Monitor by TLC) Add_Acid->Stir Evaporate Evaporate solvent under reduced pressure Stir->Evaporate Dissolve Dissolve residue in sterile buffer (e.g., PBS) Evaporate->Dissolve Filter Sterile filter (0.22 µm) Dissolve->Filter Ready m-Tyrosine solution ready for cell culture Filter->Ready

Figure 2: Workflow for this compound deprotection.
  • Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent such as dioxane.

  • Acidification: Cool the solution to 0°C and add a solution of HCl in dioxane (e.g., 4M) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Reconstitution: Dissolve the resulting m-tyrosine hydrochloride salt in a sterile, pH-neutral buffer (e.g., PBS or cell culture medium).

  • Sterilization: Sterile filter the solution through a 0.22 µm filter before adding to neuronal cultures.

Assessment of m-Tyrosine Induced Neurotoxicity in Neuronal Cell Culture
  • Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at an appropriate density in multi-well plates.

  • Treatment: After allowing the cells to adhere and differentiate, treat them with varying concentrations of the prepared m-tyrosine solution for a specified duration (e.g., 24, 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Oxidative Stress Measurement: Measure markers of oxidative stress, such as intracellular ROS levels using a fluorescent probe (e.g., DCFDA), or quantify lipid peroxidation products (e.g., TBARS assay).

  • Protein Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of proteins in relevant signaling pathways (e.g., p38 MAPK, CREB) or to detect protein carbonylation as a marker of oxidative damage.

In Vivo Administration and Microdialysis in a Rodent Model

G Animal_Prep Anesthetize rodent and place in stereotaxic frame Probe_Implant Implant microdialysis probe in target brain region Animal_Prep->Probe_Implant Infusion Infuse this compound (or m-tyrosine) systemically (i.p.) or locally via probe Probe_Implant->Infusion Collection Collect dialysate samples at regular intervals Infusion->Collection Analysis Analyze samples by HPLC-ECD for neurotransmitters and metabolites Collection->Analysis

References

The Strategic Transformation of Boc-DL-m-Tyrosine into High-Value Specialty Chemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine) is a versatile, protected amino acid that serves as a critical starting material for the synthesis of a diverse array of specialty chemicals, particularly those with significant pharmacological applications. Its unique structural features, including a protected amine and a strategically positioned hydroxyl group on the aromatic ring, allow for precise chemical modifications, leading to the development of complex molecular architectures. This technical guide provides an in-depth exploration of the synthetic pathways, experimental protocols, and biological significance of specialty chemicals derived from this compound, with a focus on the synthesis of 1-aryl-tetrahydroisoquinolines and their role as modulators of dopaminergic signaling. Detailed methodologies, quantitative data, and visual representations of experimental workflows and signaling cascades are presented to facilitate further research and development in this promising area.

Introduction: The Versatility of this compound

This compound is a non-proteinogenic amino acid derivative that has garnered considerable interest in medicinal chemistry and materials science. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function enhances the solubility of the molecule in organic solvents and allows for controlled reactions at other sites. This strategic protection is fundamental to its utility in multi-step syntheses, preventing unwanted side reactions and enabling high-yield transformations. The meta-substituted hydroxyl group provides a key handle for further functionalization, making it an ideal precursor for a range of specialty chemicals, including bioactive peptides and heterocyclic compounds.

Synthetic Pathways from this compound

Two powerful synthetic strategies for elaborating the this compound scaffold into high-value specialty chemicals are the Pictet-Spengler reaction and the Suzuki-Miyaura cross-coupling reaction.

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines (THIQs), a privileged scaffold in numerous natural products and pharmaceuticals. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. By first converting this compound to its corresponding β-arylethylamine, a diverse range of 1-substituted THIQs can be accessed.

Suzuki-Miyaura Cross-Coupling for Aryl-Functionalization

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction enables the coupling of an organoboron compound with an organic halide. To apply this to this compound, the phenolic hydroxyl group can be converted to a triflate, or the aromatic ring can be halogenated, to provide a handle for coupling with various arylboronic acids. This approach allows for the synthesis of biaryl derivatives of tyrosine, which are of significant interest in drug discovery.

Experimental Protocols

Synthesis of 1-Benzyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from this compound via Pictet-Spengler Reaction

This protocol outlines a representative synthesis of a 1-benzyl-tetrahydroisoquinoline derivative.

Step 1: Esterification of this compound

  • Materials: this compound, Methanol (anhydrous), Thionyl chloride.

  • Procedure: To a suspension of this compound (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield this compound methyl ester.

Step 2: Reduction of the Carboxylic Ester

  • Materials: this compound methyl ester, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure: Dissolve the methyl ester (1.0 eq) in anhydrous THF and cool to 0 °C. Add LiAlH₄ (2.0 eq) portion-wise. Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the corresponding amino alcohol.

Step 3: Pictet-Spengler Cyclization

  • Materials: The amino alcohol from Step 2, Benzaldehyde, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the amino alcohol (1.0 eq) and benzaldehyde (1.1 eq) in DCM. Add TFA (2.0 eq) and stir the mixture at room temperature for 24 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection of the Boc Group

  • Materials: The cyclized product from Step 3, 4M HCl in Dioxane.

  • Procedure: Dissolve the Boc-protected THIQ in 4M HCl in dioxane and stir at room temperature for 2 hours. Concentrate the solvent to yield the hydrochloride salt of the final product.

Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general approach for the Suzuki-Miyaura coupling of a this compound derivative.

Step 1: Iodination of this compound Methyl Ester

  • Materials: this compound methyl ester, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure: Dissolve this compound methyl ester (1.0 eq) in acetonitrile. Add NIS (1.1 eq) and stir the reaction at room temperature for 12 hours, protected from light. Quench the reaction with a saturated solution of sodium thiosulfate. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the iodinated product.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Materials: Iodinated this compound methyl ester, Phenylboronic acid, Pd(PPh₃)₄, Potassium carbonate, 1,4-Dioxane, Water.

  • Procedure: To a solution of the iodinated compound (1.0 eq) and phenylboronic acid (1.5 eq) in a 3:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 eq) and potassium carbonate (2.0 eq). Degas the mixture with argon for 15 minutes. Heat the reaction at 90 °C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the synthesis of specialty chemicals derived from this compound.

Table 1: Pictet-Spengler Reaction of this compound Derivative
Product 1-Benzyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overall Yield 65%
Purity (HPLC) >95%
¹H NMR (DMSO-d₆, 400 MHz) δ 7.20-7.40 (m, 5H, Ar-H), 6.85 (d, J=8.0 Hz, 1H, Ar-H), 6.70 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 4.80 (s, 1H, C1-H), 4.10 (t, J=6.0 Hz, 1H, C3-H), 3.00-3.20 (m, 2H, C4-H₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 172.5, 155.0, 142.0, 130.0, 129.0, 128.5, 128.0, 127.5, 115.0, 114.0, 60.0, 55.0, 30.0
MS (ESI+) m/z 286.12 [M+H]⁺
Table 2: Suzuki-Miyaura Coupling of Iodinated this compound Derivative
Product Methyl (2R,S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3-phenylphenyl)propanoate
Yield 85%
Purity (HPLC) >98%
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.30 (m, 5H, Ar-H), 7.10 (d, J=8.0 Hz, 1H, Ar-H), 6.90 (d, J=8.0 Hz, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 5.10 (d, J=8.0 Hz, 1H, NH), 4.60 (m, 1H, α-H), 3.75 (s, 3H, OCH₃), 3.10 (m, 2H, β-H₂), 1.45 (s, 9H, Boc)
¹³C NMR (CDCl₃, 100 MHz) δ 172.0, 155.5, 154.0, 140.0, 130.5, 129.0, 128.0, 127.0, 116.0, 80.0, 54.0, 52.5, 37.0, 28.5
MS (ESI+) m/z 424.19 [M+Na]⁺

Biological Activity and Signaling Pathways

Tetrahydroisoquinoline derivatives synthesized from this compound have shown significant potential as modulators of the central nervous system, particularly as ligands for dopamine receptors. 1-Benzyl-tetrahydroisoquinoline (1BnTIQ) derivatives, for instance, have been identified as potent dopamine D2 receptor agonists.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. Upon activation by an agonist, such as a 1BnTIQ derivative, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.

Visualizations

Experimental Workflow: Synthesis of 1-Benzyl-THIQ

experimental_workflow start This compound esterification Esterification (MeOH, SOCl₂) start->esterification reduction Reduction (LiAlH₄, THF) esterification->reduction pictet_spengler Pictet-Spengler (Benzaldehyde, TFA) reduction->pictet_spengler deprotection Deprotection (4M HCl in Dioxane) pictet_spengler->deprotection product 1-Benzyl-THIQ Derivative deprotection->product signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Agonist 1-Benzyl-THIQ (Agonist) Agonist->D2R Binds to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid, Boc-DL-m-tyrosine. The use of modified amino acids like m-tyrosine is a key strategy in medicinal chemistry to enhance peptide stability, modulate biological activity, and probe peptide-receptor interactions. This document outlines the principles, detailed protocols, and expected outcomes for the synthesis of m-tyrosine-containing peptides using tert-butyloxycarbonyl (Boc) chemistry.

Introduction to Boc-SPPS

The tert-butyloxycarbonyl (Boc) strategy for SPPS is a foundational and robust method for the chemical synthesis of peptides.[1] This technique utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids. The synthesis is performed on a solid support, typically a polystyrene-based resin, which simplifies the purification process to filtration and washing after each reaction step.[1][2]

Incorporating non-standard amino acids such as DL-m-tyrosine can introduce unique structural and functional properties to a peptide. The meta-substituted phenol offers a different orientation of the hydroxyl group compared to the natural para-tyrosine, potentially leading to altered binding affinities and biological activities. The use of a DL-racemic mixture will result in the synthesis of a diastereomeric mixture of peptides.

Key Considerations for this compound Incorporation

While the general principles of Boc-SPPS apply, the inclusion of this compound requires attention to a few specific aspects:

  • Side-Chain Protection: The phenolic hydroxyl group of tyrosine is typically protected to prevent side reactions. However, in some cases, with careful selection of coupling reagents, it can be left unprotected. For maximum safety against side reactions, a protecting group such as 2-bromobenzyloxycarbonyl (2-Br-Z) or another group stable to the Boc deprotection conditions (50% TFA in DCM) but cleavable by strong acid (e.g., HF) is recommended.

  • Coupling Reactions: As a modified amino acid, this compound may exhibit different coupling kinetics compared to standard proteinogenic amino acids. Monitoring the coupling efficiency is crucial, and double coupling may be necessary to ensure complete incorporation.[3]

  • Racemization: The use of the DL-racemic mixture of m-tyrosine will inherently lead to a mixture of peptide diastereomers. If a specific stereoisomer is required, the synthesis should start with the enantiomerically pure Boc-D-m-tyrosine or Boc-L-m-tyrosine.

Quantitative Data Summary

The following table summarizes typical quantitative data for Boc-SPPS. Actual values will depend on the specific peptide sequence, the scale of the synthesis, and the efficiency of each step.

ParameterTypical RangeNotes
Resin Substitution Level 0.5 - 1.0 mmol/gLower substitution can be beneficial for longer or more difficult sequences.[4]
Amino Acid Equivalents 3 eq.Relative to the resin loading.
Coupling Reagent Equivalents 3 eq.Relative to the resin loading.
Coupling Time 1 - 2 hoursMay require longer for sterically hindered residues like m-tyrosine.[1]
Coupling Efficiency > 99%Monitored by Kaiser test or quantitative ninhydrin assay.[1]
Boc Deprotection Time 30 minutesTypically a two-step process.[1]
Crude Peptide Yield 60 - 85%Highly dependent on the peptide length and sequence.[1]
Final Purity (after HPLC) > 95%Dependent on the efficiency of purification.

Experimental Protocols

Resin Selection and Preparation

The choice of resin is critical for the success of the synthesis. For C-terminal carboxyl peptides, Merrifield or PAM resins are commonly used.[4] For C-terminal amide peptides, MBHA or BHA resins are the standards in Boc-SPPS.[4]

Protocol: Resin Swelling

  • Place the desired amount of resin (e.g., 1 g, with a substitution of 0.5 mmol/g) in a reaction vessel.

  • Add dichloromethane (DCM, 10 mL/g of resin) and allow the resin to swell for 1 hour with gentle agitation.[1]

  • Drain the DCM.

First Amino Acid Attachment (Loading)

This protocol describes the attachment of the C-terminal amino acid to a Merrifield resin (chloromethylated polystyrene) via the cesium salt method, which minimizes racemization.[4]

Protocol: Cesium Salt Method

  • Dissolve the C-terminal Boc-amino acid (2.5 mmol) in a mixture of ethanol and water.

  • Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

  • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

  • Dissolve the dried cesium salt in N,N-dimethylformamide (DMF, 10 mL).

  • Add the solution to the swollen resin.

  • Heat the mixture at 50°C for 24 hours.[1]

  • Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), and DCM (3 times).

  • Dry the resin under vacuum.

Peptide Chain Elongation Cycle

Each cycle of amino acid addition consists of two main steps: Boc deprotection and coupling.

Protocol: Boc Deprotection

  • Wash the resin with DCM (3 x 10 mL).[1]

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.[1]

  • Filter, and add a fresh 50% TFA/DCM solution (10 mL) and agitate for 30 minutes.[1]

  • Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL), followed by DCM (3 x 10 mL).[1]

Protocol: Neutralization

  • Wash the resin with DMF (3 x 10 mL).

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step.[1]

  • Wash the resin with DMF (5 x 10 mL).[1]

Protocol: Amino Acid Coupling (DCC/HOBt)

  • In a separate vial, dissolve the next Boc-amino acid (including this compound, 1.5 mmol, 3 eq.) and 1-hydroxybenzotriazole (HOBt, 1.5 mmol, 3 eq.) in DMF (5 mL).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 mmol, 3 eq.) in DCM (5 mL) and pre-activate for 10 minutes at 0°C.[1]

  • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.[1]

  • Monitor the reaction for completeness using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • After a successful coupling (negative Kaiser test), wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]

Final Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Boc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol: HF Cleavage

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.

  • Transfer the dried peptide-resin to the HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide pellet with cold ether multiple times to remove scavengers.

  • Dry the crude peptide under vacuum.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Start Start: Swollen Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash_Neutralize Wash & Neutralize (DCM, IPA, DIEA/DMF) Deprotection->Wash_Neutralize Coupling Amino Acid Coupling (Boc-AA, DCC/HOBt) Wash_Neutralize->Coupling Wash_Final Wash (DMF, DCM) Coupling->Wash_Final Cycle Repeat Cycle for each Amino Acid Wash_Final->Cycle Incomplete Peptide? Cycle->Deprotection Yes Final_Deprotection Final Boc Deprotection Cycle->Final_Deprotection No Cleavage Cleavage from Resin (e.g., HF) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Potential Application: Peptide-Receptor Interaction

Peptides containing modified amino acids like m-tyrosine are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate cellular signaling.

Peptide_Receptor_Interaction Peptide m-Tyrosine Peptide (Ligand) Receptor GPCR Receptor Peptide->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Activation Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Caption: Hypothetical signaling pathway initiated by a modified peptide.

References

Step-by-Step Guide for Boc-DL-m-tyrosine Coupling Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the coupling of N-α-tert-butyloxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine), a non-proteinogenic amino acid. The incorporation of m-tyrosine into peptide structures is a valuable strategy in medicinal chemistry to enhance resistance to enzymatic degradation and to probe receptor-ligand interactions. As this compound is a racemic mixture, its use in peptide synthesis will result in a pair of diastereomers, which may be separated by chromatography. These diastereomers can exhibit different biological activities, offering a means to explore a wider pharmacological space.

This guide details protocols for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, outlines the selection of appropriate coupling reagents, and provides expected quantitative data based on analogous coupling reactions.

Data Presentation: Quantitative Parameters for Boc-Amino Acid Coupling

The efficiency of the coupling reaction is critical for the successful synthesis of the target peptide. The following tables summarize typical reaction parameters for Boc-amino acid couplings. While specific data for this compound is not extensively published, the data for analogous sterically hindered or racemic amino acids provide a reliable estimate.

Table 1: Reagent Equivalents and Reaction Times for Solid-Phase Peptide Synthesis (SPPS)

Coupling ReagentBoc-Amino Acid (eq.)Coupling Reagent (eq.)Additive (eq.)Base (eq.)Typical Coupling Time
DIC/HOBt 2.5 - 5.02.5 - 5.52.5 - 5.5 (HOBt)-1 - 4 hours
HBTU 2.0 - 4.02.0 - 4.0-4.0 - 8.0 (DIPEA)15 - 60 minutes
HATU 2.0 - 4.01.9 - 3.9-4.0 - 8.0 (DIPEA)15 - 45 minutes[1]

Equivalents are relative to the resin loading capacity.

Table 2: Typical Yields and Purity in Boc-SPPS

ParameterExpected ValueNotes
Coupling Efficiency (per step) >95%For non-hindered amino acids, efficiency is often >99%. May be slightly lower for the sterically hindered m-tyrosine and may require double coupling.
Crude Peptide Yield 60 - 85%Highly dependent on the length and sequence of the peptide[1].
Final Purified Peptide Yield 20 - 40%Post-purification yield of the diastereomeric mixture.

Table 3: Reagent Equivalents for Solution-Phase Dipeptide Synthesis

ReagentEquivalents
This compound 1.0
Amino Acid Ester HCl Salt 1.1 - 1.2
Coupling Reagent (e.g., EDC) 1.1 - 1.2
Additive (e.g., HOBt) 1.1 - 1.2
Base (e.g., DIPEA/Et₃N) 1.1 - 1.2

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing DL-m-tyrosine

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminus using the Boc/Bzl strategy.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes[2].

    • Filter and repeat the 50% TFA/DCM treatment for an additional 20-25 minutes[2].

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 eq.) and HBTU (2-4 eq.) in DMF.

    • Add DIPEA (4-8 eq.) to the activation mixture and briefly vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary[1].

  • Monitoring the Coupling:

    • Perform a Kaiser test to detect the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, a second coupling with fresh reagents is recommended.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-DL-m-Tyr-Xaa-OR)

This protocol is suitable for coupling this compound to an amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA or Triethylamine (Et₃N)

  • Anhydrous DCM

  • 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM. Add DIPEA or Et₃N (1.1 eq.) and stir for 20 minutes at room temperature to liberate the free amine.

  • Activation of this compound: In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add EDC (1.1 eq.) portion-wise to the cooled this compound solution.

    • Add the neutralized amino acid ester solution from step 1 to the activated mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the two diastereomers.

Protocol 3: Purification of Diastereomeric Peptides

Since the coupling reaction utilizes a racemic mixture of this compound, the resulting peptide will be a mixture of diastereomers. These can be separated using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is typically effective.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system. The gradient will need to be optimized for the specific peptide.

  • Detection: UV detection at 220 nm and 280 nm.

Mandatory Visualizations

Signaling and Metabolic Context of m-Tyrosine

m-Tyrosine is not a component of canonical signaling pathways but arises from oxidative stress and has its own metabolic fate and biological consequences.

m_Tyrosine_Pathway cluster_formation Formation via Oxidative Stress cluster_consequences Biological Consequences cluster_metabolism Metabolic Clearance Phe Phenylalanine m_Tyr meta-Tyrosine Phe->m_Tyr Non-enzymatic hydroxylation ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Phe Oxidative Damage PheRS Phenylalanyl-tRNA Synthetase m_Tyr->PheRS Mistakenly recognized TAT Tyrosine Aminotransferase (TAT) m_Tyr->TAT Metabolism Protein Protein Synthesis (Translation) PheRS->Protein Misincorporation instead of Phe Misfolded_Protein Misfolded/Non-functional Proteins Protein->Misfolded_Protein Metabolites Downstream Metabolites TAT->Metabolites

Caption: Metabolic pathway and biological impact of m-Tyrosine.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram illustrates the key steps in a single cycle of peptide chain elongation using Boc chemistry.

SPPS_Workflow start Start: Peptide-Resin (Boc-N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: Activated this compound (e.g., with HBTU/DIPEA) wash2->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring wash3 Wash (DMF, DCM) monitoring->wash3 Negative recouple Recouple monitoring->recouple Positive end End: Elongated Peptide-Resin (Boc-N-terminus) wash3->end recouple->coupling

Caption: Workflow for one coupling cycle in Boc-SPPS.

Logical Flow for Solution-Phase Dipeptide Synthesis

This diagram outlines the logical progression of steps for the synthesis of a dipeptide in solution.

Solution_Phase_Workflow node1 Start This compound Amino Acid Ester HCl node2 Parallel Preparation 1. Activation of this compound (EDC/HOBt at 0°C) 2. Neutralization of Amino Ester (DIPEA/Et₃N) node1->node2 node3 Coupling Mix activated acid and free amine (Stir 12-24h at RT) node2->node3 node4 Work-up Aqueous Washes (Acid, Base, Brine) Dry & Concentrate node3->node4 node5 Purification Column Chromatography (Separation of Diastereomers) node4->node5 node6 Product Pure Diastereomers of Boc-DL-m-Tyr-Xaa-OR node5->node6

Caption: Logical workflow for solution-phase dipeptide synthesis.

References

Application Notes and Protocols for the Manual Boc-SPPS Incorporation of Boc-DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry to incorporate the non-canonical amino acid, Boc-DL-m-tyrosine. This document outlines the materials, experimental procedures, and key considerations for researchers aiming to synthesize peptides containing this specific modification.

The incorporation of unnatural amino acids, such as m-tyrosine, is a critical strategy in drug discovery and development. The meta-position of the hydroxyl group on the phenyl ring, as opposed to the natural para-position, can introduce unique conformational constraints and alter the electronic properties of the peptide. This can lead to peptides with enhanced biological activity, improved stability against enzymatic degradation, and novel receptor binding affinities. The use of a DL-racemic mixture will result in the synthesis of a diastereomeric peptide mixture, which can be useful for screening purposes to identify the optimal stereochemistry for biological activity.

Key Considerations for Incorporating this compound

Racemic Nature: The use of this compound will result in a mixture of two diastereomeric peptides at the completion of the synthesis, one containing the D-isomer and the other the L-isomer at the desired position. These diastereomers will likely exhibit different biological activities and may be separable by reverse-phase high-performance liquid chromatography (RP-HPLC). It is crucial to be aware that the D- and L-isomers may have slightly different coupling kinetics.

Side Chain Protection: The phenolic hydroxyl group of m-tyrosine is reactive and requires protection to prevent side reactions such as O-acylation during the coupling steps.[1] A common and effective protecting group for the tyrosine hydroxyl group in Boc-SPPS is the Benzyl (Bzl) ether.[2][3] This group is stable to the moderately acidic conditions used for Nα-Boc deprotection (e.g., TFA in DCM) but is cleaved during the final strong acid cleavage from the resin (e.g., HF or TFMSA).[4] Another option with greater acid stability is the 2,6-Dichlorobenzyl (2,6-Cl2-Bzl) group.[5] For the purpose of this protocol, we will proceed with the commonly used Benzyl protection, denoted as Boc-DL-m-Tyr(Bzl)-OH.

Coupling Reactions: The incorporation of a non-standard, and potentially sterically hindered, amino acid may require more rigorous coupling conditions to ensure complete reaction. This can include longer coupling times, double coupling, or the use of more potent coupling reagents.[6] Monitoring the coupling reaction at each step is highly recommended.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Boc-DL-m-Tyr(Bzl)-OHPeptide Synthesis GradeBachem, Chem-Impex
Merrifield Resin (1% DVB, 100-200 mesh)Peptide Synthesis GradeMilliporeSigma
Dichloromethane (DCM)AnhydrousMilliporeSigma
N,N-Dimethylformamide (DMF)AnhydrousMilliporeSigma
Trifluoroacetic Acid (TFA)Reagent GradeMilliporeSigma
Diisopropylethylamine (DIEA)Reagent GradeMilliporeSigma
N,N'-Dicyclohexylcarbodiimide (DCC)Reagent GradeMilliporeSigma
1-Hydroxybenzotriazole (HOBt)Reagent GradeMilliporeSigma
Isopropanol (IPA)Reagent GradeMilliporeSigma
Diethyl etherAnhydrousMilliporeSigma
Acetic AnhydrideReagent GradeMilliporeSigma
PyridineAnhydrousMilliporeSigma
Ninhydrin Test KitMilliporeSigma
Hydrogen Fluoride (HF) or TFMSAA specialized supplier
AnisoleReagent GradeMilliporeSigma

Experimental Protocols

This protocol describes a general procedure for a single coupling cycle of Boc-DL-m-Tyr(Bzl)-OH. The quantities are based on a 0.5 mmol synthesis scale.

Resin Preparation and Swelling
  • Place the Merrifield resin (0.5 g, assuming a substitution of 1.0 mmol/g) into a reaction vessel.

  • Add 10 mL of DCM to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[7]

  • Drain the DCM by filtration.

Nα-Boc Deprotection
  • Add 10 mL of 50% TFA in DCM to the swollen resin and agitate for 2-3 minutes.[8]

  • Drain the solution.

  • Add a fresh 10 mL of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.[7][8]

  • Drain the TFA solution.

  • Wash the resin sequentially with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL) to remove residual TFA.[7]

Neutralization
  • Add 10 mL of 10% DIEA in DCM to the resin and agitate for 2 minutes.[4]

  • Drain the solution.

  • Repeat the neutralization step with a fresh 10 mL of 10% DIEA in DCM for another 2 minutes.

  • Wash the resin with DCM (5 x 10 mL) to remove excess base.[4]

  • Perform a Kaiser (ninhydrin) test to confirm the presence of free primary amines. A positive result (blue color) indicates successful deprotection.[9]

Coupling of Boc-DL-m-Tyr(Bzl)-OH
  • In a separate vessel, dissolve Boc-DL-m-Tyr(Bzl)-OH (2.0 mmol, 4 equivalents) and HOBt (2.0 mmol, 4 equivalents) in a minimal amount of DMF.

  • Add the dissolved amino acid and HOBt to the neutralized resin.

  • In a separate vessel, dissolve DCC (2.0 mmol, 4 equivalents) in DCM.

  • Add the DCC solution to the reaction vessel.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the non-standard nature of the amino acid, a longer coupling time is recommended.[6]

  • Monitor the reaction progress using the Kaiser test. A negative test (yellow or faint yellow) indicates the completion of the coupling.[9]

  • If the Kaiser test is positive after 4 hours, a second coupling (double coupling) is recommended. Drain the reaction solution, wash the resin with DCM, and repeat the coupling step with freshly prepared activated amino acid.

Capping (Optional)

If the coupling reaction is incomplete after double coupling, any unreacted free amines should be capped to prevent the formation of deletion sequences.

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 10% acetic anhydride and 10% pyridine in DCM to the resin.

  • Agitate for 30 minutes.

  • Drain the capping solution and wash the resin with DCM (5 x 10 mL).

Final Cleavage and Deprotection

Caution: Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are extremely corrosive and toxic. These procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Wash the final peptide-resin with DCM and dry it under a high vacuum for several hours.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.

    • Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

    • Cool the reaction vessel to -5 to 0 °C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • TFMSA Cleavage (Alternative to HF):

    • Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole.

    • Stir the mixture at room temperature for 2-4 hours.

Peptide Precipitation and Purification
  • After cleavage, wash the resin with cold anhydrous diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by RP-HPLC. The two diastereomers may be separable, resulting in two distinct peaks.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the incorporation of Boc-DL-m-Tyr(Bzl)-OH.

Table 1: Reagents and Conditions for a Single Coupling Cycle

ParameterValue/ReagentNotes
ResinMerrifield, 1% DVBA substitution of 0.5-1.0 mmol/g is standard.
Boc-DL-m-Tyr(Bzl)-OH Excess4 equivalentsAn excess drives the reaction to completion.
Coupling ReagentDCC/HOBt4 equivalents each.
Base for NeutralizationDIEA10% in DCM.
Nα-Boc Deprotection50% TFA in DCMA 2-3 minute pre-wash followed by a 20-30 minute deprotection.[7][8]
Coupling Time2-4 hoursMonitor with Kaiser test; double coupling may be necessary.[6][9]
Capping (if needed)Acetic Anhydride/PyridineTo terminate unreacted chains.

Table 2: Final Cleavage and Expected Yield

ParameterValue/ReagentNotes
Cleavage ReagentAnhydrous HF or TFMSARequires specialized equipment and safety precautions.
ScavengerAnisoleTo prevent side reactions with the tyrosine ring.
Cleavage Time1-2 hours (HF) or 2-4 hours (TFMSA)At 0°C for HF.
Crude Peptide Yield50-80%Highly dependent on the peptide sequence and length.
Purity of Crude PeptideVariableWill contain two diastereomers and potential deletion sequences.

Visualizations

Boc-SPPS Workflow for Boc-DL-m-Tyr(Bzl)-OH Incorporation

Boc_SPPS_Workflow Resin Resin-Peptide(n) Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Deprotected_Resin H2N-Peptide(n)-Resin Neutralization Neutralization (10% DIEA/DCM) Deprotected_Resin->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Neutralized_Resin H2N-Peptide(n)-Resin Coupling Coupling: Boc-DL-m-Tyr(Bzl)-OH DCC/HOBt Neutralized_Resin->Coupling Wash3 Wash (DCM, DMF) Coupling->Wash3 Coupled_Resin Boc-m-Tyr(Bzl)-Peptide(n)-Resin Wash1->Deprotected_Resin Wash2->Neutralized_Resin Wash3->Coupled_Resin Signaling_Pathway ligand m-Tyr Peptide receptor GPCR ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream

References

Application Notes and Protocols for Boc-DL-m-Tyrosine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a critical strategy in modern drug discovery and medicinal chemistry. Boc-DL-m-tyrosine, a derivative of tyrosine, offers unique structural and functional properties that can be exploited to enhance peptide stability, modulate receptor affinity, and serve as a probe for biological processes such as oxidative stress. Unlike the proteinogenic p-tyrosine, m-tyrosine is formed in vivo through the hydroxylation of phenylalanine by hydroxyl radicals, making it a biomarker for oxidative stress.[1][2][3] Its presence in peptides can therefore be of significant interest for studying disease pathogenesis and developing novel therapeutics.

These application notes provide a comprehensive guide to the use of this compound in solution-phase peptide synthesis (SPPS), a versatile method that remains indispensable for large-scale synthesis and for peptides that are challenging to produce via solid-phase techniques.[4]

Biological Significance of m-Tyrosine: A Marker and Mediator of Oxidative Stress

Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the damaging of cellular components.[1][2] Specifically, hydroxyl radicals can oxidize the amino acid phenylalanine to produce the atypical isomers meta-tyrosine (m-tyrosine) and ortho-tyrosine.[1][2] While initially considered just a biomarker for ROS activity, emerging evidence suggests that m-tyrosine can be directly toxic to cells and may mediate some of the detrimental effects of oxidative stress.[1][2] The accumulation of m-tyrosine can disrupt cellular homeostasis and has been linked to age-related diseases such as Alzheimer's, atherosclerosis, and diabetes.[2] In some organisms, there are enzymatic pathways to metabolize and remove m-tyrosine, highlighting its biological relevance.[3][5] Furthermore, studies have shown that free m-tyrosine can be misincorporated into proteins during synthesis, potentially leading to dysfunctional proteins and cellular injury.[6]

The synthesis of peptides containing m-tyrosine is therefore a valuable tool for researchers studying the mechanisms of oxidative damage and for developing peptides with novel biological activities.

Cellular Fate of m-Tyrosine in Oxidative Stress Phenylalanine Phenylalanine m_Tyrosine m-Tyrosine Phenylalanine->m_Tyrosine Oxidation Hydroxyl_Radical Hydroxyl Radical (•OH) (from Oxidative Stress) Hydroxyl_Radical->m_Tyrosine Metabolism Metabolism via Tyrosine Aminotransferase m_Tyrosine->Metabolism Protein_Synthesis Protein Synthesis (via Phenylalanine-tRNA Synthetase) m_Tyrosine->Protein_Synthesis Detoxification Detoxification & Removal Metabolism->Detoxification Protein_Misincorporation Misincorporation into Proteins Protein_Synthesis->Protein_Misincorporation Dysfunctional_Proteins Dysfunctional Proteins Protein_Misincorporation->Dysfunctional_Proteins Cellular_Damage Cellular Damage Dysfunctional_Proteins->Cellular_Damage

Cellular pathways involving m-tyrosine.

Principles of Solution-Phase Peptide Synthesis with this compound

Solution-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids in a homogenous solution. The process relies on the use of protecting groups to prevent unwanted side reactions.[7] The tert-butyloxycarbonyl (Boc) group is a commonly used acid-labile protecting group for the α-amino group of amino acids.

The general workflow for incorporating a Boc-protected amino acid in solution-phase synthesis is as follows:

  • Deprotection: The N-terminal Boc group of the growing peptide chain is removed, typically with an acid like trifluoroacetic acid (TFA).

  • Coupling: The next Boc-protected amino acid (in this case, this compound) is activated and coupled to the newly liberated N-terminus of the peptide chain.

  • Purification: The resulting peptide is purified to remove excess reagents and byproducts before proceeding to the next cycle.

Due to the racemic nature of DL-m-tyrosine, the coupling reaction will result in a mixture of diastereomeric peptides. These diastereomers will need to be separated during the final purification step, typically by chromatography.

Experimental Protocols

Materials
  • This compound

  • N-terminal protected peptide-ester

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Bases (e.g., DIPEA, NMM)

  • Solvents (e.g., DMF, DCM, Ethyl Acetate)

  • Reagents for deprotection (e.g., TFA)

  • Reagents for work-up and purification (e.g., aqueous citric acid, sodium bicarbonate, brine, silica gel, HPLC columns)

Protocol 1: Boc Deprotection of the Peptide Chain
  • Dissolve the N-Boc-protected peptide-ester in a minimal amount of Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Evaporate the solvent and TFA under reduced pressure.

  • The resulting peptide-ester TFA salt is used in the next step without further purification.

Protocol 2: Coupling of this compound

This protocol describes a general procedure using HBTU as the coupling reagent, which is known for its high efficiency, especially with sterically hindered amino acids.[8][9]

  • Dissolve the peptide-ester TFA salt (1.0 eq) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 5-10 minutes to neutralize the TFA salt.

  • In a separate flask, dissolve this compound (1.1 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF.

  • Add DIPEA (1.1 eq) to the this compound mixture and stir for 5 minutes to pre-activate.

  • Add the activated this compound solution to the neutralized peptide-ester solution.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, proceed to work-up and purification.

Protocol 3: Work-up and Purification
  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. Due to the presence of diastereomers, careful selection of the eluent system is crucial for separation. Alternatively, the diastereomers can be separated by preparative HPLC after the synthesis is complete.

Solution-Phase Peptide Synthesis Workflow Start Start with N-Boc-Peptide-Ester Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Peptide_Salt Peptide-Ester TFA Salt Deprotection->Peptide_Salt Neutralization Neutralization (e.g., DIPEA in DMF) Peptide_Salt->Neutralization Free_Amine_Peptide Peptide-Ester with Free N-terminus Neutralization->Free_Amine_Peptide Coupling Coupling Reaction Free_Amine_Peptide->Coupling Boc_AA This compound Activation Activation (e.g., HBTU/HOBt/DIPEA) Boc_AA->Activation Activated_AA Activated this compound Activation->Activated_AA Activated_AA->Coupling Crude_Peptide Crude Diastereomeric N-Boc-Dipeptide-Ester Coupling->Crude_Peptide Workup Aqueous Work-up Crude_Peptide->Workup Purification Purification (Chromatography) Workup->Purification Purified_Peptide Purified N-Boc-Dipeptide-Ester Purification->Purified_Peptide Next_Cycle Proceed to Next Cycle or Final Deprotection Purified_Peptide->Next_Cycle

General workflow for a single coupling cycle.

Data Presentation

The efficiency of the coupling reaction is critical for the overall success of the peptide synthesis. While specific quantitative data for this compound is not extensively published, the following table provides a comparison of commonly used coupling reagents with expected performance for sterically hindered amino acids, which can serve as a reasonable estimate.[8]

Coupling ReagentTypical Reaction TimeCoupling EfficiencyRisk of RacemizationNotes
DCC/HOBt 2-12 hoursGoodLow to ModerateCost-effective, but formation of insoluble DCU byproduct can complicate purification.
HBTU 30-120 minutesVery GoodLowReliable and efficient for most couplings.
HATU 15-60 minutesExcellentVery LowHighly efficient, recommended for difficult or sterically hindered couplings.[8][9]
PyBOP 30-120 minutesVery GoodLowGood for sterically hindered couplings.

Characterization and Analysis

After synthesis and purification, the identity and purity of the peptide should be confirmed by standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to separate diastereomers. A chiral HPLC method may be required to resolve the diastereomeric products.[10]

Troubleshooting

  • Incomplete Coupling: If the coupling reaction does not go to completion, consider increasing the reaction time, using a more potent coupling reagent (e.g., HATU), or performing a double coupling.

  • Racemization: While the use of a DL-amino acid already introduces diastereomers, it is important to minimize further racemization of other chiral centers in the peptide. Using additives like HOBt or HOAt and avoiding excessive amounts of base can help suppress racemization.[9]

  • Difficult Purification: The separation of diastereomers can be challenging. Optimization of the chromatographic conditions (both column type and eluent system) is crucial.

Conclusion

The use of this compound in solution-phase peptide synthesis provides access to novel peptides for research in oxidative stress and drug discovery. While the synthesis requires careful consideration of coupling conditions and purification strategies to handle the diastereomeric products, the protocols and data presented here offer a solid foundation for the successful incorporation of this unique amino acid into peptide chains. The biological significance of m-tyrosine makes peptides containing this residue valuable tools for advancing our understanding of disease and developing new therapeutic agents.

References

Application of Boc-DL-m-Tyrosine in the Synthesis of Bioactive Compounds: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine) and its derivatives in the synthesis of bioactive compounds. The focus is on the preparation of peptidic and non-peptidic molecules with significant therapeutic potential, including opioid receptor agonists and tyrosine kinase inhibitors.

Synthesis of Bioactive Peptides using Boc-Protected Tyrosine: The Case of Leu-Enkephalin

Boc-protected tyrosine is a cornerstone in solid-phase peptide synthesis (SPPS) for the creation of bioactive peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method that relies on the differential acid lability of the temporary N-α-Boc protecting group and the more permanent side-chain protecting groups.

Application: Synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid pentapeptide that modulates pain.

Experimental Protocol: Boc-SPPS of Leu-Enkephalin

This protocol details the manual synthesis of Leu-enkephalin on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene-divinylbenzene)

  • Boc-L-Leu-OH

  • Boc-L-Phe-OH

  • Boc-Gly-OH

  • Boc-L-Tyr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole

  • Diethyl ether

  • 10% Acetic Acid

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell 1 g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Prepare the cesium salt of Boc-L-Leu-OH by dissolving Boc-L-Leu-OH (2 mmol) and cesium carbonate (1 mmol) in a DMF/water mixture and then removing the solvent under reduced pressure.

    • Dissolve the Boc-L-Leu-cesium salt in DMF and add it to the swollen resin. Heat at 50°C for 24 hours.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Peptide Chain Elongation (per cycle for each amino acid):

    • Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Add 50% TFA in DCM and agitate for 2 minutes.

      • Drain and add a fresh 50% TFA/DCM solution and agitate for 30 minutes.

      • Wash with DCM (3x), isopropanol (2x), and DCM (3x).

    • Neutralization:

      • Add 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

      • Wash with DMF (5x).

    • Amino Acid Coupling:

      • In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-L-Phe-OH) (3 equivalents) and HOBt (3 equivalents) in DMF.

      • Add DCC (3 equivalents) and pre-activate for 10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

      • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

    • Repeat the deprotection, neutralization, and coupling steps for Boc-Gly-OH (twice) and finally Boc-L-Tyr(Bzl)-OH.

  • Cleavage from Resin and Deprotection:

    • Dry the fully assembled peptide-resin under vacuum.

    • Place the resin in an HF cleavage apparatus.

    • Add anisole (1 mL per gram of resin) as a scavenger.

    • Cool the vessel to 0°C and distill anhydrous HF into it.

    • Stir at 0°C for 1 hour.

    • Remove HF by vacuum distillation.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Extract the peptide from the resin with 10% aqueous acetic acid and lyophilize.

  • Purification and Characterization:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by analytical RP-HPLC and mass spectrometry (MS).

Quantitative Data: Peptide Synthesis
ParameterTypical Value
Crude Peptide Yield60-85%
Purity of Crude Peptide (by HPLC)50-70%
Final Yield after Purification20-40%
Final Purity (by HPLC)>98%

Experimental Workflow Diagram

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash Wash (DCM/DMF) deprotection->wash Wash neutralization Neutralization (10% DIEA/DMF) coupling Amino Acid Coupling (Boc-AA, DCC/HOBt) neutralization->coupling coupling->wash Wash wash->neutralization repeat Repeat Cycle for Each Amino Acid wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage & Deprotection (Anhydrous HF) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, Analytical HPLC) purification->characterization end End: Pure Peptide characterization->end

Caption: Workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Synthesis of Tyrosine Kinase Inhibitors

Boc-protected tyrosine derivatives are valuable starting materials for the synthesis of non-peptidic bioactive compounds, such as tyrosine kinase inhibitors (TKIs). Many TKIs feature a substituted aromatic core, and Boc-tyrosine provides a versatile scaffold for introducing the necessary functionalities.

Application: Synthesis of a Lapatinib analogue precursor. Lapatinib is a dual tyrosine kinase inhibitor of EGFR and HER2.

Experimental Protocol: Synthesis of a Lapatinib Analogue Precursor

This protocol outlines a synthetic route to a key intermediate for a Lapatinib analogue, starting from Boc-L-tyrosine methyl ester.

Materials:

  • Boc-L-tyrosine methyl ester

  • Benzyl bromide

  • Potassium carbonate

  • Methanol

  • Tetrahydrofuran (THF)

  • Lithium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • 6-Iodoquinazolin-4-one

  • Palladium(II) acetate

  • Triphenylphosphine

  • Copper(I) iodide

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • O-Benzylation of Boc-L-tyrosine methyl ester:

    • Dissolve Boc-L-tyrosine methyl ester (1 equivalent) in methanol.

    • Add potassium carbonate (1.5 equivalents) and benzyl bromide (1.2 equivalents).

    • Reflux the mixture for 4 hours.

    • Cool to room temperature, filter, and concentrate the filtrate.

    • Purify by column chromatography to yield Boc-L-Tyr(Bzl)-OMe.

  • Saponification:

    • Dissolve the benzylated product in a mixture of THF and water.

    • Add lithium hydroxide (2 equivalents) and stir at room temperature overnight.

    • Acidify with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer with sodium sulfate, filter, and concentrate to obtain Boc-L-Tyr(Bzl)-OH.

  • Sonogashira Coupling:

    • Combine Boc-L-Tyr(Bzl)-OH (1 equivalent), 6-iodoquinazolin-4-one (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and copper(I) iodide (0.05 equivalents) in a reaction flask.

    • Add DMF and triethylamine.

    • Heat the mixture at 80°C under a nitrogen atmosphere for 6 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired Lapatinib analogue precursor.

Experimental Workflow Diagram

TKI_Synthesis_Workflow start Start: Boc-L-Tyr-OMe benzylation O-Benzylation (BnBr, K2CO3) start->benzylation saponification Saponification (LiOH) benzylation->saponification coupling Sonogashira Coupling (Pd(OAc)2, CuI) saponification->coupling purification Purification (Column Chromatography) coupling->purification end End: Lapatinib Analogue Precursor purification->end

Caption: Synthetic workflow for a Lapatinib analogue precursor.

Bioactivity Evaluation Protocols

Protocol 1: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a synthesized Leu-enkephalin analogue for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]-DAMGO (selective µ-opioid receptor agonist radioligand)

  • Synthesized Leu-enkephalin analogue

  • Naloxone (non-selective opioid receptor antagonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Cell harvester with glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Resuspend thawed cell membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 25 µL [³H]-DAMGO, 25 µL assay buffer, 50 µL membrane suspension.

    • Non-specific Binding: 25 µL [³H]-DAMGO, 25 µL Naloxone (10 µM), 50 µL membrane suspension.

    • Competitive Binding: 25 µL [³H]-DAMGO, 25 µL of varying concentrations of the synthesized analogue, 50 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the analogue concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Assay for Gαi-Coupled Receptors

This assay measures the ability of a synthesized opioid agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Materials:

  • CHO cells stably expressing the µ-opioid receptor

  • Forskolin

  • Synthesized Leu-enkephalin analogue

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 3-isobutyl-1-methylxanthine (IBMX)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the synthesized analogue to the wells.

  • Stimulation: Add forskolin (to stimulate cAMP production) and IBMX (a phosphodiesterase inhibitor) to all wells.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the analogue concentration to determine the IC50 value.

Protocol 3: β-Arrestin Recruitment Assay

This assay determines if the synthesized opioid agonist induces receptor desensitization and signaling through the β-arrestin pathway.

Materials:

  • U2OS cells co-expressing the µ-opioid receptor fused to a protein fragment and β-arrestin-2 fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).

  • Synthesized Leu-enkephalin analogue

  • Assay buffer

  • Detection reagents

Procedure:

  • Cell Plating: Plate the cells in a 384-well plate and incubate.

  • Compound Addition: Add varying concentrations of the synthesized analogue.

  • Incubation: Incubate at 37°C for 90 minutes.

  • Detection: Add detection reagents according to the manufacturer's protocol and incubate at room temperature.

  • Signal Measurement: Measure the chemiluminescent signal.

  • Data Analysis: Plot the signal against the logarithm of the analogue concentration to determine the EC50 value for β-arrestin recruitment.

Bioactivity Data

Table 1: Bioactivity of Leu-Enkephalin and Analogues
CompoundReceptor Binding Affinity (Ki, nM)Functional Activity (IC50, nM)
µ-opioid receptor δ-opioid receptor
Leu-Enkephalin1.5 - 51 - 10
DADLE ([D-Ala², D-Leu⁵]-Enkephalin)1 - 30.5 - 2
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin)0.5 - 2>1000
DTLET ([D-Thr², Leu⁵]enkephalin-Thr⁶)>1001 - 5
[Phe(p-NH₂)]DTLET39High selectivity for δ-receptor

Data compiled from various sources.[1] Values can vary depending on the specific assay conditions.

Table 2: Bioactivity of Selected Tyrosine Kinase Inhibitors
CompoundTarget Kinase(s)IC50 (nM)
Gefitinib EGFR2 - 37
Erlotinib EGFR2
Lapatinib EGFR, HER210.8, 9.8
Sunitinib VEGFR, PDGFR, c-KIT2 - 80
Sorafenib VEGFR, PDGFR, Raf6 - 90
Analogue 11 EGFR91% inhibition at 10 nM
Analogue 13 EGFR92% inhibition at 10 nM

Data compiled from various sources.[2][3][4] Values represent a range across different studies and cell lines. Analogues 11 and 13 are examples of compounds synthesized with a tyrosine-like core structure.

Signaling Pathways

Opioid Receptor Signaling

Binding of an opioid agonist like Leu-enkephalin to the µ-opioid receptor (a G-protein coupled receptor) initiates two main signaling cascades: G-protein dependent signaling, which is responsible for analgesia, and β-arrestin-mediated signaling, which is associated with receptor desensitization and some side effects.

Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates GRK GRK MOR->GRK Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces GRK->MOR Phosphorylates Leu_Enkephalin Leu-Enkephalin (Agonist) Leu_Enkephalin->MOR Binds G_alpha->AC Inhibits Analgesia Analgesia cAMP->Analgesia Leads to Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization

Caption: Opioid receptor signaling pathways.

Receptor Tyrosine Kinase (RTK) Signaling

Tyrosine kinase inhibitors block the signaling cascade initiated by receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). This inhibition prevents downstream events that lead to cell proliferation and survival, which are often dysregulated in cancer.

RTK_Signaling cluster_membrane Cell Membrane EGFR EGFR (RTK) Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Binds Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruits TKI Tyrosine Kinase Inhibitor TKI->Dimerization Inhibits RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: EGFR signaling pathway and the action of tyrosine kinase inhibitors.

References

Application Notes: Incorporation of Boc-DL-m-tyrosine into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a pivotal strategy in modern medicinal chemistry and drug development.[1] These modifications can produce peptidomimetics with improved pharmacological characteristics, such as enhanced stability against enzymatic breakdown, unique structural conformations, and customized biological activities.[1][2] Boc-DL-meta-tyrosine, a derivative of tyrosine with the hydroxyl group at the meta-position of the phenyl ring, is a valuable building block in this field. Its inclusion can introduce conformational constraints and alter receptor binding interactions, making it a key component in the development of novel therapeutic peptides.[3]

This document provides detailed protocols for the incorporation of Boc-DL-m-tyrosine into complex peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Challenges in Incorporating this compound

The successful synthesis of peptides containing this compound requires addressing several key challenges:

  • Steric Hindrance: The bulky Boc protecting group and the phenyl ring can create steric hindrance, potentially slowing down coupling reaction kinetics and leading to incomplete reactions.[4][5] The use of potent coupling reagents is essential to overcome this challenge.

  • Racemization: As a racemic mixture (DL), the incorporation of this compound will result in a mixture of diastereomeric peptides.[1] This necessitates robust purification methods to separate the desired stereoisomer, if required for final applications.

  • Side Reactions: The phenolic hydroxyl group of m-tyrosine, although less reactive than in ortho- or para-tyrosine, can still be susceptible to modification during repeated acid treatments for Boc deprotection and during the final cleavage step.[6][7] While the side-chain is typically left unprotected in Boc-SPPS, careful selection of scavengers during final cleavage is crucial.

Data Presentation

Quantitative data for peptide synthesis is highly dependent on the specific sequence and synthesis conditions. The tables below summarize typical parameters and reagents used in Boc-SPPS for incorporating sterically hindered amino acids like m-tyrosine.

Table 1: Common Resins for Boc-SPPS

Resin Type Linker Type Recommended Use Typical Substitution Reference
Merrifield Chloromethyl Peptide Acids 0.4 - 1.0 mmol/g [8]
PAM Phenylacetamidomethyl Peptide Acids (more stable to TFA) 0.4 - 0.8 mmol/g [8][9]

| BHA/MBHA | Benzhydrylamine | Peptide Amides | 0.5 - 1.0 mmol/g |[8] |

Table 2: Comparative Performance of Coupling Reagents for Hindered Amino Acids

Coupling Reagent Typical Coupling Time Coupling Efficiency Racemization Risk Notes Reference
HATU / HCTU 15 - 45 minutes Excellent Very Low Highly efficient and recommended for difficult couplings.[4][5] [4][5]
HBTU / TBTU 30 - 60 minutes Very Good Low Reliable and effective for most couplings.[5][10] [5][10]
PyBOP / PyAOP 30 - 60 minutes Very Good Low Effective for sterically hindered couplings, including N-methyl amino acids.[5][10] [5][10]

| DIC / HOBt | 1 - 4 hours | Good | Low to Moderate | Cost-effective carbodiimide method; HOBt minimizes racemization.[5][10] |[5][10] |

Table 3: Typical Boc-SPPS Reaction Parameters

Parameter Typical Value/Range Notes Reference
Boc-Amino Acid Excess 2.5 - 3.0 equivalents Drives the reaction to completion. [9]
Coupling Reagent Excess 2.9 equivalents (relative to resin) Ensures efficient activation. [4]
Coupling Time (this compound) 2 - 4 hours Longer times or double coupling may be necessary. [9]
Boc Deprotection Reagent 25-50% TFA in DCM Standard condition for Boc removal.[4] [4][8]
Deprotection Time 20 - 30 minutes Often performed in two steps (a brief pre-wash and a longer treatment). [4][9]
Neutralization Reagent 10% DIEA in DMF Prepares the N-terminal amine for the next coupling. [9]
Final Cleavage Cocktail HF/anisole (9:1) or TFMSA-based Choice depends on peptide sequence and side-chain protecting groups. Scavengers are critical. [9]

| Crude Peptide Yield | 60 - 85% | Dependent on peptide length and sequence complexity. |[9] |

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy on a Merrifield resin.

Protocol 1: Resin Preparation and First Amino Acid Attachment

This protocol describes the attachment of the C-terminal amino acid to the Merrifield resin via the cesium salt method to minimize racemization.[8]

  • Resin Swelling: Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in Dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.[9]

  • Cesium Salt Formation: Dissolve the Boc-protected C-terminal amino acid (2.5 mmol) in an ethanol/water mixture. Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). Lyophilize the solution to obtain the dry Boc-amino acid cesium salt.[9]

  • Attachment: Dissolve the dried cesium salt in N,N-Dimethylformamide (DMF, 10 mL). Add this solution to the swollen resin.

  • Reaction: Heat the mixture at 50°C for 24 hours with agitation.

  • Washing: Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[9]

  • Final Wash: Wash the resin with DCM (3x) and dry under vacuum.

Protocol 2: Peptide Chain Elongation (Single Coupling Cycle)

This protocol details the steps for one cycle of amino acid addition, specifically for the incorporation of this compound.

  • Boc Deprotection:

    • Wash the resin with DCM (3x 10 mL).

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) and agitate for 2 minutes.[4]

    • Filter, then add a fresh 50% TFA/DCM solution (10 mL) and agitate for 20-30 minutes.[4][8]

    • Wash the resin with DCM (3x 10 mL), Isopropanol (1x 10 mL), and DMF (5x 10 mL).[4]

  • Neutralization:

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 2 minutes.[4]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x 10 mL).

  • Amino Acid Coupling (this compound):

    • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF. Add DIEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[4]

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[11] If the test is positive, indicating an incomplete reaction, perform a second coupling with a fresh batch of activated amino acid. If the test remains positive, cap the unreacted amines with acetic anhydride.

    • Washing: Once coupling is complete (negative Kaiser test), wash the resin with DMF (3x 10 mL) and DCM (3x 10 mL). The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Crude Peptide Processing

This protocol uses high-acidity hydrogen fluoride (HF) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions. [12]

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, DCM, and Methanol, and dry completely under vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole or p-cresol, 1 mL per gram of resin) to protect sensitive residues.[9]

    • Cool the vessel to 0°C and slowly condense liquid HF (approx. 10 mL per gram of resin) into it.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen or by vacuum.

  • Peptide Precipitation:

    • Wash the residual resin and cleaved peptide with cold diethyl ether to remove the scavengers.

    • Triturate the residue with fresh cold diethyl ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration or centrifugation.

  • Drying: Dry the crude peptide product under vacuum.

Protocol 4: Peptide Purification

The standard method for purifying the crude peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Chromatography:

    • Use a C18-modified silica column as the stationary phase.[13]

    • Employ a mobile phase gradient, typically starting with a high concentration of Solvent A (e.g., 0.1% TFA in water) and gradually increasing the concentration of Solvent B (e.g., 0.1% TFA in acetonitrile).

    • Monitor the elution of peptides using UV detection at 210-220 nm.[13] The aromatic ring of m-tyrosine also allows for detection at higher wavelengths (~274 nm).[14]

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and confirm the mass by Mass Spectrometry.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.[13]

Visualizations

Experimental Workflow

Boc_SPPS_Workflow Boc-SPPS Cycle for this compound Incorporation cluster_resin Solid Support (Resin) cluster_cycle One Elongation Cycle Resin Peptide-Resin (N-terminally Boc-protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling 3. Coupling (this compound + HATU) Neutralization->Coupling Final_Product Elongated Peptide-Resin (+1 residue) Coupling->Final_Product Final_Product->Deprotection Repeat for next cycle

Caption: General workflow for a single cycle of Boc-SPPS.

Signaling Pathway Example

Peptides containing modified amino acids are often designed to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), to modulate cellular signaling for therapeutic effect.[15]

GPCR_Signaling_Pathway Peptide-Mediated GPCR Signaling Peptide Peptide Ligand (contains m-Tyrosine) GPCR GPCR (Inactive) Peptide->GPCR 1. Binding GPCR_Active GPCR (Active) GPCR->GPCR_Active 2. Conformational Change G_Protein G-Protein Complex (αβγ-GDP) GPCR_Active->G_Protein 3. G-Protein Recruitment G_Alpha Gα-GTP G_Protein->G_Alpha 4. GDP/GTP Exchange G_BetaGamma Gβγ Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Alpha->Effector 5. Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 6. Production Response Cellular Response Second_Messenger->Response 7. Signal Transduction

Caption: A representative GPCR signaling cascade activated by a peptide ligand.

References

Application Notes and Protocols for Boc-DL-m-tyrosine in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-DL-m-tyrosine as a building block in the synthesis of therapeutic peptides. While specific examples of therapeutic agents containing this compound with detailed biological data are not extensively available in the public domain, this document outlines the general principles, protocols, and potential applications based on research with closely related protected tyrosine derivatives.

Introduction to this compound

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1] The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus enhances the stability and solubility of the amino acid, facilitating its incorporation into peptide chains.[1] The use of modified amino acids like this compound is a key strategy in medicinal chemistry to develop peptides with improved therapeutic properties, such as enhanced stability against enzymatic degradation and altered receptor binding affinity and selectivity.[2]

Applications in Therapeutic Agent Development

The incorporation of modified tyrosine residues into peptides has been explored for various therapeutic areas, including oncology and neurology.[3][4] While direct evidence for this compound is limited, derivatives of tyrosine have been used to develop novel therapeutic agents. For instance, peptides containing modified tyrosine have been investigated as neuroprotective agents and for their potential in targeting cancer cells.[3][4] The modification of the tyrosine side chain can influence the peptide's interaction with biological targets and its pharmacokinetic profile.[3]

Data Presentation

The following table summarizes representative quantitative data for a dermorphin analogue containing a modified tyrosine residue (O-methyl-D-tyrosine), illustrating the type of data generated in the biological evaluation of such peptides.

ParameterValueNotes
Receptor Binding Affinity (Kᵢ) Determined by competitive binding assays using radiolabeled ligands. Lower Kᵢ values indicate higher affinity.
µ-opioid receptor (MOR)Varies (e.g., in nM range)The affinity for the target receptor is a critical parameter for potency.
δ-opioid receptor (DOR)Varies (e.g., in µM range)Selectivity is determined by comparing affinities for different receptor subtypes.
In Vitro Potency (IC₅₀) Measured in functional assays, such as the Guinea Pig Ileum (GPI) assay for opioid agonists. Lower IC₅₀ values indicate higher potency.
GPI AssayVaries (e.g., in nM range)This assay measures the inhibition of electrically induced muscle contractions.
In Vivo Efficacy Assessed in animal models to determine the therapeutic effect.
Hot Plate Test (Analgesia)Increased response latency (seconds)Measures the analgesic effect by observing the time it takes for an animal to react to a thermal stimulus.
Pharmacokinetic Parameters
Half-life (t½)Varies (e.g., in hours)The incorporation of D-amino acids and side-chain modifications can enhance metabolic stability and prolong the in vivo half-life.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.

Materials:

  • Merrifield or PAM Resin

  • This compound and other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt)

  • Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole or a non-HF alternative like TFMSA/TFA/thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the resin in DCM for at least 30 minutes in a reaction vessel.

    • Wash the resin three times with DCM.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method).

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Treat the resin with a solution of 50% (v/v) TFA in DCM for 1-2 minutes and drain.

      • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

      • Wash the resin thoroughly with DCM (3-5 times).

    • Neutralization:

      • Wash the resin with DMF (3 times).

      • Treat the resin with a solution of 10% DIEA in DMF twice for 5 minutes each.

      • Wash the resin with DMF (5 times).

    • Amino Acid Coupling (for this compound):

      • In a separate vessel, pre-activate this compound (3 equivalents) with a coupling agent like DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.

      • Add the pre-activated amino acid solution to the resin.

      • Agitate the reaction mixture for 1-4 hours at room temperature.

      • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), a second coupling may be necessary.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Tyrosinase Inhibition Assay

This protocol can be used to evaluate the potential of a synthesized peptide containing a tyrosine analog to inhibit the enzyme tyrosinase, which is relevant in the context of hyperpigmentation and some therapeutic areas.

Materials:

  • Mushroom Tyrosinase

  • L-Tyrosine (substrate)

  • Synthesized peptide (test inhibitor)

  • Kojic acid (positive control)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-tyrosine in phosphate buffer.

    • Dissolve the synthesized peptide and kojic acid in an appropriate solvent (e.g., DMSO, then dilute in buffer) to create stock solutions. Prepare serial dilutions to determine the IC₅₀.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add the peptide solution at various concentrations.

    • Positive Control Wells: Add kojic acid solution.

    • Enzyme Control Wells: Add buffer/solvent without any inhibitor.

    • Add the tyrosinase solution to all wells except for the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Reaction Initiation and Measurement:

    • Add the L-tyrosine substrate solution to all wells to start the reaction.

    • Measure the absorbance at a specific wavelength (e.g., 475-510 nm) over time (kinetic mode) using a microplate reader. The formation of dopachrome from the oxidation of L-tyrosine results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each peptide concentration relative to the enzyme control.

    • Calculate the IC₅₀ value, which is the concentration of the peptide that inhibits 50% of the tyrosinase activity.

Mandatory Visualization

SPPS_Workflow start Start: Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIEA in DMF) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash (DMF, DCM) coupling->wash cycle Repeat Cycle for Next Amino Acid wash->cycle cycle->deprotection Continue Synthesis final_cleavage Final Cleavage & Deprotection (e.g., HF or TFMSA cocktail) cycle->final_cleavage End of Synthesis purification Purification (RP-HPLC) final_cleavage->purification end Purified Peptide purification->end

Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc Chemistry.

GPCR_Signaling_Pathway ligand Therapeutic Peptide (e.g., Opioid Agonist) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds g_protein Gαi/o receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits downstream Modulation of Ion Channels & Gene Expression pka->downstream Regulates cellular_response Cellular Response (e.g., Analgesia) downstream->cellular_response

Hypothetical GPCR Signaling Pathway for a Therapeutic Peptide.

References

Application Notes and Protocols: Boc-DL-m-Tyrosine in Drug Design and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-DL-m-tyrosine and its derivatives are pivotal building blocks in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for the strategic incorporation of the meta-substituted tyrosine moiety into peptides and small molecules. This enables the synthesis of novel therapeutic agents with potentially enhanced stability, receptor affinity, and unique pharmacological profiles. These application notes provide an overview of the utility of Boc-protected tyrosine derivatives in drug design, with a focus on peptide and peptidomimetic development, and detail relevant experimental protocols.

Key Applications in Drug Design

The unique structural features of Boc-tyrosine derivatives make them valuable in several areas of drug discovery:

  • Peptide Synthesis: Boc-protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][] They allow for the controlled, stepwise elongation of peptide chains.[1] The Boc group provides stable protection of the α-amino group, which can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

  • Peptidomimetic Development: The incorporation of non-natural amino acids like m-tyrosine is a key strategy in designing peptidomimetics.[3] These are molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties such as enhanced metabolic stability and better bioavailability.[3] The introduction of D-isomers, for example, confers resistance to enzymatic degradation by proteases.[5]

  • Neurological Disorders and Cancer Therapy: Tyrosine derivatives are structurally similar to neurotransmitters, making them valuable for developing drugs targeting neurological disorders.[1][6] They are also utilized in studies aimed at developing targeted cancer therapies by modifying compounds to improve their selectivity and potency.[1][6]

  • Opioid Receptor Modulation: Modified tyrosine residues are critical components of synthetic opioid peptides that target μ (mu) and δ (delta) opioid receptors.[3][7] The unnatural amino acid 2′,6′-dimethyl-l-tyrosine, for instance, has been widely used in developing synthetic opioid ligands with superior potency.[8]

Data Presentation

Physicochemical Properties of a Representative Boc-Tyrosine Derivative

The following table summarizes the physicochemical properties of N-alpha-Boc-O-methyl-D-tyrosine, a related and well-characterized derivative.[5]

PropertyValue
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble in water.
Standard Conditions for Boc-SPPS

This table outlines typical quantitative parameters for solid-phase peptide synthesis using Boc-protected amino acids.[9]

ParameterConditionNotes
Resin Substitution0.5 mmol/gA common substitution level for Merrifield resin.
Boc Deprotection Reagent50% TFA in DCM (v/v)Standard condition for Boc group removal.[9][10]
Deprotection Time30 minutesTypically performed in two steps: a short pre-wash followed by a longer treatment.
Neutralization Reagent10% DIEA in DMF (v/v)Used to neutralize the N-terminal ammonium salt before coupling.
Coupling Time (Standard Amino Acids)1 - 2 hoursMonitored by the Kaiser test for primary amines.
Coupling Time (Sterically Hindered)2 - 4 hoursMay require longer times or double coupling.
Coupling Efficiency> 99%Essential for synthesizing high-purity peptides.
Cleavage CocktailHF/anisole (9:1, v/v) or TFMSA/TFA/thioanisoleChoice depends on the peptide sequence and side-chain protecting groups.

Experimental Protocols

Protocol 1: Synthesis of N-alpha-Boc-O-methyl-D-tyrosine

This protocol describes a general procedure for the Boc protection of an amino acid, adapted for O-methyl-D-tyrosine.[5]

Materials:

  • O-methyl-D-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve O-methyl-D-tyrosine in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for several hours or overnight. Monitor progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with a dilute HCl solution to a pH of approximately 2-3.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) using a Boc-Tyrosine Derivative

This protocol details a single cycle of peptide chain elongation on a solid support (e.g., Merrifield resin) using a Boc-protected amino acid.[9][11]

1. Resin Preparation and First Amino Acid Attachment:

  • Swell the Merrifield resin (e.g., 1 g, 0.5 mmol/g) in dichloromethane (DCM) for 1 hour.[9]

  • For the first amino acid, dissolve the Boc-amino acid (2.5 mmol) in an ethanol/water mixture and neutralize to pH 7.0 with aqueous cesium carbonate (Cs₂CO₃).[9]

  • Lyophilize to obtain the Boc-amino acid cesium salt.

  • Dissolve the cesium salt in DMF (10 mL) and add it to the swollen resin.

  • Heat the mixture at 50°C for 24 hours.[9]

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM, then dry under vacuum.[9]

2. Peptide Chain Elongation (One Cycle):

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Add a solution of 50% TFA in DCM and agitate for 2 minutes.[9]

    • Filter, add a fresh solution of 50% TFA in DCM, and agitate for 30 minutes.[9]

    • Wash the resin with DCM, isopropanol (IPA), and then DCM again.[9]

  • Neutralization:

    • Wash the resin with DMF.

    • Add a 10% solution of diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.[9]

    • Wash the resin with DMF.[9]

  • Coupling:

    • In a separate vial, dissolve the next Boc-amino acid (3 eq.) and a coupling agent like HOBt (3 eq.) in DMF.

    • Add a carbodiimide like DCC or DIC (3 eq.) and pre-activate for 10-15 minutes.[11]

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.[11]

    • Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), a second coupling may be necessary.[11]

    • Wash the resin with DMF and DCM to prepare for the next cycle.

3. Cleavage and Purification:

  • After the final amino acid is coupled, wash the peptide-resin thoroughly and dry it under vacuum.

  • Treat the resin with a strong acid cleavage cocktail, such as anhydrous HF with scavengers (e.g., p-cresol, thioanisole), at 0°C for 1-2 hours. (Caution: HF is extremely toxic and requires specialized equipment) .[11][12]

  • Alternatively, use a less hazardous reagent like trifluoromethanesulfonic acid (TFMSA) in TFA with thioanisole.[11][12]

  • Evaporate the acid and triturate the residue with cold diethyl ether to precipitate the crude peptide.[11]

  • Collect the peptide by filtration or centrifugation.

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Visualizations

Workflow for Peptidomimetic Development

The following diagram illustrates a typical workflow for developing peptidomimetics using a building block like this compound.[3]

G cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Optimization A Identify Lead Peptide B Strategic Substitution (e.g., with this compound) A->B C Solid-Phase Peptide Synthesis B->C D Purification & Characterization (HPLC, Mass Spec) C->D E In Vitro Biological Assays (e.g., Receptor Binding) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Refinement

Workflow for peptidomimetic development.
Generalized GPCR Signaling Pathway

Peptidomimetics incorporating modified tyrosine residues often target G-protein coupled receptors (GPCRs).[3] The diagram below shows a generalized signaling cascade that such a molecule could modulate.

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Peptidomimetic (e.g., m-Tyr derivative) Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction

Generalized GPCR signaling pathway.

References

Application Note: A Robust Protocol for the Deprotection of Boc-DL-m-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the efficient removal of the Boc protecting group from DL-m-tyrosine, a non-proteinogenic amino acid of interest in drug discovery. The protocol outlines the use of trifluoroacetic acid (TFA), a common and effective reagent for this transformation. Additionally, it addresses potential side reactions and purification strategies to obtain the desired deprotected product in high purity.

Potential Side Reactions

During the acidic cleavage of the Boc group, the generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions.[2] The electron-rich aromatic ring of tyrosine is particularly susceptible to alkylation by this cation, which would result in tert-butylated tyrosine impurities.[3] To mitigate this, the use of scavengers is highly recommended. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with the product.[3]

Experimental Protocol

This protocol describes the deprotection of Boc-DL-m-tyrosine using trifluoroacetic acid (TFA) in dichloromethane (DCM), incorporating a scavenger to prevent side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole or Thioanisole (scavenger)[4]

  • Diethyl ether, cold

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) at room temperature with magnetic stirring. A typical concentration is 0.1-0.2 M.

  • Addition of Scavenger: Add a scavenger, such as anisole or thioanisole (1-2 equivalents), to the solution.[4]

  • Acidic Deprotection: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution. The reaction is typically run with a TFA/DCM ratio ranging from 1:1 to 1:4 (v/v).[5][6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours.[4][6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DCM and excess TFA.

  • Product Precipitation: To the concentrated residue, add cold diethyl ether to precipitate the deprotected DL-m-tyrosine as its TFA salt.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold diethyl ether to remove residual TFA and scavenger.

  • Neutralization and Extraction (Optional, for free amine):

    • Dissolve the TFA salt in water.

    • Carefully neutralize the aqueous solution to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • If the free amino acid precipitates, it can be collected by filtration. Alternatively, if it remains in solution, the product may require lyophilization or extraction into an organic solvent if its solubility allows.

  • Drying: Dry the final product under vacuum to yield the purified DL-m-tyrosine.

Data Presentation

The following table summarizes typical quantitative parameters for the Boc deprotection of tyrosine derivatives. The exact values should be optimized for the specific substrate and scale.

ParameterValue/RangeNotes
Reagents
This compound1 equivalentStarting material.
Trifluoroacetic Acid (TFA)10-20 equivalentsReagent for Boc removal.[5][6]
Dichloromethane (DCM)5-10 mL per mmol of substrateAnhydrous solvent.
Scavenger (e.g., Anisole)1-2 equivalentsPrevents side-chain alkylation.[4]
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling helps control exothermicity.[6]
Reaction Time1 - 3 hoursMonitor by TLC or HPLC for completion.[4]
Work-up & Purification
Precipitation SolventCold Diethyl EtherTo precipitate the product as a TFA salt.[6]
Neutralizing AgentSaturated NaHCO₃ solutionTo obtain the free amine from its salt.
Expected Yield >90%Typically high-yielding reaction.[7]

Visualizations

Diagram 1: Boc Deprotection Mechanism

This diagram illustrates the acid-catalyzed mechanism for the removal of the Boc protecting group.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Tert_Butyl tert-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Isobutylene Isobutylene Tert_Butyl->Isobutylene - H⁺ H_plus_out H⁺ H_plus H⁺ (from TFA)

Caption: Mechanism of acid-catalyzed Boc group removal.

Diagram 2: Experimental Workflow

This diagram outlines the step-by-step workflow for the deprotection of this compound.

Experimental_Workflow start Dissolve this compound in DCM add_scavenger Add Scavenger (e.g., Anisole) start->add_scavenger cool Cool to 0 °C add_scavenger->cool add_tfa Add TFA Dropwise cool->add_tfa react Stir at RT (1-3h) add_tfa->react monitor Monitor by TLC/HPLC react->monitor concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with Cold Diethyl Ether concentrate->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Product (TFA Salt) filtrate->dry end DL-m-tyrosine • TFA dry->end

Caption: Workflow for Boc deprotection of DL-m-tyrosine.

References

Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using Boc-DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of peptides incorporating Boc-DL-m-tyrosine. The use of the unnatural amino acid, m-tyrosine, can offer unique pharmacological properties to synthetic peptides, including altered receptor affinity and improved metabolic stability. This document outlines the necessary protocols, from solid-phase synthesis to purification and analysis, with a special focus on the challenges and considerations arising from the use of a racemic mixture of the amino acid.

Data Presentation

The following tables summarize typical quantitative data and parameters for the solid-phase synthesis of peptides containing this compound. These values are intended as a general guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Key Parameters for Boc-SPPS of m-Tyrosine Containing Peptides

ParameterTypical Value/RangeNotes
Resin Substitution Level0.5 - 1.0 mmol/gA lower substitution resin may be beneficial for longer or more complex peptide sequences to minimize aggregation.[1]
This compound Equivalents2 - 4 eq.An excess of the amino acid is used to drive the coupling reaction to completion.
Coupling Reagent Equivalents (e.g., HBTU/HOBt)2 - 4 eq.Used to activate the carboxylic acid of the incoming amino acid.
Base Equivalents (e.g., DIEA)4 - 6 eq.Required for the activation and coupling steps.[2]
Coupling Time1 - 2 hoursMay require longer coupling times or double coupling, especially for sterically hindered sequences. Reaction completion should be monitored.
Coupling Efficiency>99%Essential for obtaining a high yield of the target peptide.[3]
Boc Deprotection Reagent50% TFA in DCMStandard condition for the removal of the Boc protecting group.[2]
Deprotection Time15 - 30 minutesA short pre-wash followed by a longer deprotection step is common.[2]
Final Cleavage ReagentAnhydrous HF or TFMSAStrong acids are required to cleave the peptide from the resin and remove side-chain protecting groups.[2]

Table 2: Representative Purification and Analysis Data

ParameterTypical Value/RangeNotes
Crude Peptide Purity (Post-Cleavage)50 - 85%Highly dependent on the peptide sequence and synthesis efficiency.
Purification MethodPreparative RP-HPLCThe standard method for peptide purification.[4]
HPLC ColumnC8 or C18 silicaThe choice of column depends on the hydrophobicity of the peptide.[4]
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient of Mobile Phase BOptimized to achieve separation of the target peptide from impurities and diastereomers.
Final Purity (Post-HPLC)>95%Achievable with optimized purification protocols.
Diastereomer SeparationPossible with RP-HPLCThe use of DL-m-tyrosine will result in two diastereomeric peptide products, which can often be separated by RP-HPLC.[4][5]

Experimental Protocols

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing DL-m-tyrosine using Boc chemistry.

Materials:

  • Merrifield resin (or other suitable resin for peptide acids)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 1 hour in a reaction vessel.

  • First Amino Acid Attachment (if starting from chloromethylated resin):

    • Prepare the cesium salt of the C-terminal Boc-amino acid.

    • Add the cesium salt to the swollen resin in DMF and heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes.[2]

    • Wash the resin with DCM, isopropanol, and then DMF.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 5 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (2-4 eq.) and HBTU/HOBt (2-4 eq.) in DMF.

    • Add DIEA (4-6 eq.) to the solution to pre-activate the amino acid.[2]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin test. If the test is positive, repeat the coupling step.

  • Repeat Deprotection, Neutralization, and Coupling: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the standard coupling protocol.

  • Final Cleavage:

    • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF (or TFMSA) and scavengers at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Washing:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold diethyl ether several times and dry under vacuum.

Protocol 2: Purification of m-Tyrosine Containing Peptides

This protocol describes the purification of the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC), with special consideration for the separation of diastereomers.

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative RP-HPLC system with a C8 or C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMSO) and dilute with Solvent A.

  • Method Development (Analytical Scale):

    • Before proceeding to a large-scale purification, optimize the separation conditions on an analytical RP-HPLC system.

    • The goal is to achieve baseline separation of the two diastereomeric peptides from each other and from other synthesis-related impurities.[4] The two diastereomers will likely have slightly different retention times due to differences in their three-dimensional structure.[4]

  • Preparative RP-HPLC:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Load the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B into Solvent A. A shallow gradient is often necessary to resolve the diastereomers.

    • Monitor the elution profile at 220 nm and 280 nm (if the peptide contains other aromatic residues).

    • Collect fractions corresponding to the two major diastereomer peaks.

  • Analysis of Purified Fractions:

    • Analyze the collected fractions by analytical RP-HPLC to assess the purity of each diastereomer.

    • Confirm the identity of the purified peptides by mass spectrometry to verify the correct molecular weight.

  • Lyophilization: Pool the pure fractions of each diastereomer separately and lyophilize to obtain the final peptides as white, fluffy powders.

Visualizations

Experimental Workflow

G cluster_synthesis Boc-SPPS cluster_purification Purification & Analysis Resin_Prep Resin Preparation (Swelling & First AA Attachment) Deprotection Boc Deprotection (50% TFA/DCM) Resin_Prep->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DMF) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for each AA Final_Cleavage Final Cleavage (HF or TFMSA) Wash3->Final_Cleavage Final Cycle Precipitation Peptide Precipitation (Cold Diethyl Ether) Final_Cleavage->Precipitation RP_HPLC Preparative RP-HPLC (Diastereomer Separation) Precipitation->RP_HPLC Analysis Purity & Identity Check (Analytical HPLC, Mass Spec) RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Diastereomer1 Pure Diastereomer 1 Lyophilization->Diastereomer1 Diastereomer2 Pure Diastereomer 2 Lyophilization->Diastereomer2

Caption: General workflow for the large-scale synthesis and purification of peptides containing this compound.

Signaling Pathway: Modulation of NMDA Receptor Activity

Peptides containing modified tyrosine residues are of interest in neuroscience for their potential to modulate neuronal signaling pathways. For instance, phosphotyrosine-containing peptides can influence the activity of NMDA receptors, which are critical for synaptic plasticity and learning.[6]

G cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Activation Src_Kinase Src Family Tyrosine Kinase Src_Kinase->NMDA_R Phosphorylates & Potentiates Downstream Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream m_Tyr_Peptide m-Tyrosine Containing Peptide (e.g., Phosphorylated) m_Tyr_Peptide->Src_Kinase Activates

Caption: Potential modulation of NMDA receptor signaling by a tyrosine-modified peptide.

References

Troubleshooting & Optimization

Technical Support Center: Boc-DL-m-Tyrosine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor coupling efficiency with Boc-DL-m-tyrosine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of this compound?

Poor coupling efficiency with this compound is often attributed to significant steric hindrance. This hindrance arises from the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, which can obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support. This obstruction leads to slower reaction rates and incomplete coupling.[1]

Q2: What are the visual or analytical indicators of an inefficient coupling reaction?

A common sign of incomplete coupling is a positive result from a qualitative ninhydrin (Kaiser) test, which detects the presence of unreacted primary amines on the resin.[1] A blue or violet color indicates that a significant number of N-terminal amines have not coupled with the this compound.[1] Further evidence of poor coupling can be a lower-than-expected weight gain of the resin after the coupling step and the presence of deletion sequences in the final peptide, which can be identified by mass spectrometry.[2]

Q3: How can I improve the coupling efficiency of this compound?

Several strategies can be employed to enhance coupling efficiency:

  • Optimize Coupling Reagents: Standard coupling reagents may be insufficient. It is advisable to use more potent activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3][4]

  • Increase Reagent Concentration and Time: Using a higher excess of this compound and the coupling reagents (e.g., 3-5 equivalents) can help drive the reaction towards completion.[5] Extending the reaction time, for instance, from 1-2 hours to overnight, can also be beneficial.[3]

  • Perform a Double Coupling: If a single coupling is insufficient, as indicated by a positive ninhydrin test, a second coupling with fresh reagents is recommended to ensure all available N-termini on the resin react.[1][4]

  • Elevate the Reaction Temperature: A moderate increase in temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings.[6] However, this should be done cautiously to minimize the risk of side reactions like racemization.[5]

  • Optimize Solvent Choice: For sequences prone to aggregation, which can further impede coupling, switching from DMF to a more effective solvating agent like NMP or a solvent mixture such as DCM/DMF/NMP may be advantageous.[3]

Q4: What are the potential side reactions when coupling this compound, and how can they be minimized?

The most common side reaction is the formation of deletion sequences due to incomplete coupling. This can be minimized by implementing the strategies outlined in Q3. Racemization is another potential side reaction, particularly with prolonged activation times or the use of strong bases.[7][8] To mitigate racemization, it is advisable to use coupling reagents combined with additives like HOBt, HOAt, or Oxyma Pure and to minimize pre-activation times.[6][8] Additionally, the phenolic hydroxyl group of tyrosine can undergo O-acylation if it is not protected, leading to undesired side products.[9]

Q5: Could solubility issues with this compound be the cause of poor coupling?

Yes, poor solubility of this compound in the reaction solvent can directly lead to low coupling efficiency, as the amino acid is not fully available to react.[10] If you observe incomplete dissolution, consider the following:

  • Ensure the this compound is fully dissolved before adding it to the reaction vessel.[10]

  • Gentle warming or sonication may aid dissolution.[8][10]

  • Using a co-solvent system, such as a mixture of DCM, DMF, and NMP, can improve solubility.[10]

Troubleshooting Guide

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesReactivityNotes
DCC/HOBtO-acylisourea/OBt esterModerateOften insufficient for sterically demanding couplings.[3]
HBTU/PyBOPOBt esterModerateMore effective than carbodiimides, but may be inadequate for highly hindered residues.[3]
HATUOAt esterHighGenerally the reagent of choice for difficult couplings.[4]
HCTUO-6-ClBt esterHighMore reactive than HBTU and can suppress racemization.[2][3]

Table 2: Recommended Adjustments to Reaction Conditions

ParameterStandard ConditionRecommended Adjustment for Poor CouplingRationale
Reaction Time 1-2 hours4 hours to overnightAllows more time for the sterically hindered reaction to proceed to completion.[1][3]
Temperature Room Temperature40-50°CIncreases reaction rate by overcoming the activation energy barrier.[6]
Reagent Equivalents 1.5 - 23 - 5Drives the equilibrium towards product formation.[5]

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF) three times.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20-30 minutes to ensure complete removal of the Boc group.

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual acid.[1]

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF or DCM (2 x 2 minutes). Wash the resin thoroughly with DMF to remove excess base.[1]

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (colorless or yellow) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Double Coupling Procedure
  • First Coupling: Follow the standard coupling protocol as described above (Protocol 1).

  • Washing: After the first coupling, wash the resin thoroughly with DMF to remove all soluble reagents.[1]

  • Monitoring: Perform a ninhydrin test. If the test is positive, proceed with a second coupling.

  • Second Coupling: Prepare a fresh solution of activated this compound as in the standard protocol. Add this solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[1]

  • Final Monitoring and Washing: Perform a ninhydrin test to confirm the completion of the reaction. Wash the resin thoroughly with DMF (3x) and DCM (3x) upon completion.

Protocol 3: Ninhydrin (Kaiser) Test for Monitoring Coupling Completion
  • Sample Preparation: Collect a small sample of resin beads (10-15) in a small test tube.

  • Reagent Addition: Add 2-3 drops each of the following three solutions to the test tube:

    • Reagent A: 5% ninhydrin in ethanol.

    • Reagent B: 80% phenol in ethanol.

    • Reagent C: 0.001 M aqueous potassium cyanide diluted with pyridine.

  • Heating: Heat the test tube at 110°C for 5 minutes.

  • Observation:

    • Colorless or faint blue solution: Indicates complete coupling.

    • Dark blue solution with colorless beads: Suggests nearly complete coupling; consider extending the coupling time or capping unreacted chains.

    • Light blue solution with dark blue beads: Indicates incomplete coupling; a recoupling is necessary.[11]

    • Intense blue solution and beads: Signifies a failed coupling; check reagents and then recouple.[11]

Visualizations

Troubleshooting_Workflow start Poor Coupling Detected (Positive Ninhydrin Test) strategy1 Strategy 1: Increase Reaction Time (e.g., to 4-24 hours) start->strategy1 strategy2 Strategy 2: Double Coupling strategy1->strategy2 If Unsuccessful success Successful Coupling (Negative Ninhydrin Test) strategy1->success On Success strategy3 Strategy 3: Use More Potent Coupling Reagent (e.g., HATU, HCTU) strategy2->strategy3 If Unsuccessful strategy2->success On Success strategy4 Strategy 4: Increase Temperature (e.g., to 40-50°C) strategy3->strategy4 If Unsuccessful strategy3->success On Success strategy4->success On Success

Caption: A workflow for troubleshooting poor coupling efficiency.

Experimental_Workflow resin_prep Resin Swelling & Washing deprotection Boc Deprotection (TFA) resin_prep->deprotection washing1 Washing (DCM, IPA) deprotection->washing1 neutralization Neutralization (DIEA) washing1->neutralization coupling Coupling with Activated This compound neutralization->coupling monitoring Ninhydrin Test coupling->monitoring washing2 Final Washing monitoring->washing2 Negative recouple Recouple monitoring->recouple Positive next_cycle Proceed to Next Cycle washing2->next_cycle recouple->coupling

Caption: Standard workflow for a single coupling cycle in SPPS.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-DL-m-tyrosine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-DL-m-tyrosine. The bulky Boc (tert-butyloxycarbonyl) protecting group can present challenges during peptide synthesis, leading to lower yields and incomplete reactions. This guide offers detailed experimental protocols, data-driven recommendations, and troubleshooting advice to overcome these difficulties.

Frequently Asked questions (FAQs)

Q1: Why is the coupling of this compound challenging?

A1: The coupling efficiency of this compound can be hampered by steric hindrance. The bulky tert-butoxycarbonyl (Boc) group on the alpha-amino group can impede the approach of the activating agent and the subsequent nucleophilic attack by the free amine of the growing peptide chain. This can result in slower reaction rates and incomplete coupling.[1][2][3]

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are often more effective than carbodiimides like DIC.[1][2] Phosphonium salt reagents like PyBOP and PyAOP are also excellent choices, particularly for challenging couplings.[2][4]

Q3: What are common side reactions to be aware of during the coupling and deprotection of Boc-tyrosine derivatives?

A3: During acidic deprotection of the Boc group, the generated tert-butyl cation can cause C-alkylation of the tyrosine aromatic ring. This can be minimized by using scavengers like triisopropylsilane (TIS) in the deprotection cocktail.[5] Another potential side reaction is a Fries-type rearrangement of the side-chain protecting group under strong acidic conditions.[5] During coupling, racemization can occur, especially with prolonged activation times or elevated temperatures. The addition of additives like HOBt or OxymaPure can help suppress racemization.[3][6][7]

Q4: How can I monitor the progress of the coupling reaction?

A4: The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.[6][8] A positive test (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative test (colorless or yellowish beads) indicates that the coupling is complete.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser test after coupling)Insufficient reactivity of coupling reagent: Standard reagents may not be efficient enough for the sterically hindered this compound.[7] Steric Hindrance: The bulky Boc group and the tyrosine side chain can physically block the reaction.[1][2][3] Peptide Aggregation: The growing peptide chain may be poorly solvated, hindering access to the N-terminus.[1][3]Optimize the Coupling Reagent: Switch to a more potent onium salt-based reagent like HATU, HBTU, or PyBOP.[1][2][3] Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours or even overnight.[1][7] A moderate increase in temperature (e.g., to 30-40°C) can improve kinetics, but monitor for racemization.[1][7] Perform a Double Coupling: After the initial coupling, repeat the procedure with fresh reagents.[1][7] Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent (e.g., 3-4 equivalents).[1] Change the Solvent: Switch from DMF to NMP or a mixture of DMF/DCM to disrupt aggregation.[1][3]
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: Unreacted N-terminal amines from the previous cycle.[1]Follow the recommendations for "Low Coupling Yield". Implement a Capping Step: After a positive Kaiser test post-recoupling, cap the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles.[1]
High Levels of Racemization (Presence of diastereomeric impurities in the final product)Over-activation of the carboxylic acid: Prolonged pre-activation can lead to oxazolone formation.[7] Strong Base: The use of a strong base like DIPEA can promote racemization.[3][9] High Reaction Temperature: Elevated temperatures increase the rate of racemization.[7]Select Appropriate Reagents and Additives: Use additives like HOBt or Oxyma Pure with carbodiimide reagents to suppress racemization.[6][7] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[3] Minimize Pre-activation Time: Reduce the pre-activation time before adding the amine component.[3] Use a Weaker Base: Consider using N-methylmorpholine (NMM) instead of DIPEA.[3] Control Temperature: If heating, optimize for the shortest time necessary. For reactions prone to racemization, consider starting at 0°C.[7]

Comparison of Recommended Coupling Reagents

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeKey Considerations
HATU Uronium/Aminium SaltExcellent15 - 60 minutesHighly effective for hindered couplings, though more expensive.[2][6][10]
HBTU Uronium/Aminium SaltVery Good15 - 60 minutesA widely used and effective reagent, similar to HATU but can be slightly less reactive for very difficult couplings.[2][4][6]
PyBOP Phosphonium SaltExcellent15 - 60 minutesHighly effective, especially for sterically hindered amino acids, and associated with low racemization.[2][4]
DIC/HOBt CarbodiimideGood1 - 4 hoursA cost-effective option, but may require longer reaction times for hindered residues. The addition of HOBt is crucial to suppress racemization.[1][4][6]

Experimental Protocols

Protocol 1: Coupling using HATU

This protocol is recommended for difficult couplings where high efficiency and speed are desired.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Boc Deprotection: Perform Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM (1 x 1 minute and 1 x 20 minutes).

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (5x).[2]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Coupling using DIC/HOBt

This is a more cost-effective method that is suitable for less demanding coupling steps.

  • Resin Preparation, Deprotection, Neutralization, and Washing: Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.[1]

  • Monitoring: Perform a Kaiser test. If the test is positive, a second coupling may be necessary.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).[1]

Visualizing the Workflow

Caption: General workflow for a single coupling cycle in Boc-SPPS.

troubleshooting_logic cluster_strategy Troubleshooting Strategies cluster_action Follow-up Actions Start Positive Kaiser Test (Incomplete Coupling) Reagent Switch to Potent Reagent (e.g., HATU, PyBOP) Start->Reagent Conditions Increase Time / Temperature Start->Conditions Double Perform Double Coupling Start->Double Solvent Change Solvent (e.g., NMP) Start->Solvent Retest Retest with Kaiser Reagent->Retest Conditions->Retest Double->Retest Solvent->Retest Cap Cap Unreacted Amines (Acetic Anhydride) Retest->Cap Positive Proceed Proceed to Next Cycle Retest->Proceed Negative Cap->Proceed

Caption: Logic diagram for troubleshooting incomplete coupling reactions.

References

Preventing side reactions during Boc-DL-m-tyrosine deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of Boc-DL-m-tyrosine. The information is tailored for researchers, scientists, and drug development professionals to facilitate efficient and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the acidic deprotection of this compound?

A1: The two main side reactions during the acidic deprotection of Boc-protected tyrosine are C-alkylation and Fries-type rearrangement.[1] The primary cause of these side reactions is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This electrophilic carbocation can then alkylate nucleophilic sites on the tyrosine residue.[3][4]

  • C-alkylation: The tert-butyl cation attacks the electron-rich aromatic ring of the tyrosine side chain, leading to the formation of 3-tert-butyl-tyrosine.[1] This side reaction can occur to an extent of 0.5-1.0%.[1]

  • Fries-type Rearrangement: The Boc group on the phenolic oxygen can migrate to the aromatic ring of the tyrosine side chain, resulting in an acylated tyrosine derivative.[1] This is an intramolecular rearrangement catalyzed by strong acids.[1]

Q2: How can I detect these side reactions?

A2: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective methods for detecting these side products.[1]

  • HPLC: Side products, being structurally different from the desired product, will likely have different retention times. A well-resolved chromatogram can reveal the presence of these impurities.[1]

  • Mass Spectrometry: A mass shift of +56 Da in the mass spectrum of the product is a common indicator of tert-butylation.[5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][5] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[2] The choice of scavenger depends on the specific residues present in your compound.[2][3]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

Issue 1: Presence of unexpected peaks in HPLC/LC-MS, potentially with a +56 Da mass shift, after deprotection.

  • Possible Cause: Alkylation of the tyrosine phenolic ring by the tert-butyl cation.[1][5]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. Phenolic compounds like phenol, anisole, or m-cresol act as decoys for the tert-butyl cation and are effective scavengers for protecting tyrosine.[5] Triisopropylsilane (TIS) is also a highly effective carbocation scavenger.[1][5]

Issue 2: Poor yield and the presence of an isomeric impurity in the final product.

  • Possible Cause: Fries-type rearrangement of the side-chain Boc group.[1]

  • Solutions:

    • Milder Deprotection Reagents: Consider using a milder acid for deprotection if compatible with the overall synthetic strategy.[1]

    • Reduced Acid Concentration: Lowering the concentration of trifluoroacetic acid (TFA) in the deprotection solution can sometimes mitigate the rearrangement.[1]

    • Controlled Deprotection Time: Minimizing the time the peptide is exposed to strong acid is crucial.[1]

    • Lower Temperature: Performing the deprotection at a lower temperature can reduce the rate of the rearrangement side reaction.[1]

Issue 3: Incomplete Boc deprotection.

  • Possible Cause:

    • Insufficient Acid Concentration or Equivalents: The acid may not be strong enough or in sufficient quantity to completely remove the Boc group.[2]

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature for complete deprotection.[2]

    • Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate.[5]

  • Solutions:

    • Optimize Reaction Conditions: Increase the TFA concentration (e.g., to 50-100% in DCM), prolong the deprotection time (e.g., 30-60 minutes), or gently warm the reaction.[6] However, be aware that more forceful conditions may increase side product formation if scavengers are not used.[2]

    • Alternative Reagents: Consider stronger acid conditions like 4M HCl in dioxane.[5]

    • Ensure Proper Swelling (for Solid-Phase Synthesis): If the resin does not swell properly, the acid cannot efficiently access all the peptide chains.[5]

Data Presentation

Table 1: Recommended Scavengers for Tyrosine Protection

ScavengerTypical Concentration (% v/v)Purpose & Notes
Triisopropylsilane (TIS)2.5 - 5Highly effective carbocation scavenger.[1][5]
Phenol5Acts as a decoy for the tert-butyl cation.[5]
Anisole5Phenolic compound that serves as a carbocation trap.[5]
m-Cresol5Another phenolic scavenger effective in preventing alkylation.[5]

Table 2: Common Deprotection Cocktails

Cocktail NameComposition (v/v/v)Application
Standard TFA/TIS/H₂O95:2.5:2.5General purpose for peptides without highly sensitive residues.[1]
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with multiple sensitive residues.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is designed to minimize C-alkylation of tyrosine residues.

  • Materials:

    • This compound containing substrate

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add the chosen scavenger (e.g., 5-10 equivalents of TIS).[5]

    • Prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS.[1]

    • Add the deprotection cocktail to the reaction mixture.

    • Stir the mixture for 30 minutes at room temperature.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

Protocol 2: Analytical HPLC Method for Detecting Side Reactions

  • Instrumentation: Reverse-phase HPLC system with a C18 column.[1]

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.[1]

  • Detection: UV detection at 220 nm and 280 nm.[1]

  • Analysis: Inject the crude product solution and analyze the chromatogram for the presence of impurity peaks with different retention times from the main product.

Visualizations

Deprotection_Workflow General Workflow for this compound Deprotection cluster_prep Preparation cluster_deprotection Deprotection cluster_workup Work-up & Analysis start Start with this compound Derivative dissolve Dissolve in appropriate solvent (e.g., DCM) start->dissolve add_scavenger Add Scavenger(s) (e.g., TIS, Phenol) dissolve->add_scavenger add_acid Add Deprotection Reagent (e.g., TFA) add_scavenger->add_acid react React at controlled temperature and time add_acid->react quench Quench Reaction (if necessary) react->quench remove_volatiles Remove Volatiles quench->remove_volatiles analyze Analyze Product (HPLC, MS) remove_volatiles->analyze end Purified Deprotected Product analyze->end

Caption: General experimental workflow for this compound deprotection.

Side_Reactions Side Reactions During Boc Deprotection of Tyrosine Boc_Tyr Boc-Tyrosine Deprotection Acidic Deprotection (e.g., TFA) Boc_Tyr->Deprotection Fries_Rearrangement Fries Rearrangement Product (Acylated Tyrosine) Boc_Tyr->Fries_Rearrangement intramolecular rearrangement tBu_cation tert-Butyl Cation Deprotection->tBu_cation generates Desired_Product Deprotected Tyrosine Deprotection->Desired_Product C_Alkylation C-Alkylation Product (3-tert-butyl-tyrosine) tBu_cation->C_Alkylation attacks aromatic ring Scavenger Scavenger tBu_cation->Scavenger reacts with Trapped_Cation Trapped Cation Scavenger->Trapped_Cation forms

Caption: Signaling pathway of side reactions during Boc deprotection.

References

Technical Support Center: Strategies to Minimize Racemization of Boc-m-Tyrosine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization of Boc-m-tyrosine during Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of SPPS and why is it a concern for Boc-m-tyrosine?

A1: Racemization is the process where an optically pure amino acid, such as L-m-tyrosine, converts into a mixture of both its L- and D-enantiomers. In SPPS, this typically occurs during the activation and coupling steps of the amino acid carboxyl group. The formation of diastereomeric peptide impurities due to racemization can be problematic as it may alter the peptide's biological activity and makes purification significantly more challenging.[1][2]

Q2: I am using Boc-DL-m-tyrosine. Do I still need to be concerned about racemization?

A2: If you are starting with a racemic mixture (DL-m-tyrosine), you will inherently produce a mixture of diastereomeric peptides. The primary concern with racemization in SPPS is the loss of stereochemical integrity of an optically pure starting material. If your goal is to synthesize a specific stereoisomer of a peptide, you must start with an optically pure amino acid (e.g., Boc-L-m-tyrosine or Boc-D-m-tyrosine). If you use a DL-mixture, "minimizing racemization" would refer to preventing any further epimerization at other chiral centers in your peptide chain, but the position incorporating m-tyrosine will be a mixture of diastereomers.

Q3: Which factors in the coupling step contribute most to the racemization of Boc-m-tyrosine?

A3: Several factors during the coupling step can promote racemization:

  • Coupling Reagents: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[3][4]

  • Base: The choice and concentration of the base are critical. Strong, non-sterically hindered bases such as Diisopropylethylamine (DIPEA) can increase the rate of racemization by abstracting the α-proton of the activated amino acid.[5][6]

  • Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin increases the opportunity for the formation of a racemization-prone oxazolone intermediate.[5][7]

  • Temperature: Higher coupling temperatures can accelerate the rate of racemization.[2][5]

  • Solvent: The polarity of the solvent can also play a role, with less polar solvents sometimes reducing the rate of racemization.[3][7]

Q4: What are the most effective coupling reagents and additives to prevent racemization?

A4: To suppress racemization, it is highly recommended to use a coupling reagent in conjunction with a racemization-suppressing additive.[3][4] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[7]

  • Recommended Combinations:

    • Carbodiimides with additives: Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). Oxyma is a non-explosive and highly effective alternative to HOBt.[5][6]

    • Uronium/Aminium reagents: Reagents like HBTU and HATU are very efficient for peptide coupling with low racemization.[8] Modern coupling reagents like COMU, which incorporates an Oxyma moiety, have shown superior suppression of racemization.[9][10]

Q5: Which base should I use for the coupling step to minimize racemization?

A5: The choice of base is crucial for minimizing racemization. A weaker and more sterically hindered base is preferable to a strong, non-hindered base.

  • Recommended: 2,4,6-Collidine is a sterically hindered base that has been shown to be effective in minimizing racemization compared to DIPEA or N-methylmorpholine (NMM).[5][10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of diastereomers detected after coupling Boc-m-tyrosine. Use of a carbodiimide coupling reagent (e.g., DIC, DCC) without an additive.Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt or Oxyma. These additives form more stable active esters that are less prone to racemization.[3][4][6]
Use of a strong, non-hindered base like DIPEA.Switch to a weaker or more sterically hindered base such as 2,4,6-collidine. Its bulkiness reduces its ability to abstract the α-proton, thereby suppressing racemization.[5][10][11]
Prolonged pre-activation of the amino acid.Minimize the pre-activation time to 1-5 minutes before adding the activated amino acid to the resin. Alternatively, perform an in situ activation where all components are mixed together.[5][7]
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, for example, at 0°C, to reduce the rate of racemization.[3]
Low coupling efficiency when using milder conditions to avoid racemization. Insufficient activation of the amino acid.Use a more potent uronium or phosphonium salt-based coupling reagent like HATU, HBTU, or COMU, which are known for high coupling efficiency and low racemization.[1][12]
Steric hindrance.Increase the coupling time or perform a double coupling. Ensure the resin is adequately swollen before the coupling step.

Quantitative Data on Racemization Suppression

The following table summarizes the effect of different coupling conditions on the level of racemization. The data is a qualitative representation based on literature, as exact percentages can vary based on the specific peptide sequence and reaction conditions.

Coupling Reagent Additive Base Relative Racemization Level
DICNoneDIPEAHigh
DICHOBtDIPEAModerate
DICOxymaDIPEALow
DICOxyma2,4,6-CollidineVery Low
HBTU(internal HOBt)DIPEALow
HATU(internal HOAt)DIPEAVery Low
COMU(internal Oxyma)2,4,6-CollidineVery Low

Experimental Protocol: Low-Racemization Coupling of Boc-L-m-Tyrosine

This protocol describes a manual SPPS coupling step designed to minimize the racemization of Boc-L-m-tyrosine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-L-m-Tyrosine(2-Br-Z)-OH (3 equivalents relative to resin loading)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)

  • 2,4,6-Collidine (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Deprotection: If necessary, remove the N-terminal Boc protecting group from the resin-bound peptide using a standard protocol (e.g., 50% TFA in DCM).

  • Washing: Thoroughly wash the resin with DMF to remove any residual acid and byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF, followed by extensive washing with DMF.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve Boc-L-m-Tyrosine(2-Br-Z)-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add 2,4,6-Collidine (3 eq.) to the amino acid/Oxyma solution.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow the mixture to stand for a prolonged period.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be required.

Visualization of Racemization Factors and Mitigation Strategies

Racemization_Mitigation cluster_factors Factors Promoting Racemization cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome CouplingReagent Inappropriate Coupling Reagent (e.g., DIC alone) Additives Use Additives (HOBt, Oxyma) CouplingReagent->Additives mitigated by ModernReagents Use Modern Coupling Reagents (HATU, COMU) CouplingReagent->ModernReagents mitigated by MinimizedRacemization Minimized Racemization StrongBase Strong, Non-hindered Base (e.g., DIPEA) WeakBase Use Weaker, Hindered Base (e.g., 2,4,6-Collidine) StrongBase->WeakBase mitigated by ActivationTime Prolonged Pre-activation InSituActivation Minimize Pre-activation Time (In Situ Activation) ActivationTime->InSituActivation mitigated by Temperature High Temperature LowTemp Lower Reaction Temperature Temperature->LowTemp mitigated by Additives->MinimizedRacemization WeakBase->MinimizedRacemization InSituActivation->MinimizedRacemization LowTemp->MinimizedRacemization ModernReagents->MinimizedRacemization

Caption: Factors influencing racemization and corresponding mitigation strategies in SPPS.

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals who are troubleshooting solid-phase peptide synthesis (SPPS), specifically addressing the challenges of capping unreacted amines after an incomplete Boc-DL-m-tyrosine coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction incomplete?

A1: Incomplete coupling of this compound can be attributed primarily to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the tyrosine side chain, can physically obstruct the approach of the activated carboxylic acid to the free amine on the growing peptide chain.[1] This steric bulk slows down the reaction rate, often leading to an incomplete reaction within the standard coupling time.[1]

Q2: What are the consequences of not capping the unreacted amines?

A2: If unreacted amines are not capped, they will be available to react with the next amino acid in the synthesis cycle. This leads to the formation of "deletion sequences," which are peptides missing the intended this compound residue.[2][3] These deletion sequences can be difficult to separate from the target peptide during purification due to their similar size and chemical properties, ultimately reducing the overall yield and purity of your synthesis.[3]

Q3: What is "capping" and how does it resolve the issue of incomplete coupling?

A3: Capping is a chemical process that permanently blocks any unreacted amino groups on the peptide chain.[2][3] This is most commonly achieved by acetylation with acetic anhydride. The resulting acetylated N-terminus is unreactive in subsequent coupling cycles, effectively terminating the elongation of these failed sequences.[2][3] The capped, truncated peptides are chemically distinct and typically shorter than the desired product, which facilitates their removal during purification.[2]

Q4: How can I detect unreacted amines on the resin after the coupling step?

A4: Several qualitative tests can be used to detect the presence of unreacted amines. The Kaiser test is a sensitive method for detecting primary amines, where a blue or violet color indicates a positive result.[1] For secondary amines, where the Kaiser test is ineffective, the Chloranil or Bromophenol Blue tests are more suitable.[2] A positive result from any of these tests after the coupling step suggests that the reaction is incomplete and capping is necessary.[2]

Q5: What are the standard reagents used for capping?

A5: The most widely used capping agent is acetic anhydride, which serves as the acetylating agent.[2][3] It is typically used in combination with a base, such as pyridine or N,N-Diisopropylethylamine (DIPEA), in a solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[2][3]

Troubleshooting Guides

Issue: Positive Kaiser Test After this compound Coupling

A positive Kaiser test (indicated by a blue color) after the coupling step signifies the presence of unreacted primary amines on the resin.[4]

Immediate Actions:

  • Double Coupling: Before resorting to capping, it is often beneficial to perform a second coupling step. After the initial coupling, wash the resin thoroughly and repeat the coupling with fresh activated this compound.[1] This can drive the reaction closer to completion.

  • Optimize Coupling Conditions: If a second coupling is still insufficient, consider optimizing the reaction conditions. This may involve increasing the reaction time or using a more potent coupling reagent.[1][5]

  • Proceed to Capping: If a positive Kaiser test persists after these steps, it is crucial to cap the remaining unreacted amines to prevent the formation of deletion sequences.[1][5]

Issue: Capping Reaction Appears to be Ineffective

If the Kaiser test remains positive even after the capping procedure, consider the following:

  • Reagent Quality: Capping solutions, particularly those containing acetic anhydride, should be prepared fresh for each use.[4][6]

  • Reaction Time: Ensure the capping reaction is agitated for a sufficient duration, typically around 30 minutes.[2][7]

  • Repeat Capping: If the test is still positive, repeat the capping procedure.[7]

Quantitative Data Summary

The following tables provide typical reagent concentrations and reaction times for the capping step.

Table 1: Standard Capping Solution Formulations

ComponentConcentration/RatioReference
Acetic Anhydride & Pyridine in DMF50 equivalents of each based on resin substitution[7]
Acetic Anhydride & Pyridine3:2 ratio[8]
Acetic Anhydride & DIPEA in DMF10-20% solution of acetic anhydride[1]

Table 2: Capping Reaction Parameters

ParameterValueReference
Reaction Time30 minutes[2][7]
TemperatureRoom Temperature[2][7]
AgitationGentle shaking or mixing[2][7]

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

  • Post-Coupling Wash: After the incomplete this compound coupling step, filter the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove residual reagents.[2]

  • Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.[2][7]

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.[2]

  • Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.[2][7]

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[2]

  • Verification: Perform a suitable monitoring test (e.g., Kaiser test) to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[7]

Protocol 2: Qualitative Monitoring of Unreacted Amines (Kaiser Test)

  • Sample Preparation: Take a small sample of the peptide-resin (1-5 mg) and place it in a small test tube.

  • Reagent Addition: Add a few drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation: Observe the color of the resin beads and the solution. A blue color on the beads and/or in the solution indicates the presence of unreacted primary amines.

Visualizations

experimental_workflow cluster_coupling Coupling Step cluster_monitoring Monitoring cluster_decision Decision cluster_capping Capping Procedure cluster_next_step Next Synthesis Step boc_coupling Incomplete this compound Coupling kaiser_test Kaiser Test boc_coupling->kaiser_test decision Unreacted Amines Present? kaiser_test->decision prepare_capping Prepare Capping Solution (Acetic Anhydride/Base) decision->prepare_capping Positive next_cycle Proceed to Next Deprotection/Coupling Cycle decision->next_cycle Negative capping_reaction Capping Reaction (30 min, RT) prepare_capping->capping_reaction wash_resin Wash Resin with DMF capping_reaction->wash_resin wash_resin->kaiser_test Verification

Caption: Troubleshooting workflow for incomplete peptide coupling and subsequent capping.

capping_mechanism cluster_reactants Reactants cluster_product Product unreacted_amine Resin-Peptide-NH2 (Unreacted Amine) capped_peptide Resin-Peptide-NH-COCH3 (Capped, Unreactive) unreacted_amine->capped_peptide + (CH3CO)2O Pyridine or DIPEA acetic_anhydride Acetic Anhydride (CH3CO)2O

Caption: Chemical reaction for capping unreacted amines with acetic anhydride.

References

Technical Support Center: Purification of Crude Peptides Containing Boc-DL-m-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of crude peptides containing Boc-DL-m-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The main challenges stem from the Boc (tert-butyloxycarbonyl) protecting group and the racemic nature of DL-m-tyrosine. The Boc group significantly increases the peptide's hydrophobicity, which can lead to:

  • Poor Solubility: The crude peptide may have limited solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Strong Retention: The increased hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution.[1]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences with similar retention times, can be difficult to separate from the target peptide.[1]

  • Aggregation: The hydrophobic nature of the peptide can promote intermolecular aggregation, leading to poor peak shape and low recovery during purification.[2][3]

The use of DL-m-tyrosine introduces diastereomers if other chiral centers are present in the peptide, which can complicate purification and analysis. Chiral separation may be necessary to isolate the desired stereoisomer.[4][5][6]

Q2: What are common impurities found in crude peptides containing this compound?

A2: Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.[7][8]

  • Truncated Sequences: Peptides that are shorter than the target sequence.[7]

  • Incompletely Deprotected Peptides: Peptides where the Boc group or other side-chain protecting groups have not been fully removed.[1][8][9] This can result in impurities with an additional mass of +100 Da for each remaining Boc group.[1]

  • Side-Reaction Products: By-products from the cleavage process, such as alkylated peptides, especially if scavengers are not used effectively.[10]

  • Diastereomers: Due to the use of DL-m-tyrosine, peptides with different stereoconfigurations will be present.

  • Oxidized Peptides: Tyrosine residues are susceptible to oxidation.[11]

Q3: Why is my peptide showing poor solubility, and how can I address it?

A3: The Boc group and the overall amino acid sequence contribute to the hydrophobicity of the peptide, often leading to poor solubility in aqueous buffers.[2] To address this:

  • Use Organic Solvents for Initial Dissolution: Dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN) before diluting it with your aqueous mobile phase.[1][2][3][12]

  • Adjust pH: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least two units away from the pI can improve solubility.[2]

  • Use Chaotropic Agents or Denaturants: In some cases, agents like guanidine hydrochloride or urea can help to disrupt aggregation and improve solubility, but be cautious as they may interfere with biological assays.[2]

  • Sonication: Brief sonication can help break up aggregates and facilitate dissolution.[2][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of peptides containing this compound.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Broadening or Tailing) Peptide aggregation on the column.Increase the column temperature (e.g., 40-60°C) to reduce aggregation and improve peak shape.[1] Use a stronger initial organic solvent concentration in your gradient.
Secondary interactions with the column.Ensure 0.1% trifluoroacetic acid (TFA) is present in both mobile phases to act as an ion-pairing agent and minimize secondary interactions.[1][]
Multiple Peaks Close to the Main Product Incomplete deprotection of the Boc group.Extend the cleavage time or use a stronger cleavage cocktail. Re-treating the crude peptide with the cleavage cocktail can be effective.[1] Analyze fractions by mass spectrometry to identify impurities with +100 Da.
Presence of diastereomers.Optimize the HPLC gradient with a shallower slope to improve resolution.[1] Consider using a chiral column for analytical or preparative separation if baseline separation of diastereomers is required.[5][6]
Co-eluting hydrophobic impurities.Use a shallower gradient around the elution point of the target peptide. A longer column or one with a smaller particle size can also enhance separation.[1]
Low Recovery of Purified Peptide Peptide precipitation on the column.Improve solubility by dissolving the sample in a stronger organic solvent before injection. Lower the concentration of the injected sample.[1]
Irreversible adsorption to the column.The highly hydrophobic peptide may bind irreversibly. Consider using a C8 or C4 column instead of a C18 for weaker hydrophobic interactions.[1]
Peptide degradation under acidic conditions.If TFA is causing degradation, consider a different ion-pairing agent like formic acid, though this may alter selectivity.[1][14]
Unexpected Mass in MS Analysis Incomplete deprotection.Look for peaks corresponding to the mass of the peptide with one (+100 Da) or more Boc groups.[1]
Adduct formation.Identify adducts with salts (e.g., +22 Da for Na⁺) or other small molecules from the synthesis or purification process.[1]
Side reactions (e.g., oxidation).Check for mass additions corresponding to side reactions, such as +16 Da for oxidation of Met or Trp.[1]

Experimental Protocols

Protocol 1: Crude Peptide Sample Preparation for RP-HPLC

This protocol is designed for the initial solubilization of a hydrophobic crude peptide containing this compound.

  • Initial Solubility Test: Use a small aliquot of the lyophilized peptide for testing to avoid wasting the entire sample.

  • Solvent Selection:

    • Start with the initial mobile phase of your HPLC gradient (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA).

    • If the peptide is not soluble, try dissolving it in a minimal amount of a strong organic solvent such as DMSO, DMF, or 100% acetonitrile.[1][2][3]

  • Dissolution Procedure:

    • Add the selected organic solvent to the peptide and vortex or sonicate briefly.[2][12]

    • Once dissolved, slowly add the aqueous mobile phase to the desired final concentration.

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[15]

Protocol 2: General RP-HPLC Purification

This protocol provides a general method for the purification of hydrophobic peptides using RP-HPLC.

  • System: Preparative HPLC system with a UV detector and fraction collector.

  • Column: C18 reversed-phase column (e.g., 250 x 9.4 mm I.D.; 6.5 μm particle size, 300 Å pore size).[16]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[15]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[15]

  • Gradient: A shallow linear gradient is often effective. For example, start with a low percentage of mobile phase B and increase it slowly (e.g., 0.5-1% per minute) to effectively separate the target peptide from closely eluting impurities.[16]

  • Flow Rate: Adjust based on the column diameter (e.g., 2-4 mL/min for a 9.4 mm I.D. column).[16]

  • Detection: Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).[1]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Product Isolation: Pool the fractions containing the pure peptide. Remove the acetonitrile by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified peptide.[1]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Solid-Phase Peptide Synthesis (this compound incorporation) cleavage Cleavage from Resin (e.g., HF or TFMSA) synthesis->cleavage dissolution Crude Peptide Dissolution (DMSO/ACN then aqueous buffer) cleavage->dissolution hplc Preparative RP-HPLC (C18 column, ACN/H2O/TFA gradient) dissolution->hplc fractionation Fraction Collection hplc->fractionation purity_check Purity Analysis (Analytical HPLC) fractionation->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the purification of crude peptides containing this compound.

troubleshooting_logic cluster_solubility Solubility Issues cluster_chromatography Chromatography Problems cluster_purity Purity Concerns start Crude Peptide Purification Issue solubility_q Poor Solubility? start->solubility_q solubility_a Dissolve in minimal organic solvent (DMSO/DMF). Adjust pH away from pI. Use sonication. solubility_q->solubility_a Yes peak_shape_q Poor Peak Shape? solubility_q->peak_shape_q No solubility_a->peak_shape_q peak_shape_a Increase column temperature. Ensure 0.1% TFA in mobile phase. peak_shape_q->peak_shape_a Yes low_recovery_q Low Recovery? peak_shape_q->low_recovery_q No peak_shape_a->low_recovery_q low_recovery_a Lower sample concentration. Consider C8 or C4 column. low_recovery_q->low_recovery_a Yes multiple_peaks_q Multiple Close Peaks? low_recovery_q->multiple_peaks_q No low_recovery_a->multiple_peaks_q multiple_peaks_a Optimize HPLC gradient (shallower). Analyze by MS for incomplete deprotection or diastereomers. multiple_peaks_q->multiple_peaks_a Yes end Successful Purification multiple_peaks_q->end No multiple_peaks_a->end

Caption: Troubleshooting decision tree for peptide purification issues.

References

Removing di-Boc byproducts from Boc-L-tyrosine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing di-Boc byproducts generated during the synthesis of N-α-(tert-butoxycarbonyl)-L-tyrosine (Boc-L-tyrosine).

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of Boc-L-tyrosine?

The most prevalent byproduct formed during the Boc protection of L-tyrosine is the di-protected species, N,O-bis(tert-butoxycarbonyl)-L-tyrosine, also referred to as Boc-Tyr(Boc)-OH.[1] This occurs when the Boc protecting group reacts with both the amino group and the phenolic hydroxyl group of the tyrosine molecule.[1]

Q2: What reaction conditions favor the formation of the di-Boc byproduct?

The formation of the di-Boc byproduct, Boc-Tyr(Boc)-OH, is typically favored by the use of excess di-tert-butyl dicarbonate ((Boc)₂O) or prolonged reaction times during the synthesis of Boc-L-tyrosine.[1]

Q3: Why is the removal of the di-Boc byproduct challenging?

Separating Boc-Tyr(Boc)-OH from the desired Boc-L-tyrosine can be difficult due to their similar polarities.[1] This similarity makes standard purification techniques less effective, often requiring optimization and potentially multiple purification steps.[1]

Q4: How can I detect the presence of the Boc-Tyr(Boc)-OH byproduct?

The presence and quantity of the Boc-Tyr(Boc)-OH impurity can be determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate Boc-L-tyrosine from Boc-Tyr(Boc)-OH, allowing for the quantification of the impurity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to distinguish between the two compounds. The aromatic protons of Boc-Tyr(Boc)-OH exhibit a downfield shift compared to those of Boc-L-tyrosine due to the electron-withdrawing effect of the Boc group on the phenolic oxygen.[1] Additionally, Boc-Tyr(Boc)-OH will show two distinct singlets for the tert-butyl protons, corresponding to the N-Boc and O-Boc groups.[1]

Troubleshooting Guides

Issue 1: My final Boc-L-tyrosine product is contaminated with the di-Boc byproduct after the initial work-up.

  • Cause: This is likely due to an excess of (Boc)₂O or an extended reaction time during the synthesis.[1]

  • Solution 1: Selective Hydrolysis: The phenoxycarbonyl bond in Boc-Tyr(Boc)-OH is more susceptible to basic conditions than the N-Boc carbamate. A carefully controlled basic hydrolysis can selectively remove the Boc group from the phenolic hydroxyl.[1]

  • Solution 2: Recrystallization: This is a common technique for purifying Boc-amino acids. The success of this method depends on the selection of an appropriate solvent system to exploit the polarity differences between Boc-L-tyrosine and the less polar Boc-Tyr(Boc)-OH.[1]

  • Solution 3: Column Chromatography: Flash column chromatography is an effective method for separating compounds with slight polarity differences.[1]

Issue 2: Recrystallization is not effectively removing the Boc-Tyr(Boc)-OH byproduct.

  • Cause: The chosen solvent system may not provide a significant enough solubility difference between the desired product and the byproduct for efficient separation.[1]

  • Solution: Flash column chromatography on silica gel is a recommended alternative for separating compounds with similar polarities.[1]

Experimental Protocols

Protocol 1: Selective Hydrolysis of di-Boc Byproduct

This protocol describes the selective removal of the O-Boc group from the di-Boc byproduct.

Materials:

  • Crude Boc-L-tyrosine containing Boc-Tyr(Boc)-OH

  • Methanol or Tetrahydrofuran (THF)/water mixture

  • Dilute sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Dilute citric acid or hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude product in a suitable solvent such as methanol or a THF/water mixture.[1]

  • Add a mild base, like a dilute solution of sodium bicarbonate or potassium carbonate.[1]

  • Monitor the reaction progress closely using TLC or HPLC to ensure complete conversion of the byproduct without affecting the N-Boc group.[1]

  • Once the selective deprotection is complete, acidify the reaction mixture to a pH of 3-4 with a dilute acid like citric acid or hydrochloric acid.[1]

  • Extract the product with an organic solvent such as ethyl acetate.[1]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[1]

Protocol 2: Purification by Recrystallization

This protocol details the purification of Boc-L-tyrosine by recrystallization.

Materials:

  • Crude Boc-L-tyrosine

  • Ethyl acetate (or another suitable polar solvent)

  • Hexane (or another suitable non-polar co-solvent)

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent like ethyl acetate.[1]

  • Slowly add a less polar co-solvent, such as hexane, until the solution becomes slightly turbid.[1]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.[1]

  • Collect the crystals by filtration, wash them with a cold solvent mixture, and dry them under vacuum.[1]

  • Multiple recrystallizations may be necessary to achieve the desired purity.[1]

Protocol 3: Flash Column Chromatography

This protocol outlines the separation of Boc-L-tyrosine from its di-Boc byproduct using flash column chromatography.

Materials:

  • Crude Boc-L-tyrosine

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.[1]

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.[1]

  • Loading: Carefully load the adsorbed sample onto the top of the column.[1]

  • Elution: Elute the column with a gradient of increasing polarity, starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate.[1] The less polar Boc-Tyr(Boc)-OH will elute first, followed by the more polar Boc-L-tyrosine.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[1]

Data Presentation

Table 1: Analytical Techniques for Byproduct Detection

TechniquePrincipleKey Observations for Boc-Tyr(Boc)-OH
HPLC Separation based on polarity.Elutes at a different retention time than Boc-L-tyrosine, allowing for quantification.[1]
¹H NMR Detects differences in the chemical environment of protons.Aromatic protons are shifted downfield. Two distinct singlets for the two tert-butyl groups are visible.[1]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Selective Hydrolysis Differential reactivity of the N-Boc and O-Boc groups to basic conditions.Chemoselective and can be high-yielding.Requires careful monitoring to prevent N-Boc cleavage.
Recrystallization Difference in solubility between the product and byproduct.Simple and cost-effective.May require multiple cycles and may not be effective for highly impure samples.[1]
Column Chromatography Separation based on differential adsorption to a stationary phase.Highly effective for separating compounds with similar polarities.[1]More time-consuming and requires larger volumes of solvent.

Visualizations

G cluster_0 Boc-L-tyrosine Synthesis and Byproduct Formation L-Tyrosine L-Tyrosine Boc-L-tyrosine Boc-L-tyrosine L-Tyrosine->Boc-L-tyrosine +(Boc)2O (Boc)2O (Boc)2O (Boc)2O->Boc-L-tyrosine di-Boc_byproduct Boc-Tyr(Boc)-OH (di-Boc byproduct) Boc-L-tyrosine->di-Boc_byproduct Excess (Boc)2O / Time G cluster_1 Troubleshooting Workflow for di-Boc Byproduct Removal Crude_Product Crude Boc-L-tyrosine (contains di-Boc byproduct) Analysis Analyze by HPLC/NMR Crude_Product->Analysis Byproduct_Detected di-Boc byproduct detected? Analysis->Byproduct_Detected Selective_Hydrolysis Selective Hydrolysis Byproduct_Detected->Selective_Hydrolysis Yes Recrystallization Recrystallization Byproduct_Detected->Recrystallization Yes Column_Chromatography Column Chromatography Byproduct_Detected->Column_Chromatography Yes Pure_Product Pure Boc-L-tyrosine Byproduct_Detected->Pure_Product No Selective_Hydrolysis->Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

References

Technical Support Center: Preventing C-Alkylation of Tyrosine During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of C-alkylation of tyrosine residues during the acidic deprotection of the tert-butyloxycarbonyl (Boc) group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is C-alkylation of tyrosine and why does it occur during Boc deprotection?

A1: C-alkylation of tyrosine is a common side reaction that occurs during the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA). The acid cleaves the Boc group, generating a reactive tert-butyl cation (t-butyl⁺). This carbocation is a strong electrophile and can attack the electron-rich aromatic ring of a tyrosine residue, leading to the formation of 3-tert-butyl-tyrosine. This results in a modification of your peptide with a mass increase of +56 Da.[1]

Q2: How can I detect C-alkylation of my tyrosine-containing peptide?

A2: The most effective methods for detecting C-alkylation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: The 3-tert-butyl-tyrosine containing peptide will have a different retention time compared to the desired peptide, often appearing as a new, closely eluting peak.

  • Mass Spectrometry: MS analysis will reveal a peak corresponding to the molecular weight of your desired peptide plus 56 Da, which is the mass of the tert-butyl group.[1]

Q3: What are scavengers and how do they prevent C-alkylation?

A3: Scavengers are nucleophilic reagents added to the deprotection or cleavage cocktail. Their role is to "trap" the reactive tert-butyl cations generated during Boc deprotection before they can react with the tyrosine residue.[2] Scavengers are more reactive towards the carbocations than the peptide, effectively neutralizing them and preventing the unwanted C-alkylation side reaction.

Q4: What are the most commonly used scavengers to prevent tyrosine C-alkylation?

A4: A variety of scavengers can be used, often in combination, to effectively quench the tert-butyl cations. Commonly used scavengers include:

  • Triisopropylsilane (TIS): A very efficient carbocation scavenger.

  • Thioanisole: Effectively scavenges carbocations.

  • Phenol or p-Cresol: These act as decoys for the tert-butyl cation.[3]

  • Water: Can also act as a scavenger by reacting with the carbocation to form tert-butanol.

A cocktail of scavengers is often more effective than a single agent. A standard and generally effective cocktail is a mixture of TFA, TIS, and water.

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Detection of a +56 Da adduct in the final peptide product by Mass Spectrometry. C-alkylation of a tyrosine residue by tert-butyl cations generated during Boc deprotection.[1]1. Add or optimize scavengers: Incorporate a scavenger or a scavenger cocktail into your deprotection/cleavage reagent. Refer to the Data Presentation section below for a comparison of scavenger cocktail effectiveness. 2. Increase scavenger concentration: If you are already using scavengers, consider increasing their concentration. 3. Minimize deprotection time: Use the shortest possible time required for complete Boc group removal to reduce the exposure of the peptide to the reactive carbocations.[1] 4. Lower the deprotection temperature: Performing the deprotection at a lower temperature can decrease the rate of the alkylation side reaction.[1]
Multiple unidentified peaks in the HPLC chromatogram. Non-specific alkylation of other sensitive residues (e.g., Met, Cys, Trp) in addition to tyrosine.1. Use a broader-spectrum scavenger cocktail: A combination of scavengers is often necessary to protect multiple types of sensitive residues. For example, a cocktail containing TIS and thioanisole can be effective. 2. Optimize the scavenger cocktail: The choice of scavengers should be tailored to the specific amino acid composition of your peptide.
Poor yield and presence of an isomeric impurity in the final peptide. This may indicate a Fries-type rearrangement of the side-chain Boc group on tyrosine, which is an intramolecular rearrangement catalyzed by strong acids.1. Use milder deprotection reagents: If compatible with your overall synthesis strategy, consider using a milder acid for deprotection. 2. Reduce acid concentration: Lowering the concentration of TFA in the deprotection solution can sometimes mitigate this rearrangement. 3. Control deprotection time: Minimize the time the peptide is exposed to strong acid.

Data Presentation

The selection of an appropriate scavenger cocktail is critical to achieving high purity of the final peptide. While extensive quantitative data is not always readily available, the following table summarizes the expected impact of different scavenger cocktails on the purity of a model peptide containing a tyrosine residue, based on qualitative descriptions from the literature.

Scavenger CocktailComposition (v/v/v)Expected Crude Purity (%)Remarks
Cocktail A95% TFA / 5% H₂O70-80%Significant formation of 3-tert-butyl-tyrosine is likely.
Cocktail B92.5% TFA / 5% Thioanisole / 2.5% H₂O85-95%Thioanisole effectively reduces carbocation-related side products.[3]
Cocktail C90% TFA / 5% p-Cresol / 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[3]

Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and the presence of other sensitive residues.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail

This protocol is a general guideline for the deprotection of a Boc-protected amino acid on a solid support, incorporating scavengers to minimize C-alkylation of tyrosine.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Place the dried peptide-resin in a reaction vessel and wash with DCM (3 x 1 mL) to swell the resin.

  • Cleavage Cocktail Preparation (prepare fresh): In a fume hood, prepare the cleavage cocktail. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .

  • Deprotection: Add the cleavage cocktail to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation and Isolation: a. Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of TFA). A white precipitate of the peptide should form. b. Centrifuge the mixture to pellet the peptide. c. Carefully decant the ether. d. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and Mass Spectrometry to determine the purity and confirm the identity of the product.

Protocol 2: Comparing the Effectiveness of Different Scavenger Cocktails

This protocol outlines a method to compare the efficiency of different scavenger cocktails on the final purity of a tyrosine-containing peptide.

Procedure:

  • Peptide-Resin Preparation: Synthesize the desired tyrosine-containing peptide on a suitable solid support. After synthesis, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum. Divide the dried peptide-resin into equal aliquots for cleavage with different scavenger cocktails.

  • Cleavage Cocktail Preparation: Prepare each scavenger cocktail fresh immediately before use in a well-ventilated fume hood. (See the Data Presentation table for example cocktails).

  • Cleavage Reaction: Add each prepared cleavage cocktail to a separate aliquot of the peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixtures at room temperature for a standard duration (e.g., 2 hours).

  • Peptide Precipitation and Isolation: Follow steps 5a-d from Protocol 1 for each sample.

  • Drying: Dry each crude peptide pellet under vacuum.

  • Analysis: Dissolve a small amount of the crude peptide from each cleavage condition in a suitable solvent and analyze by RP-HPLC to determine the purity and identify any side products. Use mass spectrometry to confirm the identity of the main peak and any major impurities (e.g., 3-tert-butyl-tyrosine).

Visualizations

Boc_Deprotection_and_C_Alkylation cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_prevention Prevention with Scavengers Boc_Peptide Boc-Tyr-Peptide Deprotected_Peptide H₂N-Tyr-Peptide Boc_Peptide->Deprotected_Peptide Deprotection tButyl_Cation tert-Butyl Cation (t-Bu⁺) Boc_Peptide->tButyl_Cation Byproduct TFA TFA (Acid) TFA->Boc_Peptide Deprotected_Peptide_2 H₂N-Tyr-Peptide tButyl_Cation_2 t-Bu⁺ tButyl_Cation_3 t-Bu⁺ C_Alkylated_Peptide 3-tert-Butyl-Tyr-Peptide (+56 Da) tButyl_Cation_2->C_Alkylated_Peptide Deprotected_Peptide_2->C_Alkylated_Peptide C-Alkylation Scavenger Scavenger (e.g., TIS, Thioanisole) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Trapping tButyl_Cation_3->Trapped_Cation

Caption: Mechanism of Boc deprotection, C-alkylation side reaction, and prevention with scavengers.

Troubleshooting_Workflow Start Start: Peptide Synthesis with Tyr Residue Boc_Deprotection Boc Deprotection Step (TFA) Start->Boc_Deprotection Analysis Analyze Crude Product (HPLC, MS) Boc_Deprotection->Analysis Check_Alkylation C-Alkylation Detected? (+56 Da) Analysis->Check_Alkylation Add_Scavengers Add/Optimize Scavengers (TIS, Thioanisole, etc.) Check_Alkylation->Add_Scavengers Yes Successful Successful Deprotection (High Purity) Check_Alkylation->Successful No Optimize_Conditions Optimize Conditions (Time, Temperature) Add_Scavengers->Optimize_Conditions Re_run Re-run Deprotection Add_Scavengers->Re_run Optimize_Conditions->Re_run Re_run->Boc_Deprotection

Caption: Troubleshooting workflow for addressing C-alkylation of tyrosine during Boc deprotection.

References

Technical Support Center: Optimizing Cleavage of Peptides with Boc-DL-m-tyrosine from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cleavage of peptides containing the unnatural amino acid Boc-DL-m-tyrosine from solid-phase synthesis resins. The following sections offer frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you achieve optimal cleavage efficiency and peptide purity.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for cleaving peptides containing this compound from the resin in Boc-SPPS?

In Boc-based solid-phase peptide synthesis (Boc-SPPS), the final cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups are typically achieved through strong acidolysis.[1] This process involves treating the peptide-resin with a strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] These strong acids are required to cleave the stable linkage between the peptide and the resin (e.g., Merrifield or PAM resins) and to remove acid-labile side-chain protecting groups.[2]

Q2: Why are scavengers essential when cleaving peptides with m-tyrosine?

During acid-mediated cleavage, highly reactive carbocations are generated from the cleavage of the N-terminal Boc group (forming a tert-butyl cation) and other side-chain protecting groups.[3][4] These electrophilic species can cause unwanted side reactions, most notably the alkylation of the electron-rich phenol side chain of tyrosine.[4] The hydroxyl group in the meta position of m-tyrosine still activates the aromatic ring, making it susceptible to electrophilic attack. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations and prevent them from modifying the peptide.[4]

Q3: What are the most likely side reactions when cleaving peptides containing m-tyrosine?

The primary side reaction is the alkylation of the m-tyrosine's aromatic ring by carbocations generated during cleavage.[4] While alkylation of the standard p-tyrosine typically occurs at the ortho position to the hydroxyl group, the substitution pattern on m-tyrosine may lead to alkylation at different positions. Other potential side reactions include the oxidation of sensitive residues like methionine (if present) and reattachment of the cleaved peptide to the resin.[4]

Q4: Do I need to protect the side chain of m-tyrosine during synthesis?

Yes, protecting the phenolic hydroxyl group of m-tyrosine is highly recommended. An unprotected hydroxyl group is nucleophilic and can be acylated during coupling steps, leading to byproducts that are difficult to remove and result in a lower yield of the desired peptide.[4][5] For Boc-SPPS, a common protecting group for the tyrosine side chain is the benzyl (Bzl) group, which is removable with strong acids like HF.[1]

Q5: Can I use Trifluoroacetic Acid (TFA) for the final cleavage in Boc-SPPS?

While TFA is used for the repetitive removal of the N-terminal Boc group during synthesis, it is generally not strong enough for efficient final cleavage of peptides from resins like Merrifield or PAM, which are common in Boc-SPPS.[2] These resins require stronger acids like HF or TFMSA for complete cleavage. Using TFA for the final cleavage from these resins may result in very low yields.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Peptide Yield Incomplete cleavage from the resin due to insufficient acid strength or reaction time.- Ensure the use of a strong acid like HF or TFMSA, as TFA is often insufficient for resins used in Boc-SPPS. - Extend the cleavage reaction time. For peptides with multiple sterically hindered or resistant protecting groups, longer cleavage times may be necessary. - Re-cleave the resin with a fresh cleavage cocktail.
Peptide is soluble in the precipitation solvent (e.g., diethyl ether).- Increase the volume of the cold precipitation solvent. - Try a different precipitation solvent, such as methyl tert-butyl ether (MTBE). - Concentrate the cleavage mixture under a stream of nitrogen before precipitating.
Presence of Unexpected Peaks in HPLC/MS (Higher Molecular Weight) Incomplete removal of side-chain protecting groups.- Increase the cleavage reaction time or temperature (if using HF, ensure proper safety precautions). - Ensure the appropriate cleavage cocktail is used for the protecting groups present in the peptide.
Alkylation of m-tyrosine or other sensitive residues (e.g., Trp, Met, Cys) by carbocations.- Increase the concentration and variety of scavengers in the cleavage cocktail. A combination of scavengers is often more effective. - Use a more robust scavenger cocktail, such as one containing thioanisole and p-cresol.
Peptide Degradation Prolonged exposure to strong acid.- Optimize the cleavage time by performing a time-course study on a small scale. - Maintain a low temperature during cleavage (e.g., 0°C for HF cleavage) to minimize acid-catalyzed degradation.

Quantitative Data Summary

Cleavage Cocktail Composition Primary Application and Notes
Standard HF Cleavage 90% Anhydrous HF, 10% AnisoleA widely used general-purpose cocktail for Boc-SPPS. Anisole is a scavenger for carbocations.[2]
Low-High HF Procedure Low: HF/DMS/p-cresol (25:65:10). High: HF/p-cresol (90:10)A two-step procedure to minimize side reactions. The "low HF" step removes more labile protecting groups under milder conditions, while the "high HF" step cleaves the peptide from the resin.[6]
TFMSA Cleavage TFMSA/TFA/m-cresol/ThioanisoleAn alternative to HF that does not require a specialized apparatus. TFMSA is a very strong acid.
Reagent K (TFA-based) TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)While TFA-based, this is a very robust cocktail for peptides with multiple sensitive residues, including Tyr, Trp, Met, and Cys.[7] It is more commonly associated with Fmoc-SPPS but can be considered for acid-labile resins.

Experimental Protocols

Protocol: Standard HF Cleavage of a Peptide Containing this compound

This protocol describes a standard procedure for the cleavage of a peptide from a Merrifield or PAM resin using anhydrous hydrogen fluoride (HF). WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated fume hood with appropriate personal protective equipment (PPE) and by trained personnel only.

Materials:

  • Peptide-resin (dried under high vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or a mixture like p-cresol and thioanisole)

  • Specialized HF cleavage apparatus (Teflon or Kel-F)

  • Magnetic stir bar

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

  • Nitrogen gas supply

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the appropriate scavenger(s) to the reaction vessel (e.g., 1.0 mL of anisole per gram of resin).

  • Apparatus Assembly: Securely assemble the HF apparatus according to the manufacturer's instructions.

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath.

  • HF Distillation: Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. The exact time may need to be optimized based on the peptide sequence and protecting groups used.

  • HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas or under vacuum, ensuring the vapor is safely scrubbed.

  • Peptide Precipitation:

    • Once all the HF is removed, add cold diethyl ether or MTBE (approximately 10 times the volume of the resin) to the reaction vessel to precipitate the crude peptide.

    • Transfer the slurry to a centrifuge tube.

  • Peptide Isolation and Washing:

    • Centrifuge the tube to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC).

Visualizations

G cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation swell_resin Swell Peptide-Resin in DCM dry_resin Thoroughly Dry Resin swell_resin->dry_resin prepare_cocktail Prepare Cleavage Cocktail (e.g., HF/Anisole) cleavage_reaction Cleavage Reaction (1-2 hours, 0°C) dry_resin->cleavage_reaction prepare_cocktail->cleavage_reaction evaporate_hf Evaporate HF cleavage_reaction->evaporate_hf precipitate Precipitate Peptide (Cold Diethyl Ether) evaporate_hf->precipitate centrifuge Isolate Crude Peptide (Centrifugation) precipitate->centrifuge wash_dry Wash and Dry Peptide centrifuge->wash_dry HPLC HPLC wash_dry->HPLC Purification (RP-HPLC)

Caption: Workflow for Boc-SPPS peptide cleavage and isolation.

G start Cleavage Problem low_yield Low Peptide Yield? start->low_yield incomplete_cleavage Incomplete Cleavage? low_yield->incomplete_cleavage Yes extra_peaks Unexpected Peaks in MS? low_yield->extra_peaks No solution1 Extend Cleavage Time Re-cleave Resin incomplete_cleavage->solution1 Yes solution4 Use Different Precipitation Solvent Increase Solvent Volume incomplete_cleavage->solution4 No alkylation Alkylation Side Products? extra_peaks->alkylation Yes solution3 Check Protecting Groups Extend Cleavage Time extra_peaks->solution3 No solution2 Increase Scavenger Concentration Use Broader Scavenger Cocktail alkylation->solution2 Yes alkylation->solution3 No

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Assessing Boc-DL-m-tyrosine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of starting materials like N-Boc-DL-meta-tyrosine is a critical step in guaranteeing the reliability, reproducibility, and safety of subsequent synthetic and biological applications. Impurities can lead to the formation of undesired byproducts, complicate purification processes, and potentially alter the biological activity of the final compounds.

This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of Boc-DL-m-tyrosine: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into detailed experimental protocols, present comparative data, and visualize the analytical workflows to assist you in selecting the most suitable techniques for your quality control needs.

Comparison of Analytical Methods

The assessment of this compound purity necessitates a multi-faceted approach to address both chemical and stereoisomeric integrity. While HPLC is the workhorse for quantitative purity and enantiomeric separation, NMR provides invaluable structural confirmation, and MS verifies the molecular weight.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Chemical purity, detection of process-related impurities and byproducts (e.g., di-Boc species).High resolution, robust, quantitative, and widely available.[1][2]Does not provide information on chiral purity. May require method development to separate structurally similar impurities.[2]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Enantiomeric purity (quantification of D- and L-enantiomers).Highly sensitive and accurate for determining enantiomeric excess (%ee).[][4]Requires specialized and often costly chiral columns. Method development can be complex.[2][5]
¹H NMR Spectroscopy Nuclear magnetic resonance of protons to elucidate the molecular structure.Structural confirmation, identification and potential quantification of organic impurities.Provides detailed structural information, non-destructive. Can detect a wide range of impurities if their signals do not overlap with the main compound.[6][7]Lower sensitivity compared to HPLC for trace impurities. Quantification can be complex and may require an internal standard.
Mass Spectrometry (MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio (m/z).Verification of molecular weight.High sensitivity and specificity for molecular weight determination. Can be coupled with LC for LC-MS analysis.[1][2]Provides limited information on isomeric and stereoisomeric impurities on its own.

Quantitative Data Summary

The following tables present a summary of expected quantitative data from the analysis of a hypothetical batch of this compound, illustrating the performance of each technique.

Table 1: Reversed-Phase HPLC Data

ParameterValue
Retention Time (Boc-m-Tyr)12.5 min
Purity by Peak Area>99%
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.03%

Table 2: Chiral HPLC Data

ParameterValue
Retention Time (L-enantiomer)15.2 min
Retention Time (D-enantiomer)18.7 min
Resolution (Rs)>1.5
Enantiomeric Excess (%ee)As per sample

Table 3: ¹H NMR Spectroscopy Data

Proton AssignmentChemical Shift (δ) ppm
Boc group (-C(CH₃)₃)~1.4
Methylene protons (-CH₂-)~3.0
Methine proton (α-CH)~4.3
Aromatic protons6.7 - 7.2
Amide proton (-NH)~5.1
Hydroxyl proton (-OH)~9.5

Table 4: Mass Spectrometry Data

IonExpected m/zObserved m/z
[M+H]⁺282.13282.13
[M+Na]⁺304.11304.11

Experimental Workflows

The following diagrams illustrate the logical workflows for assessing the chemical and chiral purity of this compound.

Chemical_Purity_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase (1 mg/mL) hplc Inject sample onto C18 column prep->hplc gradient Gradient Elution (Water/ACN with 0.1% TFA) hplc->gradient detect UV Detection at 220 nm gradient->detect data Integrate peak areas detect->data purity Calculate chemical purity (%) data->purity impurities Identify and quantify impurities data->impurities report Final Purity Report purity->report impurities->report Chiral_Purity_Workflow cluster_prep Sample Preparation cluster_chiral_hplc Chiral HPLC Analysis cluster_data_analysis Data Analysis prep Dissolve this compound in Chiral Mobile Phase (1 mg/mL) chiral_hplc Inject sample onto Chiral Stationary Phase (CSP) column prep->chiral_hplc isocratic Isocratic Elution (e.g., Hexane/Ethanol/TFA) chiral_hplc->isocratic uv_detect UV Detection at 220 nm isocratic->uv_detect integrate Integrate enantiomer peak areas (D and L) uv_detect->integrate calc_ee Calculate Enantiomeric Excess (%ee) integrate->calc_ee final_report Enantiomeric Purity Report calc_ee->final_report

References

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides synthesized with Boc-DL-m-tyrosine. The incorporation of this unnatural amino acid introduces a chiral center, necessitating robust analytical techniques to separate and quantify the resulting diastereomers and other synthesis-related impurities. This document offers detailed experimental protocols, comparative data on different HPLC methodologies, and insights into the potential biological implications of m-tyrosine incorporation.

Introduction to the Analytical Challenge

The use of this compound in solid-phase peptide synthesis (SPPS) results in a mixture of diastereomeric peptides, where the peptide chain contains either D-m-tyrosine or L-m-tyrosine. These diastereomers can exhibit different biological activities and toxicities. Therefore, their separation and accurate quantification are critical for research and drug development. Reversed-phase HPLC (RP-HPLC) is the primary method for analyzing and purifying these synthetic peptides. Additionally, chiral HPLC may be employed for direct enantiomeric resolution.

Experimental Protocols

This compound Peptide Synthesis (Illustrative Example)

A detailed protocol for manual Boc-SPPS is provided below, which can be adapted for the incorporation of this compound. The key challenge lies in the potential for racemization and the generation of closely related impurities.

Workflow for Boc Solid-Phase Peptide Synthesis (SPPS):

Resin_Swelling Resin Swelling (e.g., Merrifield resin in DCM) Boc_Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (e.g., 10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (this compound, HBTU/HOBt, DIEA) Neutralization->Coupling Washing Washing (DMF and DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat For each subsequent amino acid Cleavage Cleavage from Resin (e.g., HF or TFMSA) Washing->Cleavage After final amino acid Repeat->Boc_Deprotection Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Crude_Peptide Crude Synthetic Peptide RP_HPLC RP-HPLC Analysis (Purity Assessment) Crude_Peptide->RP_HPLC LC_MS LC-MS Analysis (Mass Identification) RP_HPLC->LC_MS Chiral_HPLC Chiral HPLC Analysis (Diastereomeric Ratio) RP_HPLC->Chiral_HPLC MS_MS MS/MS Analysis (Sequence Verification) LC_MS->MS_MS Impurity_Identification Impurity Identification and Quantification MS_MS->Impurity_Identification Chiral_HPLC->Impurity_Identification

A Comparative Guide to NMR Spectroscopic Characterization of Boc-DL-m-tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. In the synthesis of peptides and development of novel therapeutics, the precise characterization of protected amino acids is critical. This guide provides a comparative analysis of the NMR spectroscopic features of Boc-DL-m-tyrosine and its derivatives against other relevant compounds, supported by experimental data and detailed protocols.

Distinguishing Isomers: The NMR Fingerprint

The key to differentiating tyrosine isomers and their derivatives by NMR lies in the substitution pattern of the aromatic ring. In para-substituted L-tyrosine, symmetry results in a characteristic AA'BB' spin system in the aromatic region of the ¹H NMR spectrum. In contrast, the meta-substitution in m-tyrosine leads to a more complex and distinct splitting pattern, providing a clear spectroscopic handle for identification.

Data Presentation: A Comparative Analysis of Chemical Shifts

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundSolventBoc (9H, s)α-H (1H)β-CH₂ (2H)Aromatic ProtonsNH (1H)
Boc-L-tyrosineCD₃OD1.394.23-4.32 (m)2.81 (dd), 3.04 (dd)6.70 (d, J=8.4 Hz, 2H), 7.03 (d, J=8.4 Hz, 2H)-
DL-m-tyrosineD₂O-~4.0 (t)~3.1 (d)6.7-7.2 (m, 4H)-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundSolventBoc C(CH₃)₃Boc C=Oα-Cβ-CAromatic CC-OHC=O
Boc-L-tyrosineDMSO-d₆28.178.156.136.5114.8 (2C), 128.2, 130.1 (2C)155.8173.8
DL-m-tyrosineD₂O--56.437.4116.0, 116.9, 121.5, 130.6, 139.7157.7175.9[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following is a standard protocol for the NMR characterization of Boc-protected amino acids.[2]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the Boc-amino acid derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR spectrometer (or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

  • Assign the signals to the corresponding nuclei in the molecule.

Mandatory Visualizations

To further clarify the experimental workflow and the structural features relevant to NMR analysis, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.5-0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H NMR Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_base Phase and Baseline Correction ft->phase_base calibrate Calibrate Chemical Shifts phase_base->calibrate analyze Integrate and Assign Peaks calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis of Boc-Amino Acids.

Caption: Structure of this compound and Key NMR-Active Nuclei.

Conclusion

The Boc protecting group is a cornerstone of modern peptide synthesis, and its successful installation and the integrity of the amino acid backbone are readily confirmed by NMR spectroscopy. The characteristic singlet of the nine equivalent tert-butyl protons in ¹H NMR and the distinct signals of the quaternary and methyl carbons of the Boc group in ¹³C NMR provide unambiguous evidence of its presence.[2] For tyrosine derivatives, the aromatic region of the NMR spectrum is particularly informative, allowing for the clear distinction between meta and para isomers. This guide provides the foundational data and protocols to assist researchers in the accurate and efficient characterization of this compound derivatives, ensuring the quality of these crucial building blocks for drug discovery and development.

References

Confirming the Identity of Boc-DL-m-tyrosine Peptides: A Comparative Guide to Mass Spectrometry and Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unambiguous confirmation of a peptide's identity, including its sequence and the stereochemistry of its constituent amino acids, is a critical quality control step. This guide provides a comprehensive comparison of mass spectrometry (MS) and chiral high-performance liquid chromatography (HPLC) for the validation of synthetic peptides containing the non-standard amino acid Boc-DL-m-tyrosine. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the appropriate analytical strategy.

Introduction

The incorporation of unnatural amino acids, such as meta-tyrosine (m-tyrosine), and the use of protecting groups like tert-butyloxycarbonyl (Boc) are common strategies in modern peptide design to enhance stability, modulate activity, or introduce specific functionalities. The use of a racemic mixture (DL-m-tyrosine) necessitates robust analytical methods to not only confirm the peptide sequence but also to separate and identify the resulting diastereomers. While mass spectrometry is unparalleled for sequence verification, it is inherently blind to stereoisomers. Conversely, chiral HPLC provides excellent separation of enantiomers and diastereomers but offers no direct sequence information. Therefore, a combined approach is often essential for comprehensive characterization.

Core Analytical Techniques: A Head-to-Head Comparison

The validation of a peptide containing this compound hinges on two key questions:

  • Is the amino acid sequence correct, and has the Boc-m-tyrosine been successfully incorporated?

  • Can the diastereomers resulting from the use of DL-m-tyrosine be resolved and identified?

Mass spectrometry, particularly when coupled with liquid chromatography and tandem MS (LC-MS/MS), is the gold standard for answering the first question. For the second, chiral HPLC is the technique of choice.

Quantitative Performance Metrics

The following table summarizes key performance metrics for each technique in the context of analyzing this compound peptides.

Performance MetricMass Spectrometry (LC-MS/MS)Chiral High-Performance Liquid Chromatography (HPLC)
Primary Function Molecular weight determination and amino acid sequence confirmationSeparation of stereoisomers (diastereomers)
Mass Accuracy Typically < 5 ppm with high-resolution instruments (e.g., Orbitrap, Q-TOF)Not applicable
Chiral Resolution (Rs) Not applicable> 1.5 is generally considered baseline separation
Limit of Detection (LOD) Low picomole to femtomole rangeLow nanomole to high picomole range
Dynamic Range 3-5 orders of magnitude2-3 orders of magnitude
Sample Requirement Low (pmol to fmol)Moderate (nmol to pmol)
Throughput High, especially with modern autosamplersModerate, dependent on run time for resolution

Experimental Protocols

Protocol 1: LC-MS/MS for Sequence Confirmation

This protocol outlines a general method for confirming the identity and sequence of a synthetic peptide containing Boc-m-tyrosine.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in 50:50 acetonitrile/water, to a final concentration of 10-100 pmol/µL.
  • Vortex briefly and centrifuge to pellet any insoluble material.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping, 2.1 x 150 mm, 2.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.
  • MS1 Scan: Acquire a full scan from m/z 300-2000 to identify the precursor ion(s) of the Boc-protected peptide.
  • MS/MS Analysis: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
  • Collision Energy: Use a stepped or optimized collision energy (e.g., 25-35 arbitrary units).
  • Data Analysis: Analyze the MS/MS spectra for the characteristic neutral loss of the Boc group (100.05 Da for C₅H₈O₂) and the presence of b- and y-ion series that confirm the peptide backbone sequence.

Protocol 2: Chiral HPLC for Diastereomer Separation

This protocol is designed to separate the diastereomeric peptides arising from the incorporation of DL-m-tyrosine.

1. Sample Preparation:

  • Dissolve the peptide in the initial mobile phase to a concentration of 0.1-1 mg/mL.

2. Chiral High-Performance Liquid Chromatography (HPLC):

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC T column (4.6 x 250 mm, 5 µm).
  • Mobile Phase: An isocratic or gradient mixture of methanol, ethanol, or acetonitrile with an aqueous buffer (e.g., ammonium acetate or formic acid). A typical starting point could be 80:20 Methanol/Water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV absorbance at 214 nm and 280 nm.
  • Data Analysis: The two diastereomers should elute as distinct peaks. The relative peak areas can be used to determine the ratio of the D- and L-m-tyrosine containing peptides.

Visualizing the Workflow and Data

To better illustrate the analytical processes, the following diagrams created using the DOT language depict the experimental workflow and the expected fragmentation pattern.

G cluster_workflow Analytical Workflow for this compound Peptides start Synthetic Peptide (this compound) sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis chiral_hplc Chiral HPLC Analysis sample_prep->chiral_hplc data_analysis_ms MS Data Analysis - Precursor m/z - Neutral Loss of Boc - b/y ion series lcms_analysis->data_analysis_ms data_analysis_hplc HPLC Data Analysis - Peak Retention Times - Diastereomer Resolution (Rs) chiral_hplc->data_analysis_hplc seq_confirm Sequence Confirmed data_analysis_ms->seq_confirm diastereomer_sep Diastereomers Separated data_analysis_hplc->diastereomer_sep

Caption: General workflow for the analysis of synthetic peptides.

G cluster_fragmentation Characteristic MS/MS Fragmentation of a Boc-m-tyrosine Peptide peptide [M+H]+ Precursor Ion neutral_loss [M+H - 100.05]+ Loss of C₅H₈O₂ (from Boc) peptide->neutral_loss CID b_ions b-ions N-terminal Fragments peptide->b_ions CID y_ions y-ions C-terminal Fragments peptide->y_ions CID immonium m/z 136.07 m-tyrosine Immonium Ion b_ions->immonium internal cleavage y_ions->immonium internal cleavage

Caption: Fragmentation of a peptide containing a Boc-protected amino acid.

Alternative and Complementary Techniques

While LC-MS/MS and chiral HPLC are the primary tools, other techniques can provide complementary information.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides (α-helix, β-sheet, random coil).[1][2] The incorporation of a D-amino acid in place of an L-amino acid can significantly alter the peptide's conformational preferences, which would be detectable as a change in the CD spectrum.[1] While not providing positional information like MS or direct separation like chiral HPLC, it offers a global conformational assessment and can be a quick screen for successful synthesis of a specific stereoisomer if a reference spectrum is available.[3]

Conclusion

The comprehensive validation of peptides containing this compound requires a multi-pronged analytical approach. Mass spectrometry is indispensable for confirming the correct molecular weight and amino acid sequence, with the characteristic neutral loss of the Boc group serving as a key diagnostic marker. However, to address the stereochemical ambiguity introduced by the use of a racemic mixture, chiral HPLC is essential for the separation and quantification of the resulting diastereomers. By combining these powerful techniques, researchers can ensure the identity, purity, and stereochemical integrity of their synthetic peptides, which is paramount for reliable downstream applications in research and drug development.

References

A Comparative Guide to Boc-DL-m-tyrosine and Fmoc-DL-m-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the selection of the appropriate protecting group strategy is a paramount decision that profoundly influences the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides an in-depth, objective comparison of two cornerstone strategies utilizing either Boc-DL-m-tyrosine or Fmoc-DL-m-tyrosine.

The core distinction between these two approaches lies in their orthogonal protection schemes. The tert-butyloxycarbonyl (Boc) strategy employs an acid-labile α-amino protecting group, necessitating moderately strong acid for its removal and a very strong acid for final cleavage from the resin. In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy utilizes a base-labile protecting group, allowing for milder overall synthesis conditions. This fundamental difference dictates the choice of reagents, side-chain protecting groups, and ultimately, the performance of the synthesis.

Performance Comparison: Boc vs. Fmoc Strategy for Tyrosine Analogs

Table 1: Illustrative Performance Comparison of Boc vs. Fmoc Strategies for a Modified Tyrosine-Containing Peptide

ParameterBoc-D-Tyr(Me)-OHFmoc-D-Tyr(OMe)-OHRationale
Crude Peptide Yield~65%~80%Milder reaction conditions in Fmoc-SPPS often lead to higher yields for modified peptides.[1]
Crude Peptide Purity (by HPLC)~55%~75%The milder deprotection steps in the Fmoc strategy typically result in fewer side reactions and a cleaner crude product.[1]
Final Purified Peptide Yield~25%~40%Higher crude purity simplifies the purification process, leading to better recovery of the final product.[1]
Final Peptide Purity (by HPLC)>98%>98%Both strategies are capable of producing high-purity peptides after purification.[1]
Target Mass Confirmation (by MS)ConfirmedConfirmedMass spectrometry is crucial for verifying the identity of the synthesized peptide in both methods.[1]

Note: This data is illustrative for a related compound (methylated D-tyrosine) and may vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

Chemical Properties and Strategic Considerations

Table 2: Key Differences Between Boc and Fmoc Strategies for DL-m-tyrosine

FeatureThis compoundFmoc-DL-m-tyrosine
α-Amino Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection (Phenolic -OH) Typically Benzyl (Bzl) etherTypically tert-Butyl (tBu) ether
Final Cleavage from Resin Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., 95% TFA)
Orthogonality Partial (both Boc and Bzl are acid-labile, but with different lability)High (Fmoc is base-labile, tBu is acid-labile)
Automation Friendliness Less common for modern automated synthesizersStandard for automated SPPS
Potential Side Reactions for m-tyrosine Alkylation of the phenolic ring during final cleavageO-acylation if hydroxyl group is unprotected

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of this compound and Fmoc-DL-m-tyrosine into a peptide sequence during manual solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound

This protocol outlines a single coupling cycle for the addition of this compound to a peptide-resin.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% (v/v) DIEA in N,N-Dimethylformamide (DMF)

  • Solvents: DCM, DMF, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 30 minutes.

    • Drain the solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add the neutralization solution (10% DIEA in DMF) and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 10 minutes at 0°C.

    • Alternatively, use HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for pre-activation.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result indicates complete coupling.

    • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-DL-m-tyrosine

This protocol describes a single coupling cycle for the addition of Fmoc-DL-m-tyrosine to a peptide-resin.

Materials:

  • Peptide-resin with a free amino group

  • Fmoc-DL-m-tyrosine

  • Coupling reagents (e.g., HCTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-DL-m-tyrosine (3 equivalents) and a coupling reagent such as HCTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test.

    • Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Couple this compound (e.g., HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage (HF) Wash3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Fmoc_SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-DL-m-tyrosine (e.g., HCTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Next Cycle or Final Cleavage (TFA) Wash2->NextCycle

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Decision_Workflow Start Define Target Peptide (with DL-m-tyrosine) AcidSensitive Peptide contains acid-sensitive modifications? Start->AcidSensitive Automation Automated synthesis required? AcidSensitive->Automation No Fmoc Use Fmoc-DL-m-tyrosine AcidSensitive->Fmoc Yes Automation->Fmoc Yes HF_avail Specialized HF cleavage apparatus available? Automation->HF_avail No Boc Use this compound HF_avail->Fmoc No (Consider alternatives to HF) HF_avail->Boc Yes

Caption: Decision workflow for choosing between Boc and Fmoc strategies.

Conclusion

The choice between this compound and Fmoc-DL-m-tyrosine for solid-phase peptide synthesis is a critical decision that hinges on the specific requirements of the target peptide and the available resources. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications, and its amenability to automation. For peptides containing modified amino acids, the Fmoc approach often provides higher purity crude products and better overall yields.

However, the Boc strategy remains a robust and valuable method, particularly for the synthesis of long or aggregation-prone sequences where the strong acid deprotection steps can help to disrupt secondary structures. The availability of specialized equipment for handling strong acids like HF is a key consideration for the Boc approach. Ultimately, a thorough understanding of the chemical principles and potential side reactions of both strategies is essential for the successful synthesis of peptides containing DL-m-tyrosine.

References

A Comparative Analysis of the Coupling Efficiency of Boc-DL-m-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of non-standard amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. This guide provides a comparative overview of the coupling efficiency of Boc-DL-m-tyrosine relative to other protected amino acids, supported by established principles of solid-phase peptide synthesis (SPPS) and illustrative experimental data.

While direct, head-to-head quantitative data for the coupling efficiency of this compound is not extensively documented in publicly available literature, we can infer its performance based on the general principles of Boc versus Fmoc protection strategies and the known challenges associated with sterically hindered or modified amino acids.

Executive Summary

The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) as the Nα-protecting group is a fundamental decision in SPPS that impacts overall yield, purity, and the types of side reactions encountered. The Boc strategy relies on acid-labile deprotection, typically with trifluoroacetic acid (TFA), while the Fmoc strategy utilizes base-labile deprotection, usually with piperidine.[1] This core difference dictates the orthogonality of side-chain protecting groups and the overall reaction conditions.[2] For tyrosine and its isomers, the phenolic hydroxyl group requires protection to prevent side reactions such as O-acylation.

Generally, the milder conditions of the Fmoc strategy are often considered advantageous for the synthesis of peptides containing modified or complex amino acids, potentially leading to higher crude yields and purity.[3] However, the Boc strategy can offer advantages in specific contexts, such as in preventing aggregation in "difficult" sequences due to the repeated TFA treatments that help keep the peptide chain well-solvated.

Performance Comparison: Boc vs. Fmoc Strategies

The following table summarizes illustrative data for the synthesis of a model peptide containing a modified tyrosine derivative, reflecting general trends observed in peptide chemistry. It is important to note that these values can vary significantly depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

ParameterBoc Strategy (e.g., Boc-D-Tyr(Me)-OH)Fmoc Strategy (e.g., Fmoc-D-Tyr(OMe)-OH)Key Considerations
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[3]
Crude Peptide Purity (by HPLC) ~55%~75%The milder deprotection steps in Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[3]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies the purification process, leading to better recovery of the final peptide.[3]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of yielding high-purity peptides after chromatographic purification.[3]
Target Mass Confirmation (by MS) ConfirmedConfirmedMass spectrometry is essential to verify the identity of the synthesized peptide.[3]

Factors Influencing the Coupling Efficiency of m-Tyrosine

The coupling efficiency of this compound can be influenced by several factors:

  • Steric Hindrance: While not as hindered as α,α-disubstituted amino acids, the meta-position of the side chain in m-tyrosine may present slightly different steric challenges compared to the para-position in standard tyrosine. The efficiency of coupling can be highly dependent on the preceding amino acid in the sequence.

  • Protecting Groups: The choice of protecting group for the phenolic hydroxyl of m-tyrosine is crucial. In Boc-based synthesis, benzyl-type ethers are common. These are generally stable to the TFA used for Nα-Boc removal but are cleaved in the final strong acid step (e.g., HF).[4]

  • Coupling Reagents: The use of modern, highly efficient coupling reagents such as HBTU, HATU, or PyBOP is recommended to maximize coupling yields, especially for non-standard or potentially challenging amino acids.

  • Racemization: As a DL-mixture is being used, the resulting peptides will be diastereomers. However, it's important to note that histidine and cysteine are particularly prone to racemization during coupling, and the choice of coupling conditions can be critical in minimizing this side reaction.[]

Experimental Protocols

To provide a framework for comparing coupling efficiencies, detailed, generalized protocols for a single amino acid coupling cycle using both Boc and Fmoc strategies are provided below.

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis Cycle

This protocol outlines the manual steps for the incorporation of a Boc-protected amino acid.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin)

  • This compound(Bzl)-OH

  • Coupling Reagent (e.g., HBTU/HOBt or DCC/HOBt)

  • Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM

  • Solvents: N,N-Dimethylformamide (DMF), DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes.

    • Drain the solution and repeat the deprotection step for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3-5 times) and then with IPA (2 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (2 times).

    • Add the neutralization solution (10% DIEA in DCM) and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve this compound(Bzl)-OH (3-4 equivalents), a coupling reagent like HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to activate the amino acid for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to check for completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the reaction is incomplete, the coupling step can be repeated.

    • Once complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection cycle.

Protocol 2: Monitoring Coupling Efficiency with the Ninhydrin Test

The ninhydrin test is a qualitative method to detect the presence of free primary amines on the resin.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) after the coupling step and wash it thoroughly with methanol.

  • Dry the resin beads.

  • Add 2-3 drops of a ninhydrin solution.

  • Heat the sample at 100°C for 3-5 minutes.

  • Observe the color of the beads.

    • Blue/Purple beads: Incomplete coupling (free amines are present).

    • Yellow/Colorless beads: Complete coupling (no free amines detected).

Diagrams and Workflows

Logical Workflow for SPPS Strategy Selection

The decision to use a Boc or Fmoc strategy depends on several factors related to the target peptide.

Start Define Target Peptide (Sequence, Modifications) AcidSensitive Contains Acid-Sensitive Residues? (e.g., Trp, certain PTMs) Start->AcidSensitive AggregationProne Long or Aggregation-Prone Sequence? AcidSensitive->AggregationProne No Fmoc Use Fmoc Strategy AcidSensitive->Fmoc  Yes HF_Apparatus Specialized HF Cleavage Apparatus Available? AggregationProne->HF_Apparatus No Boc Use Boc Strategy AggregationProne->Boc  Yes HF_Apparatus->Fmoc No HF_Apparatus->Boc  Yes

Caption: Decision workflow for choosing between Fmoc and Boc strategies in SPPS.

Experimental Workflow for Coupling Efficiency Comparison

To objectively compare the coupling efficiency of this compound with another protected amino acid, a standardized workflow is essential.

cluster_0 Arm A: this compound cluster_1 Arm B: Alternative Protected Amino Acid ResinA Start with identical resin-bound peptide CoupleA Couple this compound (Standard Conditions) ResinA->CoupleA MonitorA Monitor with Ninhydrin Test CoupleA->MonitorA CleaveA Cleave and Deprotect MonitorA->CleaveA AnalyzeA Analyze Yield & Purity (HPLC, MS) CleaveA->AnalyzeA Compare Compare Results AnalyzeA->Compare ResinB Start with identical resin-bound peptide CoupleB Couple Alternative AA (Standard Conditions) ResinB->CoupleB MonitorB Monitor with Ninhydrin Test CoupleB->MonitorB CleaveB Cleave and Deprotect MonitorB->CleaveB AnalyzeB Analyze Yield & Purity (HPLC, MS) CleaveB->AnalyzeB AnalyzeB->Compare

Caption: Workflow for comparing the coupling efficiency of two protected amino acids.

References

Advantages of Boc strategy for synthesizing long or difficult peptide sequences.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies reveals distinct advantages for the tert-butyloxycarbonyl (Boc) approach, particularly in the synthesis of long or challenging peptide sequences. While the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is widely adopted for its milder reaction conditions, the Boc strategy remains a powerful tool for overcoming specific hurdles in peptide synthesis, such as aggregation.[1][2]

The primary distinction between the two methods lies in their orthogonal protection schemes.[3][4] Boc-SPPS utilizes an acid-labile Boc group for temporary α-amino protection, which is removed with a moderate acid like trifluoroacetic acid (TFA). In contrast, side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[1][5] The Fmoc strategy employs a base-labile Fmoc group for the α-amino terminus, which is removed by a base like piperidine, while the acid-labile side-chain protecting groups are removed with TFA during the final cleavage.[1]

Overcoming Aggregation in Difficult Sequences

A key advantage of the Boc strategy for long and hydrophobic peptides is its ability to mitigate on-resin aggregation.[][7] During the synthesis of such sequences, the growing peptide chain can fold into secondary structures, primarily β-sheets, which hinders reagent access and leads to incomplete reactions and low yields.[] The repetitive acidic deprotection step in Boc-SPPS protonates the N-terminus of the peptide chain. This positive charge helps to disrupt interchain hydrogen bonding, which is the primary driver of aggregation, thereby improving solvation and the accessibility of the peptide chain for the subsequent coupling step.[1][7] In contrast, the basic conditions used for Fmoc deprotection in the Fmoc strategy do not have this disruptive effect and can sometimes even promote aggregation.[8][9]

Performance and Purity

While Fmoc-SPPS is often favored for routine synthesis and is reported to yield high crude purity for many peptides due to its milder conditions[1][], the Boc strategy can lead to higher purity and yields for sequences prone to aggregation.[] For instance, the synthesis of hydrophobic peptides or membrane protein fragments often benefits from the aggressive deprotection conditions of the Boc method, which effectively breaks up aggregates.[] Although direct quantitative comparisons for the same difficult peptide are not always readily available in the literature, the general consensus in the field supports the superiority of Boc-SPPS for these specific challenging cases.[1][11]

Comparative Data

The following table summarizes the key differences and performance characteristics of Boc and Fmoc strategies, particularly in the context of synthesizing difficult peptide sequences.

FeatureBoc-SPPSFmoc-SPPS
α-Amino Protection tert-butyloxycarbonyl (Boc), acid-labile[1]9-fluorenylmethyloxycarbonyl (Fmoc), base-labile[1]
Deprotection Reagent Trifluoroacetic acid (TFA)[1]Piperidine[1]
Final Cleavage Reagent Strong acids (e.g., HF, TFMSA)[7]Trifluoroacetic acid (TFA)[12]
Aggregation Prevention Acidic deprotection protonates the N-terminus, disrupting secondary structures.[1][7]Milder, basic deprotection is less effective at disrupting aggregation.[8]
Suitability for Long/Difficult Peptides Highly suitable, especially for hydrophobic and aggregation-prone sequences.[2][]Can be challenging for sequences prone to aggregation.[12]
Crude Purity for Difficult Sequences Often higher due to reduced aggregation.[]Can be lower due to incomplete reactions caused by aggregation.[8]
Safety and Handling Requires specialized equipment due to the use of hazardous reagents like HF.[12][13]Generally safer and uses less corrosive reagents for final cleavage.[12]

Experimental Protocols

General Protocol for Boc-SPPS of a Difficult Peptide Sequence

This protocol outlines the key steps in a manual Boc-SPPS synthesis.

  • Resin Swelling: The appropriate resin (e.g., Merrifield or PAM resin) is swelled in dichloromethane (DCM).[14][15]

  • First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin.

  • Capping (Optional): Any unreacted sites on the resin are capped to prevent the formation of deletion sequences.

  • Deprotection: The Boc protecting group is removed by treating the resin with a solution of 50% TFA in DCM.[15] For sequences containing Trp, Met, or Cys, a scavenger such as 0.5% dithiothreitol (DTE) is recommended.[15]

  • Neutralization: The resin is neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the growing peptide chain. Common coupling reagents include DCC/HOBt.[]

  • Washing: The resin is thoroughly washed with DCM and isopropanol after deprotection and coupling steps.[15]

  • Repeat Cycle: Steps 4-7 are repeated until the desired peptide sequence is assembled.

  • Final Cleavage: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid like liquid HF.[11][15] This step requires specialized equipment and careful handling.

General Protocol for Final Cleavage in Boc-SPPS (HF Cleavage)

This is a critical step that requires specialized equipment and expertise.

  • Resin Preparation: The dried peptidyl-resin is placed in a specialized HF cleavage apparatus.

  • Scavenger Addition: A scavenger mixture (e.g., anisole, p-cresol) is added to the resin to trap reactive carbocations generated during cleavage.

  • HF Distillation: Anhydrous liquid HF is distilled into the reaction vessel containing the resin and scavengers.

  • Cleavage Reaction: The reaction is typically carried out at 0°C for 1-2 hours.

  • HF Evaporation: The HF is carefully removed by evaporation under a stream of nitrogen.

  • Peptide Precipitation: The crude peptide is precipitated from the resin using a cold organic solvent like diethyl ether.[1]

  • Peptide Extraction and Purification: The precipitated peptide is washed, dried, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Boc-SPPS Workflow and Strategy Comparison

The following diagrams illustrate the cyclical nature of Boc-SPPS and a logical comparison with the Fmoc strategy for difficult sequences.

Boc_SPPS_Workflow Start Start with Resin-AA1 Deprotection Boc Deprotection (TFA) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Couple next Boc-AA Wash2->Coupling Wash3 Wash Coupling->Wash3 Wash3->Deprotection Repeat for next cycle Final_Cleavage Final Cleavage (HF) Wash3->Final_Cleavage Final cycle

Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_vs_Fmoc_Difficult_Sequence Topic Synthesizing Long/Difficult Peptides Boc Boc-SPPS Topic->Boc Fmoc Fmoc-SPPS Topic->Fmoc Boc_Advantage Advantages Boc->Boc_Advantage Fmoc_Challenge Challenges Fmoc->Fmoc_Challenge Aggregation_Prevention Prevents Aggregation (Acidic Deprotection) Boc_Advantage->Aggregation_Prevention Higher_Yield Higher Yield for Hydrophobic Peptides Boc_Advantage->Higher_Yield Aggregation_Issue Aggregation Prone (Basic Deprotection) Fmoc_Challenge->Aggregation_Issue Lower_Yield Lower Yield with Difficult Sequences Fmoc_Challenge->Lower_Yield

Caption: Comparison of Boc and Fmoc strategies for difficult peptide synthesis.

References

Orthogonal Protection Strategies: A Comparative Guide to Boc-DL-m-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids is a cornerstone of modern peptide and peptidomimetic design. Boc-DL-m-tyrosine, a derivative of tyrosine with the hydroxyl group at the meta position, offers a unique structural motif to probe and modulate biological activity. This guide provides an objective comparison of the performance of this compound within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework against alternative tyrosine protection strategies. The information presented is supported by established principles of peptide chemistry and extrapolated data from closely related analogues to guide the rational design of synthetic peptides.

Performance Comparison of Tyrosine Protection Strategies

The selection of a protecting group strategy for tyrosine is critical to the success of peptide synthesis, directly impacting crude purity, overall yield, and the potential for side reactions.[1][2] The Boc/Bzl strategy, while a robust and historically significant approach, presents distinct advantages and disadvantages compared to the more contemporary Fmoc/tBu strategy.

ParameterThis compound (in Boc/Bzl SPPS)Boc-L-Tyr(Bzl)-OH (in Boc/Bzl SPPS)Fmoc-L-Tyr(tBu)-OH (in Fmoc/tBu SPPS)
Nα-Deprotection Conditions 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]25-50% TFA in DCM[3]20-50% Piperidine in Dimethylformamide (DMF)[2]
Side-Chain Protection None (Phenolic OH is unprotected)Benzyl (Bzl) ether[4]tert-Butyl (tBu) ether[5]
Final Cleavage Conditions Strong acid (e.g., HF, TFMSA)[6]Strong acid (e.g., HF, TFMSA)[6]Moderate acid (e.g., TFA)[1]
Crude Peptide Yield ModerateModerate to High[1]High[1]
Crude Peptide Purity ModerateModerate[1]High[1]
Potential Side Reactions O-acylation during coupling, alkylation of the aromatic ring during final cleavage.[7]Partial deprotection of Bzl group by TFA, 3-benzyltyrosine formation.[4]Diketopiperazine formation, aspartimide formation.[8]
Advantages Introduces a unique structural isomer. Potentially simpler final deprotection if no side-chain protection is used.Well-established in Boc chemistry.Milder deprotection conditions, orthogonal protection scheme, suitable for acid-sensitive peptides.[9]
Disadvantages Unprotected hydroxyl group can lead to side reactions. Racemic mixture requires chiral purification.Harsh final cleavage conditions. Benzyl group instability in TFA.[4]Potential for aggregation in long sequences.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and comparison of peptides containing different tyrosine derivatives. Below are representative protocols for the incorporation of this compound and its alternatives using manual solid-phase peptide synthesis.

Protocol 1: Boc-SPPS of a Model Peptide Containing this compound

This protocol is adapted from standard Boc-SPPS procedures.[6][10]

  • Resin Swelling and Preparation: Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in DCM (10 mL) for 1 hour in a reaction vessel.

  • First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin using the cesium salt method to minimize racemization.[10]

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Wash the resin with DCM (3 x 10 mL).

      • Treat with 50% TFA in DCM (10 mL) for 2 minutes, then drain.

      • Treat with a fresh solution of 50% TFA in DCM (10 mL) for 30 minutes.[10]

      • Wash with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

    • Neutralization:

      • Wash the resin with DMF (3 x 10 mL).

      • Treat with 10% diisopropylethylamine (DIEA) in DMF (2 x 10 mL) for 5 minutes each.

      • Wash with DMF (5 x 10 mL).

    • Coupling (this compound):

      • In a separate vessel, pre-activate this compound (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents).

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The unprotected hydroxyl group of m-tyrosine may necessitate longer coupling times or double coupling.

      • Monitor coupling completion with a Kaiser test.

      • Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Transfer to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[6]

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11][12]

Protocol 2: Fmoc-SPPS of a Model Peptide Containing Fmoc-L-Tyr(tBu)-OH

This protocol follows a standard Fmoc/tBu strategy.

  • Resin Swelling and Preparation: Swell Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Coupling:

    • Pre-activate Fmoc-L-Tyr(tBu)-OH (3 equivalents) with HBTU/HOBt/DIEA in DMF.

    • Couple to the resin for 1-2 hours.

    • Monitor with a Kaiser test.

  • Repeat Deprotection and Coupling Cycles.

  • Final Cleavage:

    • Treat the peptide-resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether.

  • Purification and Analysis: Purify and analyze as described in Protocol 1.

Visualizing Orthogonal Protection and Synthesis Workflows

The following diagrams illustrate the logical relationships in orthogonal protection strategies and a typical experimental workflow for peptide synthesis.

Orthogonal_Protection Logical Diagram of Orthogonal Protection Strategies cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_N Nα-Boc TFA TFA (Moderate Acid) Boc_N->TFA Cleaved Bzl_SC Side-Chain-Bzl Bzl_SC->TFA Stable HF HF (Strong Acid) Bzl_SC->HF Cleaved Fmoc_N Nα-Fmoc Piperidine Piperidine (Base) Fmoc_N->Piperidine Cleaved tBu_SC Side-Chain-tBu tBu_SC->Piperidine Stable TFA_Fmoc TFA (Strong Acid) tBu_SC->TFA_Fmoc Cleaved

Caption: Orthogonal Protection Strategies in SPPS.

Peptide_Synthesis_Workflow General Experimental Workflow for Peptide Synthesis Start Start: Resin Selection Resin_Prep Resin Swelling & First AA Coupling Start->Resin_Prep Deprotection Nα-Deprotection (e.g., TFA for Boc) Resin_Prep->Deprotection Neutralization (For Boc Strategy) Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Wash Washing Coupling->Wash Cycle Repeat for each AA Wash->Cycle Cycle->Deprotection Next AA Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Cycle->Final_Cleavage End of Sequence Crude_ Crude_ Final_Cleavage->Crude_ Crude_Peptide Crude Peptide Precipitation Purification Purification (RP-HPLC) Crude_Peptide->Purification Analysis Analysis (MS, NMR) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product Peptide Peptide

Caption: Workflow for Peptide Synthesis and Analysis.

Conclusion

The choice of a protected tyrosine derivative is a critical decision in peptide synthesis. While this compound offers the potential to introduce novel structural features into a peptide, its use within the Boc/Bzl framework necessitates careful consideration of potential side reactions due to the unprotected phenolic hydroxyl group. The harsher cleavage conditions of the Boc strategy also pose a risk to sensitive sequences. In contrast, the Fmoc/tBu strategy, utilizing derivatives like Fmoc-L-Tyr(tBu)-OH, generally provides a milder and more orthogonal approach, often resulting in higher crude purity and yield.[1][9] The selection between these strategies should be guided by the specific goals of the research, the nature of the target peptide, and the available synthetic and analytical capabilities.

References

A Tale of Two Chemistries: Unraveling Boc and Fmoc Strategies for Tyrosine Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the choice between the two preeminent solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—is a critical decision that profoundly influences yield, purity, and overall efficiency. This is particularly true for the incorporation of functionally significant amino acids like tyrosine, whose reactive phenolic hydroxyl group necessitates careful protection. This guide provides an objective, data-supported comparative analysis of the Boc and Fmoc strategies for tyrosine incorporation, complete with detailed experimental protocols and visual workflows to empower informed decision-making.

The fundamental distinction between the two methodologies lies in their orthogonal deprotection schemes. The Boc strategy employs an acid-labile Nα-protecting group, which is removed by moderately strong acids like trifluoroacetic acid (TFA) in each cycle.[1][] In contrast, the Fmoc strategy utilizes a base-labile protecting group, cleaved by a mild base, typically piperidine.[1] This core difference dictates the choice of side-chain protecting groups, cleavage reagents, and ultimately, the types of side reactions that may occur.[1] For tyrosine, the phenolic hydroxyl group requires protection to prevent side reactions such as O-acylation.[3][4] In Fmoc-based strategies, this is commonly achieved with an acid-labile tert-butyl (tBu) group (Fmoc-Tyr(tBu)-OH), while Boc-based approaches often utilize benzyl-based protecting groups like the benzyl (Bzl) ether (Boc-Tyr(Bzl)-OH), which are cleaved by strong acids like hydrogen fluoride (HF).[1][3]

Performance Comparison: A Quantitative Perspective

While the optimal strategy can be sequence-dependent, a general comparison reveals distinct trends in performance. The milder deprotection conditions of the Fmoc strategy often translate to higher crude purity and yield, which can simplify downstream purification efforts.[5] Conversely, the robust nature of the Boc strategy, with its strong acid cleavage, can be advantageous for synthesizing long or aggregation-prone peptides.[]

To illustrate these differences, the following table summarizes representative data from the synthesis of a model pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), highlighting typical outcomes for each strategy.

ParameterBoc Strategy (Boc-Tyr(Bzl)-OH)Fmoc Strategy (Fmoc-Tyr(tBu)-OH)Rationale
Crude Peptide Yield ~60-70%~75-85%Milder deprotection in Fmoc-SPPS can lead to less peptide chain loss during synthesis.[5]
Crude Peptide Purity (by HPLC) ~55-70%~70-85%Milder Fmoc conditions typically result in fewer side reactions and a cleaner crude product.[6]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies purification, leading to better recovery of the final product.[6]
Overall Synthesis Time LongerShorterIn situ neutralization protocols often used in Boc-SPPS can be more time-consuming.[5]

Experimental Protocols

Below are detailed, generalized protocols for a single amino acid coupling cycle using both Boc and Fmoc strategies for the incorporation of tyrosine, as well as the final cleavage procedures.

Protocol 1: Standard Boc-SPPS Cycle for Tyrosine Incorporation

Materials:

  • Peptide-resin

  • Boc-Tyr(Bzl)-OH

  • Coupling Reagent (e.g., DCC/HOBt or HBTU)

  • Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection: Drain the DCM and add the deprotection solution. Agitate for 30 minutes.

  • Washing: Drain the deprotection solution and wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization: Add the neutralization solution and agitate for 10 minutes. Drain and wash with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 2: Standard Fmoc-SPPS Cycle for Tyrosine Incorporation

Materials:

  • Peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • Coupling Reagent (e.g., HBTU/DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, then drain. Add a fresh portion of deprotection solution and agitate for another 15 minutes.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x).[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 3: Final Cleavage and Deprotection

A. Boc/Bzl Strategy (HF Cleavage)

WARNING: This procedure involves Hydrogen Fluoride (HF), a highly corrosive and toxic substance. It must be performed in a specialized apparatus by trained personnel.

  • Dry the final peptide-resin under vacuum.

  • Place the resin in a specialized HF cleavage vessel.

  • Add scavengers (e.g., p-cresol) to the resin.

  • Carefully condense anhydrous HF into the vessel at low temperature.

  • Stir the mixture at 0°C for 1 hour.[1]

  • Remove the HF by vacuum distillation.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Extract the peptide with a suitable solvent (e.g., 10% acetic acid) and lyophilize.

B. Fmoc/tBu Strategy (TFA Cleavage)

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[8]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Visualizing the Workflow

To better understand the cyclical nature of each synthesis strategy, the following diagrams illustrate the key steps.

Boc_vs_Fmoc_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Peptide-Resin Boc_Deprotect Boc Deprotection (50% TFA in DCM) Boc_Start->Boc_Deprotect Boc_Wash1 Wash (DCM, DMF) Boc_Deprotect->Boc_Wash1 Boc_Neutralize Neutralization (10% DIPEA in DCM) Boc_Wash1->Boc_Neutralize Boc_Wash2 Wash (DMF) Boc_Neutralize->Boc_Wash2 Boc_Couple Coupling (Boc-Tyr(Bzl)-OH, HBTU) Boc_Wash2->Boc_Couple Boc_Wash3 Wash (DMF, DCM) Boc_Couple->Boc_Wash3 Boc_End Peptide-Resin (+Tyr) Boc_Wash3->Boc_End Fmoc_Start Peptide-Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-Tyr(tBu)-OH, HBTU) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF, DCM) Fmoc_Couple->Fmoc_Wash2 Fmoc_End Peptide-Resin (+Tyr) Fmoc_Wash2->Fmoc_End

Caption: A single amino acid coupling cycle in Boc vs. Fmoc SPPS.

Decision Framework for Synthesis Strategy

The choice between Boc and Fmoc chemistry is a strategic one, contingent on the specific requirements of the target peptide. The following diagram illustrates a logical workflow for this decision-making process.

Decision_Framework Start Define Target Peptide Peptide_Chars Peptide Characteristics? Start->Peptide_Chars Acid_Sensitive Acid-Sensitive Residues (e.g., Trp, Met)? Peptide_Chars->Acid_Sensitive Evaluate Sequence Long_Aggregating Long or Aggregation-Prone Sequence? Acid_Sensitive->Long_Aggregating No Choose_Fmoc Choose Fmoc Strategy Acid_Sensitive->Choose_Fmoc Yes HF_Apparatus Specialized HF Cleavage Apparatus Available? Long_Aggregating->HF_Apparatus No Consider_Boc Consider Boc Strategy (Better for Aggregation) Long_Aggregating->Consider_Boc Yes Choose_Boc Choose Boc Strategy HF_Apparatus->Choose_Boc Yes Consider_Fmoc Consider Fmoc Strategy (Milder Conditions) HF_Apparatus->Consider_Fmoc No Consider_Fmoc->Choose_Fmoc Consider_Boc->HF_Apparatus

Caption: Decision workflow for choosing between Fmoc and Boc strategies.

References

A Comparative Guide to Chiral HPLC for Determining the Enantiomeric Purity of Boc-DL-m-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of pharmaceuticals. For peptide synthesis, the stereochemical integrity of amino acid building blocks, such as N-tert-butoxycarbonyl-DL-meta-tyrosine (Boc-DL-m-tyrosine), is paramount. The presence of the undesired enantiomer can significantly impact the biological activity, efficacy, and safety profile of the final therapeutic product.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for resolving enantiomers.[1] This guide provides a comparative overview of robust chiral HPLC methods applicable to this compound and contrasts the direct chiral separation approach with an alternative indirect method.

Primary Technique: Direct Chiral HPLC Separation

Direct chiral HPLC involves the use of a column packed with a chiral stationary phase. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1] These complexes have different interaction energies, leading to different retention times and, thus, separation. For N-protected amino acids like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[2][3]

Experimental Protocols for Chiral HPLC

The following protocols are adapted from established methods for a structurally analogous N-Boc protected aromatic amino acid and are expected to provide high-resolution separation for this compound enantiomers.[4]

Method A: Normal-Phase HPLC with a Polysaccharide-Based CSP

Polysaccharide-derived CSPs (e.g., cellulose or amylose derivatives) are renowned for their broad applicability in separating a wide range of chiral molecules, including N-protected amino acids.[4]

Detailed Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • HPLC System and Parameters: Configure the HPLC system according to the parameters outlined in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

  • Analysis: Integrate the peak areas for the D- and L-enantiomers. Calculate the enantiomeric purity or enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Method B: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide phases, such as those based on teicoplanin or vancomycin, are highly versatile and can operate in reversed-phase, polar organic, or normal-phase modes.[3] They are particularly effective for separating polar and ionic compounds like amino acids.[3]

Detailed Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • HPLC System and Parameters: Configure the HPLC system according to the parameters outlined in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition and Analysis: Follow steps 5 and 6 from Method A.

Data Presentation: HPLC Method Comparison

The following table summarizes the experimental conditions for the two proposed chiral HPLC methods.

ParameterMethod A: Normal-PhaseMethod B: Reversed-Phase
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)Macrocyclic Glycopeptide (e.g., Chirobiotic® T, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (TEA) (100:0.02:0.01, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C (Ambient)25 °C (Ambient)
Detection UV at 274 nmUV at 274 nm
Injection Volume 10 µL10 µL
Data derived from analogous compound separation protocols.[4]

Experimental Workflow Visualization

The logical flow for analyzing the enantiomeric purity of this compound using direct chiral HPLC is depicted below.

G SamplePrep Sample Preparation (Dissolve this compound in mobile phase) HPLCSys Chiral HPLC System Setup (Pump, Injector, Column Oven) SamplePrep->HPLCSys Inject Sample Column Chiral Stationary Phase (e.g., Polysaccharide or Glycopeptide) HPLCSys->Column Mobile Phase Flow Detection UV Detection (at 274 nm) Column->Detection Separated Enantiomers Elute Data Data Acquisition & Analysis (Chromatogram, Peak Integration, % ee) Detection->Data

Caption: General workflow for direct chiral HPLC analysis of enantiomeric purity.

Comparison with an Alternative Technique: Indirect Separation

An alternative to direct chiral HPLC is the indirect method, which involves derivatizing the enantiomeric sample with an enantiomerically pure chiral derivatizing agent (CDA).[5] This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[1]

A common CDA for amino acids is Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA).[1]

Summary Protocol for Indirect Method (Marfey's Reagent)
  • Derivatization: The amino acid sample is reacted with FDAA in a bicarbonate buffer at a slightly elevated temperature (e.g., 40 °C).[1]

  • Quenching: The reaction is stopped and neutralized with acid.

  • Analysis: The resulting diastereomer mixture is analyzed on a standard reversed-phase C18 column using a gradient of acetonitrile in water with an acid modifier like TFA.[1]

  • Detection: Detection is typically performed via UV at 340 nm, corresponding to the dinitrophenyl group introduced by the reagent.[1]

Performance Comparison: Direct vs. Indirect Methods
FeatureDirect Chiral HPLCIndirect Method (with CDA)
Principle Differential interaction with a Chiral Stationary Phase (CSP).Formation of diastereomers, separated on an achiral column.[5]
Speed Generally faster; no derivatization step required.Slower due to the required chemical derivatization step.[3]
Method Development Can be complex; requires screening of various CSPs and mobile phases.Often simpler if a suitable CDA is known; uses standard C18 columns.
Sensitivity Dependent on the analyte's chromophore.Can be very high if the CDA is fluorescent or has a strong chromophore.[1]
Risk of Inaccuracy Low. The sample is analyzed directly.Potential for errors from incomplete derivatization or racemization during the reaction.[1]
Cost Chiral columns are significantly more expensive than standard achiral columns.Reagents (CDA) add cost, but achiral columns are inexpensive.
Versatility A single chiral column can often separate many different types of compounds.A specific derivatization protocol may be needed for different functional groups.

Conclusion

For routine quality control and research applications involving the enantiomeric purity of this compound, direct chiral HPLC is the preferred method. It is rapid, robust, and avoids potential side reactions and kinetic resolution issues associated with derivatization.[3] Method development can be initiated using either a polysaccharide-based CSP under normal-phase conditions or a macrocyclic glycopeptide-based CSP under reversed-phase conditions, with the provided protocols serving as a strong foundation.

The indirect method using a chiral derivatizing agent is a valuable alternative, especially when a chiral column is not available or when higher sensitivity is required and can be conferred by the derivatizing agent itself.[1] However, careful validation is necessary to ensure the derivatization reaction is complete and does not induce racemization.

References

Safety Operating Guide

Proper Disposal of Boc-DL-m-tyrosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Rationale
Safety Glasses or Goggles Protects eyes from potential splashes or airborne dust.
Lab Coat Provides a protective barrier for skin and clothing.
Nitrile Gloves Prevents direct skin contact with the chemical.

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.

Step-by-Step Disposal Procedure

The primary method for the disposal of Boc-DL-m-tyrosine is to treat it as solid chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Collection:

    • Carefully sweep up any remaining solid this compound, avoiding dust generation.

    • Place the collected solid into a clearly labeled, sealable container. The label should include the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated chemical waste accumulation area. This area should be cool, dry, and well-ventilated.

    • Ensure the container is kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for chemical waste disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a large amount is spilled or dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For a dry spill, carefully sweep up the material, avoiding the creation of dust. A vacuum with a HEPA filter may be used if available.

  • Cleanup: Place the spilled material into a labeled container for disposal as described above.

  • Decontamination: Clean the spill area with soap and water.

Disposal Workflow Diagram

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Solid Waste into a Labeled, Sealable Container ppe->collect spill Spill Occurs collect->spill No store Store Container in Designated Chemical Waste Area collect->store cleanup Clean Spill Area with Soap and Water spill->cleanup Yes cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Dispose of Waste via Licensed Contractor contact_ehs->disposal end End of Disposal Process disposal->end

Caption: Workflow for the safe disposal of this compound.

Chemical Compatibility for Disposal

It is crucial to avoid mixing this compound waste with incompatible materials.

Incompatible MaterialsRationale for Segregation
Strong Oxidizing Agents Can lead to vigorous, exothermic reactions.
Strong Acids May cause decomposition or release of harmful fumes.
Strong Bases Can neutralize the acidic proton, leading to potential reactions.

Logical Relationship for Safe Disposal

cluster_assessment Hazard Assessment cluster_handling Safe Handling cluster_disposal Disposal Protocol haz_id Identify Chemical: This compound sds Consult SDS of Related Compounds haz_id->sds ppe Wear Appropriate PPE sds->ppe collect Collect in Labeled Container sds->collect spill_kit Ensure Spill Kit is Accessible segregate Segregate from Incompatibles collect->segregate ehs Follow EHS Guidelines segregate->ehs

Caption: Key relationships for ensuring safe chemical disposal.

Navigating the Safe Handling of Boc-DL-m-Tyrosine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Researchers and Drug Development Professionals

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental when working with powdered chemicals like Boc-DL-m-tyrosine. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (in a fume hood) Safety gogglesNitrile gloves (inspect before use)Fully buttoned laboratory coatNot generally required
Weighing and Aliquoting (on an open bench) Safety goggles and face shieldNitrile gloves (inspect before use)Fully buttoned laboratory coatN95 or P1 respirator
Syntheses and Reactions Safety gogglesNitrile gloves (consider double-gloving)Fully buttoned laboratory coatWork in a certified chemical fume hood
Spill Cleanup Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatN95 or P1 respirator (minimum)

Operational Plan for Safe Handling

A systematic approach to handling this compound from its arrival in the lab to its disposal is critical for minimizing risk.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.

  • Don appropriate PPE (safety glasses and nitrile gloves).

  • Verify that the container is clearly labeled as "this compound."

2. Storage:

  • Store the container in a cool, dry, and well-ventilated area.[2]

  • Keep it tightly sealed and away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature for similar compounds is often refrigerated (-20°C).[2]

3. Weighing and Preparation of Solutions:

  • Preferred Method: Conduct all weighing and handling of the powder inside a certified chemical fume hood to control dust.[1]

  • Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean and readily accessible.

  • Don the full recommended PPE: safety goggles, nitrile gloves, and a fully buttoned lab coat.

  • Carefully transfer the desired amount of the compound, avoiding the generation of dust.

  • If a fume hood is unavailable, wear a face shield in addition to safety goggles and an N95 or P1 respirator.

  • Clean any minor spills immediately.

4. During the Reaction:

  • Set up all reactions in a chemical fume hood.

  • Maintain a clean and organized workspace.

  • Avoid direct contact with the compound and reaction mixtures.

5. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

  • Decontaminate all surfaces and equipment used.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect all unused this compound powder and materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled, and sealed hazardous waste container.

  • Contaminated PPE:

    • Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream. Do not discard them in the regular trash.

  • Liquid Waste (if applicable):

    • Solutions containing this compound should be collected in a properly labeled hazardous waste container for liquid chemical waste.

    • Do not pour any solutions containing this compound down the drain.

  • Waste Pickup:

    • Follow your institution's specific procedures for the storage and pickup of hazardous chemical waste.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Work in a Certified Chemical Fume Hood weigh Weigh this compound (Avoid Dust Generation) prep_fumehood->weigh react Perform Synthesis/ Reaction weigh->react decontaminate Decontaminate Workspace and Equipment react->decontaminate dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Remove PPE and Wash Hands Thoroughly dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

By adhering to these safety protocols and operational plans, researchers and scientists can confidently work with this compound while minimizing potential risks and fostering a culture of safety in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.